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Mellein

Cat. No.: B022732
CAS No.: 480-33-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-ZCFIWIBFSA-N
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Description

Mellein is a prominent natural 3,4-dihydroisocoumarin and a key member of the polyketide class of secondary metabolites. First identified as "ocracin" from the fungus Aspergillus melleus in 1933, it serves as a fundamental structural template for a wide range of derivatives and possesses significant value in multiple research fields . Key Research Applications & Value: Phytopathological & Agricultural Research: this compound is extensively studied for its role in plant-pathogen interactions. It is produced by various fungi, including plant pathogens such as Botryosphaeria obtusa and Fusicoccum amygdali , and exhibits phytotoxic effects, inhibiting conidia germination in some fungi and causing necrosis in plant tissues . Research into this compound provides critical insights for developing strategies to control crop diseases. Antimicrobial & Ecological Studies: This compound demonstrates notable antimicrobial properties, showing activity against certain bacteria and fungi . Its production by fungi, plants, and insects suggests it plays an important part in ecological defense and interspecies interactions, making it a compelling compound for ecological and biochemical research . Biosynthetic & Chemical Research: As a model polyketide, this compound is a key compound for studying the biochemistry and genetics of natural product biosynthesis in microorganisms . The pathways and enzymes involved in its production, particularly in fungi like Fusarium verticillioides , are a subject of significant scientific interest, offering a foundation for the discovery of novel biosynthetic mechanisms . Product Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B022732 Mellein CAS No. 480-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-33-1
Record name (-)-Mellein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mellein: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus in 1933, is a naturally occurring polyketide with a growing reputation for its diverse biological activities.[1][2] Structurally, it is characterized by a 3,4-dihydro-1H-isochromen-1-one core with a methyl group at the 3-position and a hydroxyl group at the 8-position. This compound and its derivatives are produced by a wide array of organisms, including fungi, plants, insects, and bacteria.[1] The interest in this compound within the scientific community, particularly for drug development, stems from its reported anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of this compound's natural sources, detailed protocols for its isolation and purification, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways.

Natural Sources and Producers of this compound

This compound and its derivatives are synthesized by a diverse range of organisms. Fungi are the most prolific producers, but the compound has also been identified in plants, insects, and bacteria. The table below summarizes the known natural sources of this compound, along with reported yields where available.

Producing OrganismTypeThis compound Derivative(s)Yield/ConcentrationReference(s)
Aspergillus melleusFungus(R)-(-)-Mellein (Ochracin)Not specified[1]
Aspergillus ochraceusFungusThis compound, 4-Hydroxythis compoundNot specified
Aspergillus onikiFungusThis compound, 3-methyl-4,8-dihydroxy-3,4-dihydroisocoumarinNot specified[2]
Lasiodiplodia theobromaeFungus(R)-(-)-Mellein, cis-4-hydroxythis compoundNot specified[3][4]
Didymobotryum rigidumFungus5-Methylthis compoundNot specified[1]
Xylaria sp.Fungus(3R)-5-methoxycarbonylthis compound, (3R)-5-carboxylthis compoundNot specified[1]
Stevia lucidaPlant(+)-MelleinNot specified[5]
Camponotus rufipesInsectThis compoundNot specified[6]
Saccharopolyspora erythraeaBacteriaThis compound biosynthetic pathway studiedNot specified[7]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol provides a comprehensive method for the isolation and purification of this compound from a fungal culture, such as Aspergillus melleus.

1. Fungal Culture and Fermentation:

  • Culture Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculation: Inoculate the sterile PDB with a pure culture of the this compound-producing fungus.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.

2. Extraction of this compound:

  • Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Column Preparation: Prepare a silica gel (60-120 mesh) column packed in n-hexane.

    • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the prepared column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Fraction Collection: Collect fractions of approximately 20-30 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

    • Pooling Fractions: Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). Start with a lower concentration of methanol (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 30-40 minutes.

    • Detection: UV detector at 254 nm.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound.

4. Structural Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Fungal Culture Incubation Incubation (14-21 days) Inoculation->Incubation Filtration Filtration Incubation->Filtration Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Rotary Evaporation Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC TLC Analysis of Fractions Column_Chromatography->TLC HPLC Reversed-Phase HPLC TLC->HPLC Structural_Elucidation Structural Elucidation (NMR, MS) HPLC->Structural_Elucidation mellein_signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO produces This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits nuclear translocation? Sirtuin Sirtuin This compound->Sirtuin inhibits Sirtuin->NFkB_nuc deacetylates (modulates activity)

References

(R)-(-)-Mellein: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Mellein, a naturally occurring dihydroisocoumarin, has garnered significant attention in the scientific community for its diverse range of biological activities.[1][2][3] Produced by a variety of fungi, bacteria, plants, and insects, this polyketide metabolite exhibits notable antimicrobial, antifungal, phytotoxic, and cytotoxic properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of (R)-(-)-mellein, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Antimicrobial and Antifungal Activity

(R)-(-)-mellein has demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) and other relevant quantitative data from multiple studies.

Table 1: Antimicrobial and Antifungal Activity of (R)-(-)-Mellein

Target OrganismActivity MetricValueReference
Xanthomonas strains (11 strains) MIC1.9 - 62.5 µg/mL[4]
Various Bacterial Strains MIC7.8 - 31.25 µg/mL[4]
Various Fungal Strains MIC1.9 - 31.25 µg/mL[4]
Botrytis cinerea EC50< 50 µg/mL[5]
Fulvia fulva EC50< 50 µg/mL[5]
Eurotium repens Antifungal ActivityActive[1][5]
Ustilago violacea Antifungal ActivityActive[1][5]
Athelia rolfsii Antifungal ActivitySensitive[5]
Sclerotinia sclerotiorum Antifungal ActivitySensitive[5]
Alternaria brassicicola Antifungal ActivityLess Sensitive[5]
Fusarium graminearum Antifungal ActivityLess Sensitive[5]
Phytophthora cambivora Antifungal ActivityLess Sensitive[5]
Staphylococcus aureus ATCC 25923 MIC> 128 µg/mL[5]
Staphylococcus aureus SK1 MIC> 128 µg/mL[5]
HCV Protease IC5035 µM[5]
Pyricularia oryzae (conidial germination) IC5030.2 µM[6]
Pyricularia oryzae (germ tube elongation) IC5020.7 µM[6]

Phytotoxic Activity

(R)-(-)-mellein exhibits significant phytotoxicity against a range of plant species, suggesting its potential as a bioherbicide. Its effects include inhibition of seed germination, necrosis, and wilting.

Table 2: Phytotoxic Activity of (R)-(-)-Mellein

Plant SpeciesEffectConcentrationReference
Tomato Cuttings Wilting100 mg/mL[5]
Hemp Dogbane (Apocynum cannabinum) Necrotic Leaf SpotsNot specified[7]
Apple (Malus domestica) Seedlings Necrotic spots, browning, leaf necrosis150 mg/L[3][7]
Soybean (Glycine max) Seedlings Wilting40 - 100 µg/mL[3][8]
Wheat (Triticum aestivum) Seeds Complete inhibition of germination200 µg/mL[9]
Barrel Medic (Medicago truncatula) Seeds Complete inhibition of germination200 µg/mL[9]
Grapevine (Vitis vinifera) Leaves Necrosis500 µg/mL[10]

Cytotoxic Activity

The cytotoxic effects of (R)-(-)-mellein against various cancer cell lines have been investigated, although its activity appears to be moderate and cell-line dependent.

Table 3: Cytotoxic Activity of (R)-(-)-Mellein

Cell LineActivity MetricValueReference
Colon and Melanoma Cancer Cell Lines Cell Growth InhibitionInactive (Penicillic acid was active)[1]
KB cells CytotoxicityInactive[1]
Artemia salina (Brine Shrimp) Larval Mortality100%200 µg/mL
Artemia salina (Brine Shrimp) LC50102 µg/mL (after 36h)[5]
Aedes aegypti (Mosquito Larvae) LC501.4 ppm[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of (R)-(-)-mellein against bacterial and fungal strains.

1. Preparation of (R)-(-)-mellein Stock Solution:

  • Dissolve (R)-(-)-mellein in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the (R)-(-)-mellein stock solution to the first well of each row to be tested.

3. Serial Dilutions:

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

  • Mix thoroughly and repeat this process across the plate to the tenth well, discarding the final 100 µL.

  • The 11th well serves as a growth control (no compound), and the 12th well serves as a sterility control (no inoculum).

4. Inoculum Preparation:

  • Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

5. Inoculation and Incubation:

  • Add 10 µL of the diluted inoculum to each well (except the sterility control).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

6. Determination of MIC:

  • The MIC is the lowest concentration of (R)-(-)-mellein that completely inhibits visible growth of the microorganism.

Protocol 2: Phytotoxicity Assay - Seed Germination Inhibition

This protocol details the assessment of (R)-(-)-mellein's phytotoxic effect on seed germination.

1. Preparation of Test Solutions:

  • Prepare a stock solution of (R)-(-)-mellein in a suitable solvent (e.g., acetone or ethanol) and dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200 µg/mL).

  • Include a solvent control containing the same concentration of the solvent used for the stock solution.

2. Seed Sterilization and Plating:

  • Surface sterilize seeds (e.g., wheat, cress) by rinsing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place a sterile filter paper in a Petri dish and moisten it with 5 mL of the respective test solution or control.

  • Aseptically place a defined number of seeds (e.g., 20) on the filter paper.

3. Incubation:

  • Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

4. Assessment of Germination:

  • After a defined period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm).

  • Calculate the percentage of germination inhibition for each concentration compared to the control.

Protocol 3: Cytotoxicity Assay - MTT Assay

This protocol describes the determination of the cytotoxic activity of (R)-(-)-mellein against cancer cell lines using the MTT assay.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of (R)-(-)-mellein in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of (R)-(-)-mellein that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

(R)-(-)-mellein has been shown to interfere with key plant defense and growth signaling pathways. In maize, it significantly impacts the jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways.

Interference with Plant Hormone Signaling in Maize

(R)-(-)-mellein acts as a virulence factor by modulating the plant's hormonal balance. It has been observed to inhibit the JA signaling pathway, which is crucial for plant defense against necrotrophic pathogens, while stimulating the accumulation of IAA, a key plant growth hormone. This dual action likely facilitates fungal invasion by suppressing the host's defense response while potentially promoting pathogen growth.[11]

Mellein_Maize_Signaling This compound (R)-(-)-Mellein JA_pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_pathway Inhibits IAA_pathway Indole-3-Acetic Acid (IAA) Signaling Pathway This compound->IAA_pathway Stimulates Defense Plant Defense Response JA_pathway->Defense Induces Growth Plant Growth IAA_pathway->Growth Promotes Pathogen Pathogen Invasion Defense->Pathogen Suppresses Growth->Pathogen Potentially Favors

Caption: (R)-(-)-mellein's modulation of JA and IAA signaling pathways in maize.

Experimental Workflow for Signaling Pathway Analysis

The investigation of (R)-(-)-mellein's effect on plant signaling pathways typically involves transcriptomic analysis.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis Plant Maize Seedlings Treatment Inoculation with (R)-(-)-mellein Plant->Treatment Control Control (mock treatment) Plant->Control RNA_extraction RNA Extraction Treatment->RNA_extraction Control->RNA_extraction RNA_seq RNA Sequencing RNA_extraction->RNA_seq Data_analysis Bioinformatic Analysis (DEG, GO, KEGG) RNA_seq->Data_analysis Pathway_analysis Signaling Pathway Identification Data_analysis->Pathway_analysis

Caption: Workflow for analyzing the effect of (R)-(-)-mellein on plant gene expression.

Conclusion

(R)-(-)-mellein is a multifaceted natural product with a wide array of biological activities. Its potent antimicrobial, antifungal, and phytotoxic properties make it a compelling candidate for the development of new agrochemicals and potentially as a lead compound for novel therapeutic agents. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant pathology. Further investigation into its mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial for unlocking its full potential.

References

The Mellein Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Machinery, Genetic Regulation, and Experimental Methodologies for the Study of Fungal Mellein Production.

Introduction

This compound and its derivatives are a class of 3,4-dihydroisocoumarin natural products produced by a wide variety of fungi, including species from the genera Aspergillus, Penicillium, and Parastagonospora.[1][2] These polyketide secondary metabolites exhibit a range of biological activities, including phytotoxicity, antibacterial, and antifungal properties, making their biosynthetic pathway a subject of significant interest for drug discovery and development professionals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic reactions, the genetic architecture of the responsible biosynthetic gene clusters, and the complex regulatory networks that govern its production. Furthermore, this guide furnishes detailed experimental protocols for key methodologies employed in the study of this fascinating pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a partially reducing iterative Type I polyketide synthase (PR-PKS).[3][4] The process initiates with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of the this compound synthase. This is followed by a series of Claisen condensation reactions with malonyl-CoA as the extender unit, leading to the formation of a pentaketide intermediate covalently attached to the ACP domain.[4]

A key feature of this compound biosynthesis is the programmed and selective reduction of specific keto groups in the growing polyketide chain. The ketoreductase (KR) domain of the this compound synthase is responsible for these stereospecific reductions.[3][4] Evidence suggests that the KR domain can differentiate between the various polyketide intermediates, ensuring that reduction occurs at the correct steps.[3] Following the final condensation, the pentaketide intermediate undergoes a thioesterase (TE) or thiohydrolase (TH) catalyzed cyclization and release, likely through an aldol condensation, to yield the characteristic (R)-mellein structure.[1][4]

A notable example is the (R)-mellein synthase from the wheat pathogen Parastagonospora nodorum, encoded by the gene SN477. Heterologous expression of this single gene in Saccharomyces cerevisiae is sufficient for the production of (R)-mellein, demonstrating that this PKS is the sole enzyme required for its biosynthesis.[1] The domain architecture of SN477 is typical for a fungal PR-PKS, comprising a ketosynthase (KS), acyltransferase (AT), thiohydrolase (TH), ketoreductase (KR), and acyl carrier protein (ACP) domain.[1]

In some fungi, the biosynthesis of related compounds, such as 6-hydroxythis compound, involves a more complex enzymatic machinery. In Aspergillus terreus, the production of 6-hydroxythis compound requires the collaboration of a non-reducing PKS (NR-PKS), TerA, and a separate PKS-like protein, TerB, which contains a functional KR domain.[5] This highlights the diversity of biosynthetic strategies that fungi have evolved to produce this compound and its derivatives.

Biosynthetic Pathway Diagram

Mellein_Biosynthesis acetyl_coa Acetyl-CoA pks This compound Synthase (PR-PKS) (e.g., SN477) acetyl_coa->pks Starter Unit malonyl_coa 4x Malonyl-CoA malonyl_coa->pks Extender Units pentaketide ACP-bound Pentaketide Intermediate pks->pentaketide Iterative Condensation & Selective Keto-reduction This compound (R)-Mellein pentaketide->this compound Cyclization & Release (Thioesterase/Thiohydrolase)

Caption: The core biosynthetic pathway of (R)-mellein.

Quantitative Data on this compound Production

The production of this compound by fungi is highly variable and depends on the fungal species, strain, and culture conditions. The following tables summarize quantitative data on this compound and 4-hydroxythis compound production from various fungal isolates as reported in the literature.

Fungal SpeciesIsolate InformationCulture ConditionsThis compound YieldReference
Macrophomina phaseolina25 of 89 isolates from soybeanCzapek-Dox broth49–2,203 µg/L[6]
Aspergillus ochraceusN/AStationary culture with 6 g/L glutamic acid2,050 µg/25 ml[2]
Aspergillus ochraceusN/AStationary culture with urea1,810 µg/25 ml[2]
Aspergillus ochraceusN/AStationary culture with potassium nitrate1,890 µg/25 ml[2]
Aspergillus ochraceusN/AStationary culture with calcium nitrate1,850 µg/25 ml[2]
Fungal SpeciesIsolate InformationCulture Conditions4-Hydroxythis compound YieldReference
Aspergillus ochraceusN/AStationary culture with 6 g/L glutamic acid540 µg/25 ml[2]
Aspergillus ochraceusN/AStationary culture with yeast extract674 µg/ml[2]
Aspergillus ochraceusN/AStationary culture with peptone500 µg/ml[2]

Experimental Protocols

Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol is adapted from the successful expression of the P. nodorum this compound synthase SN477 in S. cerevisiae.[1]

a. Vector Construction:

  • The full-length, intron-less coding sequence of the this compound synthase gene (e.g., SN477) is amplified from fungal cDNA.

  • The amplified gene is cloned into a yeast expression vector, such as YEplac-ADH2p, under the control of a strong constitutive promoter (e.g., ADH2p).

b. Yeast Transformation:

  • The expression vector is transformed into a suitable S. cerevisiae strain, such as BJ5464-NpgA, which is often used for heterologous expression of large megasynthases.

  • Transformation can be achieved using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

c. Cultivation and Metabolite Extraction:

  • Transformed yeast cells are grown in a suitable medium (e.g., YPD) for 3-5 days at 30°C.

  • The culture is then extracted with an equal volume of ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.

d. Analysis:

  • The dried extract is redissolved in a small volume of methanol or another suitable solvent and analyzed by HPLC or LC-MS/MS to detect the presence of this compound.

Gene Knockout of a Polyketide Synthase Gene using CRISPR/Cas9

This protocol provides a general workflow for the targeted deletion of a PKS gene in a filamentous fungus.

a. Design and Construction of sgRNA Expression Cassette:

  • One or more single guide RNAs (sgRNAs) targeting the PKS gene of interest are designed.

  • The sgRNA expression cassette, driven by a U6 promoter, is synthesized and cloned into a vector containing the Cas9 nuclease gene under the control of a suitable promoter (e.g., gpdA).

b. Construction of Donor DNA:

  • A donor DNA template for homologous recombination is constructed. This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target PKS gene.

c. Fungal Protoplast Transformation:

  • Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall.

  • The Cas9/sgRNA expression vector and the donor DNA are co-transformed into the protoplasts using a PEG-mediated method.

d. Selection and Screening of Transformants:

  • Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin).

  • Putative knockout mutants are screened by PCR using primers that flank the target gene to confirm the deletion and integration of the selectable marker.

e. Phenotypic and Metabolomic Analysis:

  • The knockout mutants are cultured, and their culture extracts are analyzed by HPLC or LC-MS/MS to confirm the loss of this compound production.

In Vitro Enzyme Assay for this compound Synthase

This protocol is a generalized procedure based on assays for other fungal polyketide synthases.

a. Enzyme Purification:

  • The this compound synthase is expressed with a purification tag (e.g., His-tag) in a suitable expression system (e.g., E. coli or S. cerevisiae).

  • The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

b. Assay Reaction Mixture:

  • A typical reaction mixture (e.g., 100 µL) would contain:

    • Purified this compound synthase (1-5 µM)

    • Acetyl-CoA (starter unit, e.g., 100 µM)

    • Malonyl-CoA (extender unit, e.g., 500 µM)

    • NADPH (cofactor for KR domain, e.g., 1 mM)

    • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT)

c. Reaction Incubation and Quenching:

  • The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

  • The reaction is quenched by the addition of an equal volume of an organic solvent (e.g., ethyl acetate) and acidification (e.g., with formic acid).

d. Product Extraction and Analysis:

  • The reaction mixture is thoroughly vortexed, and the organic layer is separated by centrifugation.

  • The organic extract is evaporated to dryness, redissolved in a small volume of solvent, and analyzed by HPLC or LC-MS/MS for the presence of this compound.

HPLC Analysis of this compound

This protocol provides a standard method for the detection and quantification of this compound.

a. Sample Preparation:

  • Fungal culture extracts are prepared as described in the previous protocols.

  • The dried extracts are redissolved in the mobile phase or a compatible solvent.

  • The sample is filtered through a 0.22 µm syringe filter before injection.

b. HPLC System and Column:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is used.

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over time to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at approximately 254 nm and 310 nm. A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.

d. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.

Regulation of this compound Biosynthesis

The production of this compound, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of this compound biosynthesis are not fully elucidated for all producing organisms, the general principles of secondary metabolism regulation in fungi, particularly in Aspergillus, provide a framework for understanding this control.

Key signaling pathways involved in the regulation of secondary metabolism include the G-protein coupled receptor (GPCR) signaling cascade, the cAMP-dependent protein kinase A (PKA) pathway, and mitogen-activated protein kinase (MAPK) pathways.[3][7] These pathways sense and respond to environmental cues such as nutrient availability, light, and stress, ultimately influencing the expression of secondary metabolite biosynthetic gene clusters.

A central regulatory hub is the Velvet complex, composed of the proteins VeA, VelB, and LaeA.[8] LaeA, in particular, is a global regulator of secondary metabolism in many filamentous fungi.[8] It is a methyltransferase that is thought to influence chromatin remodeling, thereby controlling the accessibility of biosynthetic gene clusters to the transcriptional machinery. The Velvet complex integrates light signals with developmental and secondary metabolic processes.

Pathway-specific transcription factors, often located within the this compound biosynthetic gene cluster itself, are also likely to play a crucial role in fine-tuning the expression of the this compound synthase and other necessary genes.

Regulatory Network Diagram

Mellein_Regulation cluster_0 Environmental Signals cluster_1 Signaling Pathways cluster_2 Global Regulators cluster_3 Gene Expression Nutrients Nutrient Availability GPCR GPCR Signaling Nutrients->GPCR Light Light Light->GPCR Velvet Velvet Complex (VeA, VelB) Light->Velvet Stress Stress MAPK MAPK Pathway Stress->MAPK PKA PKA Pathway GPCR->PKA GPCR->MAPK PKA->Velvet MAPK->Velvet LaeA LaeA Velvet->LaeA Specific_TF Pathway-Specific Transcription Factors Velvet->Specific_TF LaeA->Specific_TF Chromatin Remodeling PKS_Gene This compound Synthase Gene (e.g., SN477) Specific_TF->PKS_Gene Transcriptional Activation This compound This compound Production PKS_Gene->this compound

Caption: A simplified model of the regulatory network controlling this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in fungi represents a well-characterized yet continually intriguing area of research. The identification of the core enzymatic machinery, particularly the partially reducing polyketide synthases, has provided a solid foundation for further investigation. The availability of quantitative data and detailed experimental protocols, as outlined in this guide, empowers researchers to delve deeper into the intricacies of this compound production, from gene to metabolite. A comprehensive understanding of the complex regulatory networks that govern this pathway will be crucial for harnessing the full potential of these bioactive fungal natural products for applications in medicine and agriculture. Future research will likely focus on the characterization of novel this compound derivatives, the elucidation of the precise mechanisms of enzymatic control, and the engineering of the biosynthetic pathway for the production of new and improved bioactive compounds.

References

Stereochemistry of Mellein and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus, and its structurally diverse derivatives, represent a significant class of natural products.[1][2] These compounds, produced by a wide array of fungi, plants, and insects, exhibit a broad spectrum of biological activities, including antifungal, phytotoxic, cytotoxic, and enzyme-inhibiting properties.[2][3] The stereochemistry of this compound and its analogs is a critical determinant of their biological function. The presence of one or more chiral centers in their molecular structure gives rise to various stereoisomers, each potentially possessing distinct bioactivities. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its derivatives, focusing on their absolute and relative configurations, methods for their determination and separation, and the influence of stereoisomerism on their biological effects.

Stereochemistry of this compound and its Derivatives

The parent compound, this compound, possesses a single stereocenter at the C-3 position, leading to the existence of two enantiomers: (R)-(-)-mellein and (S)-(+)-mellein.[2] The (R)-enantiomer is the more commonly occurring form in nature.[2] Derivatives of this compound, such as hydroxymelleins, can have additional stereocenters, leading to the formation of diastereomers. For instance, 4-hydroxythis compound has stereocenters at both C-3 and C-4, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[2] The specific stereoisomer produced is dependent on the originating biological source.

Quantitative Data on this compound and its Derivatives

The biological activity and physical properties of this compound and its derivatives are often stereospecific. The following tables summarize key quantitative data for different stereoisomers.

CompoundStereoisomerSpecific Rotation (°)SolventReference
This compound(R)-(-)-Mellein-106CHCl3[4]
This compound(S)-(+)-Mellein+105CHCl3[5]
8-O-methylthis compound(R)-258.5 (c 0.13)CHCl3[6]

Table 1: Specific Rotation Values of this compound Enantiomers and a Derivative.

CompoundStereoisomerTargetIC50/MICReference
This compound(R)-(-)HCV Protease35 µM (IC50)[2]
5-Methylthis compoundNot SpecifiedFungal Sirtuin (SirA)120 µM (IC50)[3][7]
5-Methylthis compound(S)Human Monoamine Oxidase A (hMAO-A)5.31 µM (IC50)[8]
5-Methylthis compound(S)Human Monoamine Oxidase B (hMAO-B)9.15 µM (IC50)[8]
5-Methylthis compound(R)Human Monoamine Oxidase A (hMAO-A)4.6 µM (IC50)[7]
Analogs of (R)-5-Methylthis compoundNot SpecifiedHuman Monoamine Oxidase A (hMAO-A)0.06 to 29 µM (IC50)[7]
Meriolin 16Not SpecifiedJurkat leukemia and Ramos lymphoma cells50 nM (IC50)[9]
(3R)-3-hydroxythis compound(3R)Vitis vinifera cv. Chardonnay leaf discsNecrosis at 100 µg/mL[2]
4,7-dihydroxythis compoundNot SpecifiedGrapevine leaves2 µg/mL (MIC for full leaf necrosis)[2]
(R)-(-)-mellein(R)Botrytis cinerea, Fulvia fulva< 50 µg/mL (EC50)[2]
(R)-(-)-melleinAedes aegypti larvae1.4 ppm (LC50)[2]
(3R)-5-bromothis compound(3R)RAW 264.7 cells (NO production)38.7 µM (IC50)[2]
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein(3R)HepG2 cells42.8 mM (IC50)[3]

Table 2: Biological Activity of this compound Stereoisomers and Derivatives.

Experimental Protocols

Enantioselective Synthesis of (R)-Mellein

The enantioselective synthesis of (R)-mellein can be achieved through various methods, including the use of chiral catalysts or auxiliaries. One common approach involves an asymmetric aldol reaction followed by lactonization.

Protocol: Asymmetric Aldol Reaction and Lactonization

  • Preparation of the Aldol Adduct: To a solution of a chiral auxiliary-derived enolate (e.g., from a chiral oxazolidinone) in an appropriate solvent (e.g., dichloromethane) at low temperature (-78 °C), add a suitable Lewis acid (e.g., TiCl4).

  • After stirring for a short period, add the desired aldehyde (e.g., 2-hydroxy-6-methylbenzaldehyde).

  • Allow the reaction to proceed for several hours at low temperature, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl) and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the aldol adduct by column chromatography.

  • Lactonization: Dissolve the purified aldol adduct in a suitable solvent (e.g., methanol) and treat with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, neutralize the reaction, remove the solvent, and extract the product.

  • Purify the resulting (R)-mellein by column chromatography.

  • Confirm the structure and enantiomeric excess using NMR, mass spectrometry, and chiral HPLC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers of this compound and its derivatives. The choice of chiral stationary phase (CSP) is crucial for achieving successful separation.[10][11]

Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column Selection: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for this class of compounds.[10][11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase at a suitable concentration.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Record the chromatogram, noting the retention times of the two enantiomers.

  • Method Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol, add a small amount of an acidic or basic modifier) or the flow rate to improve the resolution.

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely used technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.[12]

Protocol: CD Spectroscopy of this compound

  • Sample Preparation: Prepare a solution of the purified this compound enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent must be transparent in the wavelength range of interest.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge gas. Allow the instrument to warm up and stabilize.

    • Set the experimental parameters, including the wavelength range (e.g., 200-400 nm), scanning speed, bandwidth, and number of accumulations.

  • Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the this compound solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the compound.

  • Interpretation: Compare the experimental CD spectrum with the reported spectrum of a known enantiomer of this compound or with a theoretically calculated spectrum to assign the absolute configuration. A positive or negative Cotton effect at specific wavelengths is characteristic of a particular stereoisomer.

Determination of Relative Configuration by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry of diastereomers, such as those of hydroxymelleins.[13]

Protocol: NMR Analysis of Hydroxythis compound Diastereomers

  • Sample Preparation: Dissolve a pure sample of the hydroxythis compound diastereomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum.

    • Analyze the chemical shifts (δ) and coupling constants (J) of the protons, particularly those at the stereocenters (e.g., H-3 and H-4). The magnitude of the coupling constant between vicinal protons (3JHH) can provide information about their dihedral angle and thus their relative orientation (cis or trans).

  • 13C NMR Spectroscopy:

    • Acquire a 13C NMR spectrum.

    • Analyze the chemical shifts of the carbon atoms, as these can be influenced by the stereochemistry of the molecule.

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space interactions between protons, which can provide crucial information about the relative configuration.

  • Data Analysis: Compare the obtained NMR data with published data for known diastereomers of hydroxythis compound to assign the relative configuration.

Signaling Pathways and Molecular Mechanisms

The stereochemistry of this compound and its derivatives plays a crucial role in their interaction with biological targets and the subsequent modulation of signaling pathways.

Inhibition of Monoamine Oxidase A (MAO-A) by 5-Methylthis compound

5-Methylthis compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine.[7][14] Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, suggesting potential antidepressant effects. The (S)-enantiomer of 5-methylthis compound has been shown to be a potent inhibitor of human MAO-A.[8]

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5_Methylthis compound 5_Methylthis compound MAO_A MAO_A 5_Methylthis compound->MAO_A Inhibits Degradation Degradation MAO_A->Degradation Metabolizes Neurotransmitters Neurotransmitters Neurotransmitters->MAO_A Metabolizes Vesicles Vesicles Synaptic_Cleft Increased Neurotransmitters Vesicles->Synaptic_Cleft Release Receptors Receptors Synaptic_Cleft->Receptors Signal_Transduction Signal_Transduction Receptors->Signal_Transduction

Caption: 5-Methylthis compound inhibits MAO-A in the presynaptic neuron.

Induction of Mitochondrial Apoptosis by Meriolin Derivatives

Meriolin derivatives, which share a structural resemblance to this compound, have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[9][15] This process involves the activation of caspases, key enzymes in the execution of apoptosis.

Apoptosis_Pathway Meriolin_Derivatives Meriolin_Derivatives Mitochondrion Mitochondrion Meriolin_Derivatives->Mitochondrion Induces release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf_1 Apaf_1 Apaf_1->Apoptosome Caspase_9 Caspase_9 Caspase_9->Apoptosome Activation Caspase_3 Caspase_3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Meriolin derivatives trigger the mitochondrial apoptosis pathway.

Interference with Plant Hormone Signaling by (R)-(-)-Mellein

(R)-(-)-Mellein has been shown to exhibit phytotoxic effects, and recent studies suggest that it may interfere with plant hormone signaling pathways, specifically those of jasmonic acid (JA) and auxin (IAA).[2] This interference can disrupt normal plant growth and development.

Plant_Hormone_Signaling cluster_plant_cell Plant Cell R_this compound R_this compound JA_Signaling JA_Signaling R_this compound->JA_Signaling Inhibits IAA_Signaling IAA_Signaling R_this compound->IAA_Signaling Stimulates Defense_Response Defense_Response JA_Signaling->Defense_Response Growth_Inhibition Growth_Inhibition IAA_Signaling->Growth_Inhibition

Caption: (R)-(-)-Mellein disrupts jasmonic acid and auxin signaling in plants.

Conclusion

The stereochemistry of this compound and its derivatives is a fundamental aspect that dictates their biological activity. This technical guide has provided a detailed overview of the stereochemical diversity of these compounds, methods for their stereoselective synthesis and analysis, and the profound impact of stereoisomerism on their function. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding and control of the stereochemistry of this compound and its analogs are essential for the future development of these promising bioactive molecules into therapeutic agents or agrochemicals.

References

Mellein's Ecological Role in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellein, a dihydroisocoumarin produced by a wide array of fungi, including endophytic, saprophytic, and pathogenic species, plays a significant and multifaceted role in the ecological interplay between plants and pathogens. This technical guide provides an in-depth examination of this compound's functions, detailing its phytotoxic and antifungal activities, its role as a virulence factor, and its influence on plant defense signaling pathways. Quantitative data on its biological activities are summarized, and detailed protocols for key experimental assays are provided. Furthermore, this guide visualizes the complex signaling interactions and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.

Introduction

This compound and its derivatives are polyketide secondary metabolites produced by a diverse range of fungal species.[1][2] These compounds exhibit a broad spectrum of biological activities, including phytotoxic, antifungal, and insecticidal properties. In the context of plant-pathogen interactions, this compound can act as a key player, influencing the outcome of the relationship in various ways. It can function as a virulence factor for pathogenic fungi, facilitating host tissue invasion and colonization.[3] Conversely, its antifungal properties suggest a role in competitive interactions between different fungal species. Understanding the ecological role of this compound is crucial for developing novel plant protection strategies and for the potential exploitation of this molecule in agriculture and medicine.

This compound Production and Occurrence

This compound is produced by numerous fungal genera, including Aspergillus, Botryosphaeria, Curvularia, Fusarium, and Penicillium.[1][2] Its production can be influenced by various environmental factors and the specific fungal strain.

Biological Activities of this compound

This compound's ecological significance stems from its potent biological activities, primarily its phytotoxicity and antifungal effects.

Phytotoxicity

This compound is a recognized phytotoxin, causing a range of detrimental effects on various plant species. These effects include:

  • Necrosis: this compound can induce necrotic lesions on plant tissues, particularly leaves.[4]

  • Wilting: It can cause wilting in seedlings and cuttings, indicating interference with water transport or cell viability.[5]

  • Inhibition of Seed Germination and Seedling Growth: this compound has been shown to inhibit the germination of seeds and the growth of young seedlings.

Table 1: Phytotoxic Effects of this compound on Various Plant Species

Plant SpeciesThis compound ConcentrationObserved EffectReference(s)
Vitis vinifera (Grapevine)500 µg/mLNecrosis on leaf discs[4]
Lycopersicon esculentum (Tomato)0.13-2.60 mMWilting in leaves[4]
Malus domestica (Apple)150 mg/LNecrotic spots, browning, and leaf necrosis in seedlings[4]
Soybean40–100 µg/mLWilting in seedlings[5]
Antifungal Activity

This compound exhibits inhibitory activity against a broad spectrum of plant pathogenic fungi. This suggests a role in mediating competitive interactions between different fungal species in their natural environment.

Table 2: Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungal PathogenThis compound Concentration (EC50)Reference(s)
Botrytis cinerea< 50 µg/mL[1][2]
Fulvia fulva< 50 µg/mL[1][2]

This compound as a Virulence Factor

In several plant-pathogen systems, this compound has been identified as a key virulence factor, contributing to the pathogen's ability to cause disease. Its phytotoxic properties are central to this role, as it can kill host cells, facilitating nutrient acquisition and colonization by the pathogen. For instance, in the interaction between Curvularia lunata and maize, this compound has been shown to be a vital factor for the pathogen's virulence.[3]

This compound's Impact on Plant Defense Signaling Pathways

This compound can significantly modulate plant defense responses by interfering with key signaling pathways. This manipulation of the host's defense machinery is a crucial aspect of its role as a virulence factor.

Suppression of the Jasmonic Acid (JA) Signaling Pathway

A primary mechanism by which this compound promotes fungal virulence is through the suppression of the jasmonic acid (JA) signaling pathway. The JA pathway is a critical component of the plant's defense against necrotrophic pathogens and herbivorous insects. By inhibiting this pathway, this compound weakens the plant's ability to mount an effective defense.[3] The precise molecular targets of this compound within the JA pathway are an active area of research.

Crosstalk with the Salicylic Acid (SA) Signaling Pathway

The salicylic acid (SA) signaling pathway is another major plant defense pathway, primarily involved in resistance against biotrophic pathogens. There is often antagonistic crosstalk between the JA and SA pathways.[6][7][8][9][10][11][12][13][14] While direct interaction of this compound with the SA pathway is not well-documented, its suppression of the JA pathway could indirectly lead to an altered SA response.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are central to plant immune signaling, transducing signals from pathogen recognition to downstream defense responses.[15][16][17][18][19] The activation of specific MAPKs is an early event in plant defense. While the direct effect of this compound on plant MAPK cascades has not been extensively studied, its role in suppressing downstream defense responses suggests a potential interaction with these signaling modules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological role of this compound.

This compound Extraction and Purification from Fungal Cultures

Objective: To isolate and purify this compound from fungal liquid cultures.

Materials:

  • Fungal culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (optional, for high purity)

Procedure:

  • Grow the this compound-producing fungus in a liquid medium until sufficient biomass and secondary metabolite production is achieved.

  • Separate the fungal mycelium from the culture filtrate by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Monitor the fractions by TLC and pool the fractions containing this compound.

  • Further purify the this compound-containing fractions by recrystallization or HPLC if necessary.

  • Confirm the identity and purity of this compound using spectroscopic methods (NMR, MS).

Phytotoxicity Assay: Leaf Disc Necrosis Assay

Objective: To assess the ability of this compound to cause necrosis on plant leaves.

Materials:

  • Healthy, fully expanded leaves from the plant of interest (e.g., Vitis vinifera)

  • This compound solution at various concentrations (dissolved in a suitable solvent, with a solvent-only control)

  • Petri dishes

  • Sterile filter paper

  • Cork borer or biopsy punch

  • Sterile distilled water

Procedure:

  • Excise leaf discs of a uniform size (e.g., 1 cm diameter) from healthy leaves using a cork borer.[20]

  • Place the leaf discs, abaxial side up, on sterile filter paper moistened with sterile distilled water in a Petri dish.[21]

  • Apply a small, known volume (e.g., 10 µL) of the this compound solution to the center of each leaf disc. Include a control group treated with the solvent alone.

  • Incubate the Petri dishes at a controlled temperature and light cycle (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Observe the leaf discs daily for the development of necrotic lesions.

  • Quantify the necrotic area at a specific time point (e.g., 72 hours post-treatment) either visually as a percentage of the total disc area or using image analysis software.

Antifungal Assay: Mycelial Growth Inhibition

Objective: To determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (dissolved in a suitable solvent)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the this compound stock solution to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing culture of the target fungus, take a mycelial plug of a uniform size (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control.

  • Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the log of the this compound concentration and performing a regression analysis.[22][23][24]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression of plant defense-related genes in response to this compound treatment.

Materials:

  • Plant material (e.g., seedlings or leaf tissue) treated with this compound and a control group.

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

  • Harvest plant tissue at specific time points after this compound treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.[25][26][27][28][29]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the PCR to verify the specificity of the amplification.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the ecological role of this compound.

Mellein_Phytotoxicity_Workflow cluster_preparation Preparation cluster_assay Leaf Disc Assay cluster_analysis Data Analysis plant_material Healthy Plant Leaves leaf_discs Excise Leaf Discs plant_material->leaf_discs mellein_solution This compound Solutions (various concentrations) treatment Apply this compound Solution mellein_solution->treatment placement Place on Moist Filter Paper leaf_discs->placement placement->treatment incubation Incubate under Controlled Conditions treatment->incubation observation Observe for Necrosis incubation->observation quantification Quantify Necrotic Area observation->quantification results Phytotoxicity Results quantification->results

Caption: Experimental workflow for the leaf disc necrosis assay to assess this compound's phytotoxicity.

Mellein_JA_Signaling_Suppression cluster_plant_cell Plant Cell This compound This compound Perception Perception (Unknown Receptor) This compound->Perception JAZ JAZ Repressor This compound->JAZ Suppression JA_Biosynthesis JA Biosynthesis Perception->JA_Biosynthesis JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes Defense_Response Plant Defense Response Defense_Genes->Defense_Response

Caption: this compound suppresses the jasmonic acid (JA) signaling pathway, weakening plant defenses.

Plant_Defense_Signaling_Overview cluster_plant_cell Plant Cell Pathogen Pathogen PAMPs PAMPs/MAMPs Pathogen->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs MAPK_Cascade MAPK Cascade PRRs->MAPK_Cascade JA_Pathway Jasmonic Acid Pathway MAPK_Cascade->JA_Pathway SA_Pathway Salicylic Acid Pathway MAPK_Cascade->SA_Pathway JA_Pathway->SA_Pathway Antagonism Defense_Responses Defense Responses (e.g., PR proteins, phytoalexins) JA_Pathway->Defense_Responses SA_Pathway->JA_Pathway Antagonism SA_Pathway->Defense_Responses

Caption: Overview of major plant defense signaling pathways activated upon pathogen recognition.

Conclusion and Future Directions

This compound is a key secondary metabolite that significantly influences the ecological interactions between fungi and plants. Its dual role as a potent phytotoxin and a broad-spectrum antifungal agent underscores its importance in pathogenesis and inter-species competition. The ability of this compound to suppress the plant's jasmonic acid-mediated defense response highlights a sophisticated co-evolutionary arms race between plants and their fungal pathogens.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the specific plant proteins that this compound interacts with to exert its phytotoxic effects and suppress defense signaling will provide a more detailed understanding of its mode of action.

  • Biosynthesis Regulation: Investigating the genetic and environmental factors that regulate this compound production in different fungal species will offer insights into its ecological roles under varying conditions.

  • Synergistic and Antagonistic Interactions: Exploring the interactions of this compound with other fungal secondary metabolites and plant-derived compounds will provide a more holistic view of the chemical ecology of plant-pathogen interactions.

  • Biotechnological Applications: The potent biological activities of this compound and its derivatives warrant further investigation for their potential use as natural herbicides, fungicides, or as lead compounds for the development of novel agrochemicals and pharmaceuticals.

A deeper understanding of the ecological role of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also open up new avenues for the sustainable management of plant diseases.

References

The Expanding World of Melleins: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melleins, a class of 3,4-dihydroisocoumarins, are naturally occurring polyketides predominantly produced by fungi, with some instances of isolation from plants, insects, and bacteria.[1][2] These specialized metabolites have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, phytotoxic, and enzyme-inhibiting properties.[1] This technical guide provides an in-depth overview of the discovery and isolation of novel mellein analogs, with a focus on presenting quantitative data, detailed experimental protocols, and visualizing key processes to aid researchers in this burgeoning field.

Quantitative Biological Activity of this compound Analogs

The biological activity of this compound and its derivatives varies significantly with substitutions on the dihydroisocoumarin core. This section summarizes the quantitative data from various studies to provide a comparative overview of their potency.

Table 1: Antifungal Activity of Selected this compound Analogs

CompoundFungal SpeciesActivity MetricValueReference
(R)-(-)-MelleinAthelia rolfsiiAntifungal ActivityActive at 0.2 mg/plug[1]
(R)-(-)-MelleinBotrytis cinereaAntifungal ActivityActive at 0.2 mg/plug[1]
(R)-(-)-MelleinSclerotinia sclerotiorumAntifungal ActivityActive at 0.2 mg/plug[1]
(3R)-6-Methoxythis compoundEurotium repensAntifungal ActivityActive[1]
(3R)-6-Methoxy-7-chlorothis compoundUstilago violaceaAntifungal ActivityActive[1]
cis-4-Acetoxyoxythis compoundMicrobotryum violaceumAntifungal ActivityGood[3]
cis-4-Acetoxyoxythis compoundBotrytis cinereaAntifungal ActivityGood[3]
cis-4-Acetoxyoxythis compoundSeptoria triticiAntifungal ActivityGood[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundMicrobotryum violaceumAntifungal ActivityGood[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBotrytis cinereaAntifungal ActivityGood[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundSeptoria triticiAntifungal ActivityGood[3]

Table 2: Antibacterial Activity of Selected this compound Analogs

CompoundBacterial SpeciesActivity MetricValueReference
cis-4-Acetoxyoxythis compoundEscherichia coliZone of InhibitionStrong[3]
cis-4-Acetoxyoxythis compoundBacillus megateriumZone of InhibitionStrong[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coliZone of InhibitionStrong[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBacillus megateriumZone of InhibitionStrong[3]

Table 3: Other Biological Activities of this compound Analogs

CompoundActivityTarget/AssayMetricValueReference
(R)-(-)-MelleinPhytotoxicityTomato Cuttings-Phytotoxic at 100 mg/mL[1]
(R)-(-)-MelleinZootoxicityArtemia salinaMortality100% at 200 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel this compound analogs.

Fungal Culture and Fermentation for this compound Production

Objective: To cultivate a this compound-producing fungal strain under optimal conditions to maximize the yield of secondary metabolites.

Materials:

  • This compound-producing fungal strain (e.g., Aspergillus, Penicillium, Xylaria species)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Czapek Yeast Autolysate (CYA) broth)

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Autoclave

Protocol:

  • Prepare the selected culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of the fungal strain.

  • Incubate the culture in a shaker incubator at the optimal temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a predetermined period (e.g., 7-21 days) to allow for fungal growth and secondary metabolite production.

  • Monitor the culture periodically for growth and contamination.

Extraction of this compound Analogs from Fungal Culture

Objective: To extract crude secondary metabolites, including this compound analogs, from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Organic solvent (e.g., ethyl acetate, methanol, chloroform)

  • Separatory funnel

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Lyophilize and grind the mycelia to a fine powder.

  • Extract the mycelial powder with a suitable organic solvent (e.g., methanol) at room temperature with agitation.

  • Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent (e.g., ethyl acetate). Partition the filtrate against the solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic layers from both the mycelial and filtrate extractions.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound Analogs

Objective: To isolate and purify individual this compound analogs from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform, dichloromethane)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing compounds with similar TLC profiles.

  • Size-Exclusion Chromatography:

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol) to separate compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the isolated compounds using preparative or semi-preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation of Novel this compound Analogs

Objective: To determine the chemical structure of the purified this compound analogs.

Materials:

  • Purified this compound analog

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) spectrometer

  • UV-Vis spectrophotometer

Protocol:

  • NMR Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

  • Mass Spectrometry:

    • Obtain high-resolution mass spectra (HR-MS) to determine the elemental composition and molecular weight of the compound.

  • Infrared and UV-Vis Spectroscopy:

    • Acquire IR spectra to identify functional groups present in the molecule.

    • Obtain UV-Vis spectra to identify the chromophores in the structure.

  • Data Analysis:

    • Combine and analyze the data from all spectroscopic techniques to elucidate the complete chemical structure of the novel this compound analog.

Antimicrobial Bioassays

Objective: To evaluate the antimicrobial activity of the purified this compound analogs.

Materials:

  • Purified this compound analog

  • Bacterial and/or fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Microplates (96-well)

  • Incubator

  • Microplate reader

Protocol (Broth Microdilution Method for MIC Determination):

  • Prepare a stock solution of the purified this compound analog in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the microplate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Processes and Pathways

Diagrams are essential for understanding complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.

Experimental Workflow for Isolation and Purification

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Characterization Fungal Culture Fungal Culture Liquid-Liquid Extraction Liquid-Liquid Extraction Fungal Culture->Liquid-Liquid Extraction Ethyl Acetate Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Rotary Evaporation Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Novel this compound Analog Novel this compound Analog Preparative HPLC->Novel this compound Analog Structure Elucidation Structure Elucidation Novel this compound Analog->Structure Elucidation NMR, MS, IR Bioassays Bioassays Novel this compound Analog->Bioassays Antimicrobial, etc.

Caption: Workflow for the isolation and characterization of novel this compound analogs.

Signaling Pathway Interference by (R)-(-)-Mellein in Plants

While the direct signaling pathways affected by this compound analogs in microbial or mammalian cells are still largely uncharacterized, studies have shown that (R)-(-)-mellein can interfere with key plant hormone signaling pathways, leading to its phytotoxic effects.

G cluster_0 This compound Interference with Plant Hormone Signaling cluster_1 Jasmonic Acid (JA) Pathway cluster_2 Indole-3-Acetic Acid (IAA) Pathway This compound This compound SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex This compound->SCF(COI1)-JAZ Complex Inhibition IAA Accumulation IAA Accumulation This compound->IAA Accumulation Stimulation JA Biosynthesis JA Biosynthesis JA-Ile JA-Ile JA Biosynthesis->JA-Ile JA-Ile->SCF(COI1)-JAZ Complex Transcription Factors (MYC2) Transcription Factors (MYC2) SCF(COI1)-JAZ Complex->Transcription Factors (MYC2) JA Responsive Genes JA Responsive Genes Transcription Factors (MYC2)->JA Responsive Genes Phytotoxicity Phytotoxicity JA Responsive Genes->Phytotoxicity IAA Biosynthesis IAA Biosynthesis IAA IAA IAA Biosynthesis->IAA TIR1/AFB Receptors TIR1/AFB Receptors IAA->TIR1/AFB Receptors Aux/IAA Degradation Aux/IAA Degradation TIR1/AFB Receptors->Aux/IAA Degradation ARF Transcription Factors ARF Transcription Factors Aux/IAA Degradation->ARF Transcription Factors Auxin Responsive Genes Auxin Responsive Genes ARF Transcription Factors->Auxin Responsive Genes Auxin Responsive Genes->Phytotoxicity IAA Accumulation->TIR1/AFB Receptors

References

Mellein Derivatives from Endophytic Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, biological activities, and biosynthetic pathways of mellein derivatives sourced from endophytic fungi, offering a valuable resource for the discovery of novel therapeutic agents.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific and largely untapped source of novel bioactive secondary metabolites. Among the diverse array of compounds produced by these fungi, this compound and its derivatives have emerged as a promising class of polyketides with a wide spectrum of biological activities. These 3,4-dihydroisocoumarins have demonstrated significant potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory applications. This technical guide provides a comprehensive overview of this compound derivatives from endophytic fungi, detailing their isolation and purification, summarizing their biological activities with quantitative data, outlining key experimental protocols, and illustrating relevant biological pathways.

Isolation and Structural Elucidation of this compound Derivatives

The discovery and characterization of novel this compound derivatives begin with the successful isolation and cultivation of the host endophytic fungi, followed by the extraction and purification of the target compounds.

Experimental Protocol: Isolation and Cultivation of Endophytic Fungi

Aseptic technique is paramount throughout the isolation process to prevent contamination from epiphytic microorganisms.

1. Surface Sterilization of Plant Material:

  • Thoroughly wash the collected plant tissues (leaves, stems, or roots) under running tap water.

  • Sequentially immerse the plant segments in 70% ethanol for 1 minute, followed by a 2-5% sodium hypochlorite solution for 3-5 minutes, and then another rinse in 70% ethanol for 30 seconds.[1]

  • Rinse the sterilized plant material three times with sterile distilled water to remove any residual sterilizing agents.[1]

  • To verify the effectiveness of the surface sterilization, plate the water from the final rinse onto a nutrient agar medium.[1]

2. Isolation and Inoculation:

  • Under sterile conditions in a laminar flow hood, cut the surface-sterilized plant tissues into small segments (approximately 1-2 cm).[1]

  • Place the segments on a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent like streptomycin (100 µg/mL) to inhibit bacterial growth.[1][2]

  • Incubate the plates at 25–28 °C for several days to weeks, observing daily for fungal growth emerging from the plant tissue segments.[1][2]

3. Fungal Purification:

  • As fungal hyphae grow out from the plant tissue, use a sterile needle or scalpel to transfer the hyphal tips to fresh PDA plates. This process, known as the hyphal-tip method, should be repeated until a pure fungal culture is obtained.[1]

  • Pure cultures can be maintained on PDA slants at 4 °C for short-term storage or in glycerol stocks at -80 °C for long-term preservation.[1]

Experimental Protocol: Extraction and Purification of this compound Derivatives

Once a pure fungal culture is established, the next step is to cultivate the fungus on a larger scale to produce a sufficient quantity of secondary metabolites for extraction and purification.

1. Fungal Fermentation:

  • Inoculate the pure endophytic fungus into a liquid culture medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.

  • Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-28 °C) for several weeks to allow for the production of secondary metabolites.[3]

2. Extraction:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate.[3]

  • The fungal mycelium can also be extracted separately, often with a more polar solvent like methanol, to ensure the recovery of intracellular compounds.

  • Concentrate the organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

3. Purification:

  • The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the individual this compound derivatives.

  • Column Chromatography: Silica gel column chromatography is a common initial purification step. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents like ethyl acetate and methanol.[3]

  • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified using pTLC to isolate compounds with similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often employed as a final purification step to obtain highly pure this compound derivatives.[3]

4. Structural Elucidation:

  • The chemical structure of the purified this compound derivatives is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.

Biological Activities of this compound Derivatives

This compound derivatives isolated from endophytic fungi exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery and development. The following tables summarize the quantitative data for some of the key activities reported in the literature.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

This compound DerivativeEndophytic Fungus SourceTest OrganismMIC (µg/mL)Reference
Palmaerone D (38)Lachnum palmaeCandida neoformans10-55[4]
Palmaerone D (38)Lachnum palmaePenicillium sp.10-55[4]
Palmaerone D (38)Lachnum palmaeCandida albicans10-55[4]
Palmaerone D (38)Lachnum palmaeBacillus subtilis10-55[4]
Palmaerone D (38)Lachnum palmaeStaphylococcus aureus10-55[4]
7-methoxy-5-methylthis compound (21)Cytospora eucalypticolaGram-positive bacteriaModerate[4]
8-methoxy-5-methylthis compound (22)Cytospora eucalypticolaGram-positive bacteriaModerate[4]
(R)-(-)-mellein (1)Diplodia mutila FF18Botrytis cinerea<50 (EC50)[4]
(R)-(-)-mellein (1)Diplodia mutila FF18Fulvia fulva<50 (EC50)[4]
5-methylthis compound (4)Xylaria sp. SNB-GTC2501Staphylococcus aureus>128[4]
5-carboxylthis compound (12)Xylaria sp. SNB-GTC2501Staphylococcus aureus>128[4]
(R)-(-)-mellein (1)Botryosphaeria mamane PSU-M76Staphylococcus aureus ATCC 25923>128[4]
(3R,4R)-4-hydroxythis compound (18)Botryosphaeria mamane PSU-M76Staphylococcus aureus ATCC 25923>128[4]
(3R,4S)-4-hydroxythis compound (20)Botryosphaeria mamane PSU-M76Staphylococcus aureus ATCC 25923>128[4]
cis-4-acetoxyoxythis compoundUnidentified AscomyceteEscherichia coliStrong[5]
cis-4-acetoxyoxythis compoundUnidentified AscomyceteBacillus megateriumStrong[5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundUnidentified AscomyceteEscherichia coliStrong[5]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundUnidentified AscomyceteBacillus megateriumStrong[5]
Acremonium sp. extractOroxylum indicumEscherichia coli32[6]
Fusarium sp. extractLantana camaraPseudomonas aeruginosa512[6]
Anticancer Activity

Several this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines.

This compound DerivativeEndophytic Fungus SourceCancer Cell LineIC50 (µM)Reference
(3R,4R)-4-hydroxythis compound (18)Aspergillus flocculusK562 (chronic myelogenous leukemia)30[4]
(3R)-6,8-dihydroxy-7-methylthis compound (34)Aspergillus flocculusK562 (chronic myelogenous leukemia)30[4]
Botryoisocoumarin A (49)Aspergillus flocculusK562 (chronic myelogenous leukemia)30[4]
(R)-(-)-mellein (1)Aspergillus flocculusK562 (chronic myelogenous leukemia)30[4]
(S)-mellein (2)Annulohypoxylon squamulosum BCRC 34022MCF-7 (human breast adenocarcinoma)Moderate[4]
(S)-mellein (2)Annulohypoxylon squamulosum BCRC 34022NCI-H460 (non-small-cell lung cancer)Moderate[4]
(S)-mellein (2)Annulohypoxylon squamulosum BCRC 34022SF-268 (glioblastoma)Moderate[4]
Palmaerone D (39)Lachnum palmaeHepG2 (hepatocellular carcinoma)42,800[4]
Meriolin 16Not specifiedJurkat (leukemia)0.05[7]
Meriolin 16Not specifiedRamos (lymphoma)Potent[7]
Anti-inflammatory Activity

This compound derivatives have also been shown to inhibit inflammatory responses, primarily through the suppression of nitric oxide (NO) production.

This compound DerivativeEndophytic Fungus SourceAssayIC50 (µM)Reference
Palmaerone A (35)Lachnum palmaeNO production inhibition in RAW 264.7 cells26.3[4]
Palmaerone D (39)Lachnum palmaeNO production inhibition in RAW 264.7 cells38.7[4]
Enzyme Inhibitory Activity

Certain this compound derivatives have been identified as inhibitors of specific enzymes.

This compound DerivativeEndophytic Fungus SourceTarget EnzymeIC50 (µM)Reference
5-methylthis compound (4)Didymobotryum rigidum JCM 8837SirA (sirtuin)120[4]
(R)-(-)-mellein (1)Not specifiedHCV protease35[4]

Experimental Protocols for Bioactivity Screening

Standardized and reproducible assays are essential for evaluating the biological activities of purified this compound derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Inoculum:

  • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

2. Serial Dilution of the Test Compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 18-24 hours).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

6. Calculation of IC50:

  • The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatants.

1. Cell Culture and Stimulation:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivative for a short period.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.

2. Collection of Supernatant:

  • After incubation, collect the cell culture supernatant from each well.

3. Griess Reaction:

  • Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

4. Absorbance Measurement:

  • Measure the absorbance of the resulting colored azo compound at approximately 540 nm.

5. Calculation of IC50:

  • The amount of nitrite is proportional to the absorbance. The IC50 value for NO inhibition can be determined by comparing the nitrite concentrations in treated and untreated stimulated cells.

Signaling Pathways and Biosynthesis

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects and how they are synthesized by endophytic fungi is crucial for their development as therapeutic agents.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to interfere with key signaling pathways involved in cancer and inflammation.

  • Mitochondrial Apoptosis Pathway: Some this compound derivatives can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[7][8]

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound Derivative This compound Derivative MOMP Mitochondrial Outer Membrane Permeabilization This compound Derivative->MOMP induces Cytochrome c Cytochrome c MOMP->Cytochrome c releases Smac Smac/DIABLO MOMP->Smac releases Apaf1 Apaf-1 Cytochrome c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.

  • NF-κB Signaling Pathway: The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of pro-inflammatory gene expression.[9][10][11][12]

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates p50/p65 NF-κB (p50/p65) IkB->p50/p65 releases p50/p65_nuc NF-κB (p50/p65) p50/p65->p50/p65_nuc translocates This compound Derivative This compound Derivative This compound Derivative->IKK inhibits DNA DNA p50/p65_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Biosynthesis of this compound Derivatives

Melleins are polyketides, synthesized through the condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs).[4] The biosynthesis of 6-hydroxythis compound, a key intermediate, involves the collaboration of a non-reducing PKS (nrPKS) and a PKS-like enzyme.[13][14][15][16]

Mellein_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase Complex cluster_intermediates Intermediates & Product Acetyl-CoA Acetyl-CoA nrPKS Non-reducing PKS (TerA) Acetyl-CoA->nrPKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->nrPKS Pentaketide Linear Pentaketide nrPKS->Pentaketide synthesis PKS_like PKS-like Enzyme (TerB) (with KR domain) Hydroxythis compound 6-Hydroxythis compound PKS_like->Hydroxythis compound cyclization Pentaketide->PKS_like reduction Mellein_Derivatives Other this compound Derivatives Hydroxythis compound->Mellein_Derivatives further modifications

References

The Role of Mellein in Insect-Fungus Symbiosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mellein, a dihydroisocoumarin secondary metabolite, plays a significant, albeit specialized, role in the intricate symbioses between insects and fungi. Primarily produced by fungi, but also found in insects, this polyketide demonstrates selective antimicrobial properties that are crucial for the maintenance and defense of certain symbiotic relationships. This technical guide provides an in-depth analysis of the biological function of this compound, focusing on the well-documented case of the subterranean termite Reticulitermes speratus and its fungal symbionts. We present quantitative data on its selective fungistatic activity, detail the experimental protocols for its extraction, quantification, and bioassays, and propose a hypothetical signaling pathway for its role in insect immunity. This document aims to serve as a comprehensive resource for researchers in chemical ecology, insect physiology, and drug discovery.

Introduction

Insect-fungus symbioses are ubiquitous in nature, ranging from mutualistic to parasitic interactions. These relationships are often mediated by a complex interplay of chemical signals and secondary metabolites. This compound, a polyketide first isolated from the fungus Aspergillus melleus, is one such compound that has been identified as a key player in defending these symbiotic associations.[1] this compound and its derivatives are produced by a variety of fungi, bacteria, plants, and even insects themselves, and exhibit a broad range of biological activities, including antifungal, antibacterial, and phytotoxic effects.[1]

This whitepaper will focus on the specific biological function of this compound within the context of insect-fungus symbiosis, with a primary focus on the defensive role it plays in termites. We will also explore the biosynthesis of this compound and discuss the notable absence of evidence for its involvement in other prominent symbioses, such as that of the mountain pine beetle.

Biological Function of this compound in Termite-Fungus Symbiosis

The most clearly defined role of this compound in an insect-fungus symbiosis is observed in the subterranean termite, Reticulitermes speratus. These termites cultivate a symbiotic relationship with the "termite ball" fungus, Fibularhizoctonia sp., which mimics the termites' eggs.[2] To protect their colony and their fungal symbiont from antagonistic, entomopathogenic fungi, R. speratus utilizes this compound as a selective fungistatic agent.[2][3]

Research by Mitaka et al. (2019) demonstrated that this compound, which is present in the bodies of termite workers and soldiers, exhibits inhibitory effects on the growth of common entomopathogenic fungi, such as Metarhizium anisopliae and Beauveria bassiana.[1] Crucially, this compound does not inhibit the growth of the symbiotic Fibularhizoctonia sp., indicating a remarkable evolutionary adaptation that allows the termite to defend its fungal partner without causing it harm.[2] This selective bioactivity underscores the sophisticated chemical ecology of this symbiotic relationship.

Quantitative Data on this compound's Antifungal Activity
Fungal SpeciesType of FungusObserved Effect of this compoundReference
Metarhizium anisopliaeEntomopathogenicInhibitory[1]
Beauveria bassianaEntomopathogenicInhibitory[1]
Fibularhizoctonia sp. ("termite ball")SymbioticNo inhibitory effect[2]

This compound in Other Insect-Fungus Symbioses: The Case of the Mountain Pine Beetle

The mountain pine beetle (Dendroctonus ponderosae) engages in a well-studied symbiosis with several species of fungi, most notably Grosmannia clavigera.[4] This fungus aids the beetle in overcoming the host pine tree's defenses.[5] Despite the presence of polyketide synthase (PKS) genes in the genome of G. clavigera, which are responsible for the biosynthesis of compounds like this compound, extensive research into the secondary metabolites of this fungus has not identified this compound as a product.[6][7] The focus of G. clavigera's secondary metabolism appears to be on detoxifying the host tree's terpenoid defenses and producing melanin.[4][8]

Therefore, at present, there is no evidence to suggest that this compound plays a role in the mountain pine beetle-fungus symbiosis. This highlights the specific and not universally conserved role of this compound in insect-fungal interactions.

This compound Biosynthesis and Signaling

This compound Biosynthesis

This compound is a polyketide, synthesized via the polyketide synthase (PKS) pathway.[1] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme, the polyketide synthase. The process is analogous to fatty acid synthesis.[1] The presence of PKS genes in fungal genomes is a strong indicator of their potential to produce a diverse array of secondary metabolites.[9]

Mellein_Biosynthesis Figure 1: Simplified this compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Reduction polyketide_chain->cyclization This compound This compound cyclization->this compound

Caption: Simplified overview of the polyketide synthase pathway for this compound production.

Hypothetical Signaling Role in Insect Immunity

While direct evidence for this compound as a signaling molecule in insect-fungus symbiosis is lacking, its function as a defensive compound suggests an interaction with the insect's immune system. We propose a hypothetical model where the presence of entomopathogenic fungi triggers the release or increased production of this compound by the termite. This, in turn, could modulate the insect's innate immune response.

The insect innate immune system often responds to fungal infections through the melanization pathway, which is controlled by a serine protease cascade leading to the activation of phenoloxidase (PO). It is plausible that this compound, by suppressing fungal growth, reduces the elicitation of this pathway, thereby preventing a costly and potentially damaging immune response to ubiquitous fungal spores.

Mellein_Immune_Signaling Figure 2: Hypothetical Role of this compound in Insect Immune Modulation pathogen Entomopathogenic Fungus termite Termite pathogen->termite Contact prr Pattern Recognition Receptors (PRRs) pathogen->prr PAMPs This compound This compound Release termite->this compound inhibition Inhibition of Fungal Growth This compound->inhibition inhibition->pathogen sp_cascade Serine Protease Cascade prr->sp_cascade po Phenoloxidase (PO) Activation sp_cascade->po melanization Melanization Response po->melanization

Caption: A proposed model for this compound's indirect influence on the termite's immune response.

Experimental Protocols

Extraction of this compound from Insects

This protocol is adapted from methods for extracting cuticular hydrocarbons and other secondary metabolites from insects.

  • Sample Collection: Collect a known number or mass of termites (Reticulitermes speratus workers and soldiers).

  • Solvent Extraction: Place the insects in a glass vial with a PTFE-lined cap. Add a sufficient volume of a non-polar solvent, such as n-hexane or ethyl acetate, to fully submerge the insects.

  • Agitation: Gently agitate the vial on a vortex mixer for 2-5 minutes to facilitate the extraction of surface and internal lipids and secondary metabolites.

  • Solvent Transfer: Carefully remove the solvent using a pipette and transfer it to a clean glass vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the extract to a desired volume (e.g., 100 µL).

  • Storage: Store the extract at -20°C in a sealed vial until analysis.

Mellein_Extraction_Workflow Figure 3: this compound Extraction Workflow start Termite Collection extraction Solvent Extraction (n-hexane or ethyl acetate) start->extraction agitation Vortexing (2-5 min) extraction->agitation transfer Solvent Transfer agitation->transfer concentration Nitrogen Evaporation transfer->concentration end GC-MS Analysis concentration->end

References

Mellein: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Polyketide Secondary Metabolite: From Biosynthesis to Bioactivity

Abstract

Mellein, a dihydroisocoumarin polyketide, is a naturally occurring secondary metabolite with a diverse and expanding range of biological activities.[1] Produced by a variety of fungi, as well as some plants, insects, and bacteria, this compound has garnered significant interest within the scientific community.[1][2] Its reported antimicrobial, antifungal, phytotoxic, and enzyme-inhibiting properties make it a compelling candidate for further investigation in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and multifaceted biological effects. Detailed experimental protocols for its isolation, purification, characterization, and bioactivity assessment are presented, alongside a quantitative summary of its reported activities. Furthermore, this guide elucidates the known signaling pathways influenced by this compound, offering a foundation for future mechanistic studies and therapeutic applications.

Introduction to this compound

This compound, also known as ochracin, is a phenolic compound belonging to the dihydroisocoumarin class of polyketides.[2] Its chemical formula is C₁₀H₁₀O₃, with a molar mass of 178.187 g·mol⁻¹. The structure features a 3,4-dihydro-1H-isochromen-1-one core with a methyl group at position 3 and a hydroxyl group at position 8. First isolated from the fungus Aspergillus melleus in 1933, it has since been identified in numerous other fungal species, including members of the genera Aspergillus, Penicillium, Botryosphaeria, and Lasiodiplodia.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₃[4]
Molar Mass 178.187 g·mol⁻¹[4]
Appearance White to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and other organic solvents.[5]
IUPAC Name 8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one[2]

Biosynthesis of this compound

This compound is synthesized via a polyketide pathway, a major route for the production of secondary metabolites in many organisms.[2] The biosynthesis is orchestrated by a multi-domain enzyme complex known as polyketide synthase (PKS).[2]

The biosynthesis of (R)-mellein is initiated by a partially reducing polyketide synthase (PR-PKS). The process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by ketoreduction, cyclization, and dehydration steps to form the final this compound structure. The gene cluster responsible for this compound biosynthesis contains the PKS gene along with other tailoring enzymes that may be involved in modifications of the this compound scaffold.

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA (x4)", fillcolor="#F1F3F4", fontcolor="#202124"]; pks [label="Polyketide Synthase (PKS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; polyketide_chain [label="Linear Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Ketoreduction", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclization [label="Cyclization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dehydration [label="Dehydration", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> pks; malonyl_coa -> pks; pks -> polyketide_chain [label="Condensation"]; polyketide_chain -> reduction; reduction -> cyclization; cyclization -> dehydration; dehydration -> this compound; } . Caption: Proposed biosynthetic pathway of this compound.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized in the following tables.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory effects against a variety of pathogenic bacteria and fungi.

OrganismMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae1.9[3]
Xanthomonas axonopodis pv. punicae3.9[3]
Xanthomonas axonopodis pv. citri7.8[3]
Bacillus subtilis15.62[3]
Staphylococcus aureus31.25[3]
Escherichia coli7.8[3]
Candida albicans1.9[3]
Fusarium oxysporum3.9[3]
Botrytis cinerea<50[2]
Fulvia fulva<50[2]
Phytotoxic Activity

This compound has been shown to be phytotoxic to several plant species, affecting seed germination and plant growth.

Plant SpeciesEffectConcentrationReference
Lactuca sativa (Lettuce)Inhibition of root elongationNot specified[6]
Triticum aestivum (Wheat)Inhibition of seed germination200 µg/mL
Tomato cuttingsLeaf wilting100 µg/mL[2]
Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of certain enzymes, including histone deacetylases (HDACs).

EnzymeIC₅₀Reference
Histone Deacetylase (SirA from Aspergillus nidulans)160 µM (this compound)[2]
Histone Deacetylase (SirA from Aspergillus nidulans)120 µM (5-Methylthis compound)[2]
HCV Protease35 µM[2]
Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives against various cancer cell lines have been investigated.

Cell LineCompoundIC₅₀Reference
HepG2 (Human liver cancer)(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein42.8 µM[2]
A549 (Human lung carcinoma)This compound derivativesNot specified[2]
MCF-7 (Human breast adenocarcinoma)This compound derivativesNot specified[2]

Signaling Pathways Modulated by this compound

Inhibition of Histone Deacetylases (HDACs)

This compound has been shown to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of various genes. This mechanism is a key area of interest for its potential anticancer effects.

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// Edges this compound -> HDAC [arrowhead=tee, color="#EA4335"]; HDAC -> Histones [label="Deacetylation", color="#4285F4"]; Histones -> Acetylated_Histones [label="Acetylation (HATs)"]; Acetylated_Histones -> Histones [label="Deacetylation (HDACs)"]; Histones -> Chromatin; Acetylated_Histones -> Open_Chromatin; Open_Chromatin -> Gene_Expression; } . Caption: this compound's inhibitory effect on HDAC signaling.

Interference with Plant Hormone Signaling

In plants, this compound has been observed to interfere with key hormone signaling pathways, namely the jasmonic acid (JA) and indole-3-acetic acid (IAA) or auxin pathways. These hormones are critical regulators of plant growth, development, and defense responses. This compound's interference with these pathways likely contributes to its phytotoxic effects.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JA_Pathway [label="Jasmonic Acid (JA) Signaling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IAA_Pathway [label="Auxin (IAA) Signaling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant_Defense [label="Plant Defense Responses", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plant_Growth [label="Plant Growth & Development", fillcolor="#FBBC05", fontcolor="#202124"]; Phytotoxicity [label="Phytotoxicity", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> JA_Pathway [arrowhead=tee, color="#EA4335", label="Inhibition"]; this compound -> IAA_Pathway [arrowhead=normal, color="#EA4335", label="Modulation"]; JA_Pathway -> Plant_Defense; IAA_Pathway -> Plant_Growth; JA_Pathway -> Phytotoxicity; IAA_Pathway -> Phytotoxicity; } . Caption: this compound's impact on plant hormone signaling pathways.

Experimental Protocols

Fungal Fermentation and this compound Production

This protocol describes the general procedure for the cultivation of a this compound-producing fungus and the subsequent extraction of the metabolite.

Materials:

  • This compound-producing fungal strain (e.g., Lasiodiplodia theobromae)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Incubator shaker

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

  • Aseptically transfer small agar plugs of the fungal mycelium into Erlenmeyer flasks containing sterile PDB.

  • Incubate the flasks in a shaker incubator at 25-28°C and 150-180 rpm for 14-21 days.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculation [label="Inoculate Fungus on PDA", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation_pda [label="Incubate (5-7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to PDB", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation_pdb [label="Incubate with Shaking (14-21 days)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Separate Mycelium and Broth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Concentrate Crude Extract\n(Rotary Evaporator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Crude this compound Extract", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> inoculation; inoculation -> incubation_pda; incubation_pda -> transfer; transfer -> incubation_pdb; incubation_pdb -> filtration; filtration -> extraction; extraction -> concentration; concentration -> end; } . Caption: Workflow for this compound production and extraction.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions of the eluate in test tubes.

  • Monitor the collected fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.

  • Combine the fractions containing pure this compound, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a microbial strain.

Materials:

  • Purified this compound

  • Microbial strain (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain according to established guidelines (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbe in broth without this compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Phytotoxicity Assay (Seed Germination and Root Elongation)

This protocol assesses the phytotoxic effects of this compound on seed germination and root elongation.[6][7]

Materials:

  • Purified this compound

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Petri dishes

  • Filter paper

  • Distilled water

Procedure:

  • Prepare a series of this compound solutions of different concentrations in distilled water.

  • Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the respective this compound solution or distilled water (as a control).

  • Place a defined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.

  • Measure the length of the primary root of each germinated seedling.

  • Calculate the percentage of germination inhibition and root growth inhibition compared to the control.

Histone Deacetylase (HDAC) Inhibition Assay

This is a general protocol for determining the HDAC inhibitory activity of this compound using a commercially available HDAC activity assay kit.

Materials:

  • Purified this compound

  • HDAC Activity Assay Kit (containing HDAC substrate, developer, and buffer)

  • HeLa nuclear extract or purified HDAC enzyme

  • 96-well microtiter plate (black, for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Follow the manufacturer's instructions for the preparation of reagents.

  • Add the HDAC assay buffer, HeLa nuclear extract (or purified HDAC enzyme), and different concentrations of this compound to the wells of the microtiter plate.

  • Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for the recommended time.

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Toxicity and Pharmacokinetics

Limited information is available on the in vivo toxicity and pharmacokinetics of this compound. Some studies have reported LD₅₀ values for this compound in mice via intraperitoneal injection, but further research is needed to establish a comprehensive toxicological profile.[2] Similarly, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been extensively studied, which is a critical aspect for its development as a therapeutic agent.[8][9] In silico studies have suggested that this compound possesses favorable drug-like properties, including good gastrointestinal absorption and oral bioavailability.[3]

Conclusion and Future Perspectives

This compound stands out as a promising natural product with a wide array of biological activities. Its antimicrobial, antifungal, phytotoxic, and enzyme-inhibiting properties have been well-documented, making it a valuable lead compound for the development of new pharmaceuticals and agrochemicals. The elucidation of its biosynthetic pathway and the identification of the corresponding gene clusters open up opportunities for synthetic biology approaches to enhance its production and generate novel derivatives with improved efficacy and specificity.

Future research should focus on several key areas. A more thorough investigation of its mechanism of action against various targets is crucial for understanding its therapeutic potential. Comprehensive in vivo studies are necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile in animal models. Furthermore, structure-activity relationship (SAR) studies of this compound and its derivatives will be instrumental in designing and synthesizing new analogues with enhanced biological activities and improved drug-like properties. The continued exploration of this intriguing polyketide holds great promise for addressing unmet needs in medicine and agriculture.

References

Pharmacological Potential of 6-Hydroxymellein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxymellein, a dihydroisocoumarin found in various natural sources including carrots and numerous fungal species, has emerged as a promising scaffold for drug discovery. This phenolic compound and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of research on 6-hydroxythis compound, with a focus on its therapeutic potential. We present a compilation of quantitative data on its biological activities, detailed experimental protocols for key assays, and an exploration of its known mechanisms of action, including its influence on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into this intriguing natural product.

Introduction

6-Hydroxythis compound, chemically known as (3R)-6,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a naturally occurring phenolic compound. It is a derivative of this compound, characterized by an additional hydroxyl group at the 6-position. This structural feature significantly influences its biological activity. 6-Hydroxythis compound is produced by a variety of organisms, including plants like carrots (Daucus carota), where its synthesis is induced in response to elicitors, and a diverse range of fungi, such as Aspergillus terreus, Neosartorya spinosa, and various endophytic species[1][2].

The growing interest in 6-hydroxythis compound stems from its diverse pharmacological properties. Preliminary studies have highlighted its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. This guide consolidates the available scientific data, offering a detailed examination of its multifaceted therapeutic promise.

Pharmacological Activities: Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of 6-hydroxythis compound and its closely related derivatives. This structured presentation allows for a comparative analysis of its potency across different assays and biological targets.

Table 1: Antimicrobial Activity of 6-Hydroxythis compound Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein (Compound 39)Candida neoformans10-55[3]
Penicillium sp.10-55[3]
Candida albicans10-55[3]
Bacillus subtilis10-55[3]
Staphylococcus aureus10-55[3]

Table 2: Anti-inflammatory Activity of 6-Hydroxythis compound Derivatives

CompoundAssayIC50 (µM)Cell LineReference
(3R)-5-bromo-6-hydroxy-8-methoxythis compound (Compound 35)NO Production Inhibition26.3RAW 264.7[3]
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein (Compound 39)NO Production Inhibition38.7RAW 264.7[3]

Table 3: Cytotoxic Activity of 6-Hydroxythis compound Derivatives

CompoundCell LineIC50Reference
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein (Compound 39)HepG2 (Human liver cancer)42.8 mM (weak activity)[3]
4-Hydroxythis compoundP388 (Murine leukemic cells)Strong inhibitory activity (specific IC50 not provided)[4]

Table 4: Phytotoxic Activity of 6-Hydroxythis compound

CompoundTarget OrganismConcentrationEffectReference
6-Hydroxythis compoundArabidopsis thaliana pollen52 µMInhibition of pollen development[5]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the pharmacological potential of 6-hydroxythis compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (6-hydroxythis compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Test Compound: Prepare a stock solution of 6-hydroxythis compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • Test compound (6-hydroxythis compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Preparation of Test Compound: Prepare a stock solution of 6-hydroxythis compound and perform serial dilutions to obtain a range of concentrations.

  • Reaction: Add a specific volume of the test compound solution to the wells of a 96-well plate, followed by the addition of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound (6-hydroxythis compound)

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO or solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-hydroxythis compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The cell viability is expressed as a percentage relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

  • Test compound (6-hydroxythis compound)

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 6-hydroxythis compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of 6-hydroxythis compound are still under investigation, preliminary evidence and studies on related compounds suggest its involvement in key cellular signaling pathways.

Biosynthesis of 6-Hydroxythis compound

The biosynthesis of 6-hydroxythis compound is a complex enzymatic process. In carrots, a 6-hydroxythis compound synthase, a multifunctional enzyme complex, is responsible for its production from acetyl-CoA and malonyl-CoA[1][6]. In fungi, the biosynthesis is also a multi-step process involving polyketide synthases[7][8]. Understanding the biosynthesis is crucial for potential biotechnological production of this compound.

acetyl_coa Acetyl-CoA pks Polyketide Synthase (e.g., 6-Hydroxythis compound Synthase) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks hydroxythis compound 6-Hydroxythis compound pks->hydroxythis compound

Biosynthesis of 6-Hydroxythis compound.

Potential Modulation of Signaling Pathways

Based on the observed biological activities, 6-hydroxythis compound and its derivatives may exert their effects through the modulation of several critical signaling pathways:

  • NF-κB Signaling Pathway: The anti-inflammatory activity, particularly the inhibition of NO production, suggests a potential interference with the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The cytotoxic and anti-inflammatory effects of 6-hydroxythis compound could be mediated through the modulation of MAPK cascades such as ERK, JNK, and p38.

  • Apoptosis Pathway: The anticancer activity of related compounds points towards the induction of apoptosis in cancer cells. This could involve the activation of caspases and modulation of the Bcl-2 family of proteins, leading to programmed cell death.

hydroxythis compound 6-Hydroxythis compound nfkb NF-κB Pathway hydroxythis compound->nfkb Inhibition mapk MAPK Pathway hydroxythis compound->mapk Modulation apoptosis Apoptosis Pathway hydroxythis compound->apoptosis Induction inflammation Inflammation nfkb->inflammation Leads to proliferation Cell Proliferation mapk->proliferation Regulates cell_death Cell Death apoptosis->cell_death Induces

Potential Signaling Pathways Modulated by 6-Hydroxythis compound.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the precise mechanisms of action, a systematic experimental approach is required.

start Treat Cells with 6-Hydroxythis compound western_blot Western Blot Analysis (Phosphorylated vs. Total Proteins) start->western_blot qpcr qPCR Analysis (Gene Expression) start->qpcr reporter_assay Reporter Gene Assay (Transcription Factor Activity) start->reporter_assay pathway_analysis Pathway Analysis and Mechanism Elucidation western_blot->pathway_analysis qpcr->pathway_analysis reporter_assay->pathway_analysis

Workflow for Signaling Pathway Investigation.

Conclusion and Future Directions

6-Hydroxythis compound represents a valuable natural product with significant pharmacological potential. The available data, though still somewhat limited for the parent compound, strongly suggest that it and its derivatives are promising candidates for the development of new therapeutic agents. Its multifaceted activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, make it a compelling subject for further research.

Future investigations should focus on:

  • Comprehensive Screening: Systematically evaluating the bioactivity of pure 6-hydroxythis compound against a wider range of microbial strains and cancer cell lines to establish a more complete pharmacological profile.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 6-hydroxythis compound to understand its mode of action at a deeper level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

  • In Vivo Studies: Progressing the most promising compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of 6-hydroxythis compound can be unlocked, potentially leading to the development of novel drugs for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for Mellein Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin first identified in 1933 from Aspergillus melleus, is a fungal secondary metabolite with a range of reported biological activities, including antimicrobial, phytotoxic, and potential pharmacological properties.[1] It is produced by a variety of filamentous fungi, particularly within the genera Aspergillus, Penicillium, and Xylaria. The extraction and purification of this compound are critical steps for its further study and potential application in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from fungal cultures.

Fungal Strains and Culture Conditions for this compound Production

A variety of fungal species are known producers of this compound. The selection of the fungal strain and optimization of culture conditions are crucial for maximizing the yield of this bioactive compound.

Table 1: Fungal Strains and Culture Conditions for this compound Production

Fungal SpeciesRecommended MediaIncubation TimeReported this compound Yield (µg/mL)Reference
Aspergillus ochraceusSynthetic MediaNot SpecifiedVariable[2]
Aspergillus sp.Potato Dextrose Broth (PDB)Not SpecifiedNot Specified[1]
Lasiodiplodia theobromaeNot SpecifiedNot SpecifiedNot Specified[3]
Botryosphaeria obtusaLiquid CultureNot SpecifiedNot Specified[1]
Sphaeropsis sapineaLiquid CultureNot SpecifiedNot Specified[1]
Diplodia seriataLiquid Malt Medium14 days0.40 ± 0.46[2]
Various Mp isolatesCell-free culture filtratesNot Specified0.049 - 2.203[2]

Experimental Protocols

The isolation and purification of this compound from fungal cultures typically involve a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Protocol 1: Fungal Fermentation
  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of a this compound-producing fungus.

  • Incubation: Incubate the culture under optimal conditions for the specific fungal strain, typically at 25-28°C for 14-21 days in stationary or shaken flasks.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration. The culture filtrate is the primary source of extracellular this compound.

Protocol 2: this compound Extraction

This protocol describes a liquid-liquid extraction method to isolate crude this compound from the fungal culture filtrate.

  • Solvent Selection: Ethyl acetate is a commonly used solvent for the extraction of this compound due to its polarity and volatility.[4][5]

  • Extraction Procedure:

    • Transfer the fungal culture filtrate to a separatory funnel of appropriate size.[6]

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.[7]

    • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing this compound.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of this compound.

    • Combine all the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification of this compound

The crude extract typically contains a mixture of compounds. Chromatographic techniques are employed for the purification of this compound.

This is a primary purification step to separate this compound from other metabolites.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.[8]

    • Add a layer of sand on top of the silica gel to protect the surface.[8]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and apply the dried silica to the top of the column.[9]

  • Elution:

    • Elute the column with a solvent system of increasing polarity (gradient elution), starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.

For further purification of smaller quantities, preparative TLC can be utilized.

  • Plate Preparation: Use a pre-coated silica gel plate of appropriate thickness (e.g., 2.5 mm).[10]

  • Sample Application: Apply the partially purified this compound fraction as a thin line onto the origin of the TLC plate.[10][11]

  • Development: Develop the plate in a chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the separated bands under UV light.

  • Extraction: Scrape the silica gel band corresponding to this compound from the plate.[10]

  • Elution: Elute the this compound from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain pure this compound.

For final purification and to obtain high-purity this compound, reverse-phase HPLC is often employed.

  • Column and Mobile Phase: Use a C18 reverse-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Injection and Elution: Inject the purified this compound fraction onto the HPLC system. Elute with an isocratic or gradient mobile phase.

  • Detection and Collection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 243 and 311 nm).[12] Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation to obtain pure this compound.

Visualizations

Mellein_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Liquid-Liquid Extraction cluster_purification Chromatographic Purification Inoculation Inoculation of Fungal Culture Incubation Incubation (25-28°C, 14-21 days) Inoculation->Incubation Harvesting Harvesting and Filtration Incubation->Harvesting LLE Extraction with Ethyl Acetate Harvesting->LLE Drying Drying with Anhydrous Na2SO4 LLE->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC HPLC Reverse-Phase HPLC PrepTLC->HPLC Purethis compound Purethis compound HPLC->Purethis compound Pure this compound

Caption: Workflow for this compound Extraction and Purification.

LLE_Diagram cluster_0 Separatory Funnel Organic_Phase Ethyl Acetate Layer (Contains this compound) Aqueous_Phase Aqueous Layer (Culture Filtrate) Organic_Phase->Aqueous_Phase Start Fungal Culture Filtrate + Ethyl Acetate Shake Vigorous Shaking & Venting Start->Shake Separate Phase Separation Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat Repeat Extraction of Aqueous Layer Collect_Organic->Repeat Combine Combine Organic Extracts Repeat->Combine

Caption: Liquid-Liquid Extraction of this compound.

References

Application Note: Quantitative Analysis of Mellein in Plant Tissue by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mellein, a dihydroisocoumarin, is a secondary metabolite produced by various fungal species, including those pathogenic to plants.[1][2] It has been identified as a phytotoxin and is implicated in plant diseases such as apple ring rot.[2] The presence and concentration of this compound in plant tissues can be indicative of fungal infection and disease progression.[3] Therefore, a sensitive and selective analytical method is crucial for its detection and quantification. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of this compound in plant tissue samples, providing researchers, scientists, and drug development professionals with a comprehensive protocol for accurate quantification.

Principle

This method utilizes the high separation efficiency of HPLC and the superior sensitivity and selectivity of tandem mass spectrometry. Plant tissue extract is injected into an HPLC system where this compound is separated from other matrix components on a reversed-phase C18 column. The eluent is then introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. This compound is quantified using the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition, ensuring high specificity and minimizing matrix interference.

Experimental Protocols

1. Sample Preparation and Extraction

A reliable sample preparation protocol is essential for the effective extraction of this compound from complex plant matrices.[4] The following procedure is recommended:

  • Sample Collection: Collect the youngest fully matured leaves or specific tissue of interest. Avoid collecting tissue that is diseased (unless that is the object of study), damaged by insects, or covered with soil.[5]

  • Homogenization: Immediately freeze the collected plant material in liquid nitrogen to quench metabolic activity.[6] Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic mill.[6] Store the frozen powder at -80°C until extraction.[6]

  • Extraction:

    • Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.

    • Add 1 mL of an extraction solvent, such as ethyl acetate or a methanol/water mixture (e.g., 7:3, v/v).[7][8]

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15-20 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid debris.[6]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water).[7]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[7]

2. Instrumentation and Analytical Conditions

An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.[9][10]

2.1. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Optimized parameters for this compound detection are crucial for sensitivity.[9]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Visualized Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plant Tissue Collection B Cryogenic Grinding A->B C Solvent Extraction B->C D Centrifugation & Supernatant Transfer C->D E Drying & Reconstitution D->E F Filtration E->F G HPLC Separation F->G H ESI-MS/MS Detection (MRM) G->H I Data Acquisition & Quantification H->I

Caption: Experimental workflow for this compound analysis in plant tissue.

signaling_pathway Fungus Pathogenic Fungus (e.g., B. dothidea) This compound This compound Production Fungus->this compound biosynthesis Plant Plant Tissue (e.g., Apple) This compound->Plant acts on Response Phytotoxic Response (e.g., Necrosis, Browning) Plant->Response leads to

Caption: Role of this compound as a pathogenic substance in plants.

Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters for this compound

This table summarizes the key mass spectrometry parameters for the targeted analysis of this compound, determined through direct infusion of standards.[9]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [V]
This compound179.1135.16117
This compound (Qualifier)179.1161.16115

Table 2: Example Concentrations of this compound Detected in Infected Plant Tissues

The described method is capable of quantifying this compound across a range of concentrations. The following data from a study on Botryosphaeria dothidea-infected apple tissues demonstrates typical concentration ranges.[2][3]

Plant TissueThis compound Concentration Range (mg/kg)
Apple Fruits0.14 - 0.94
Apple Branches5.88 - 80.29

The HPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable protocol for the quantification of this compound in plant tissues. The procedure, from sample preparation to data acquisition, is robust and suitable for applications in plant pathology, natural product chemistry, and food safety. The use of MRM ensures accurate quantification even in complex matrices, making this method an invaluable tool for researchers studying the role of this compound in plant-pathogen interactions.

References

Application Notes and Protocols: Elucidating the Structure of Mellein using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin, is a secondary metabolite produced by a variety of fungi, plants, and bacteria.[1] Its diverse biological activities have garnered interest in the scientific community, making the accurate and efficient elucidation of its structure paramount for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-34.70m1H
H-42.90m2H
H-56.85d8.01H
H-67.40t8.01H
H-76.75d8.01H
3-CH₃1.50d6.53H
8-OH11.20s1H

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
C-1170.5
C-376.0
C-434.5
C-4a139.0
C-5116.0
C-6136.0
C-7118.0
C-8162.0
C-8a108.0
3-CH₃21.0

Experimental Protocols

Sample Preparation

A crucial step for obtaining high-quality NMR data is proper sample preparation.

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

1D NMR Spectroscopy

a. ¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons and their chemical environments.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Temperature: 298 K.

b. ¹³C NMR Spectroscopy

This provides information about the carbon framework of the molecule.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Spectroscopy

a. Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm in both dimensions.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

b. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment shows correlations between protons and their directly attached carbons.

  • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 180-200 ppm.

  • Number of Increments (TD in F1): 128-256.

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

c. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 2 seconds.

  • Long-range JCH Coupling Constant: Optimized for a value between 8-10 Hz.

d. Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment identifies protons that are close to each other in space, providing through-space correlations which are essential for determining the relative stereochemistry.

  • Pulse Program: A standard gradient-selected NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm in both dimensions.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 2 seconds.

  • Mixing Time (d8): 500-800 ms.

Visualizations

Logical Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using a combination of 1D and 2D NMR experiments.

mellein_structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in CDCl3 Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton HH_Connectivity 1H-1H Connectivity COSY->HH_Connectivity CH_Connectivity 1H-13C Direct Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range Connectivity HMBC->Long_Range_Connectivity Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Final_Structure Final Structure Elucidation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound Structure Elucidation by NMR.

Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis involves a polyketide synthase (PKS). The general pathway starts from acetyl-CoA and malonyl-CoA units.

mellein_biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Pentaketide_Intermediate Pentaketide Intermediate Polyketide_Synthase->Pentaketide_Intermediate Reduction_Cyclization Reduction & Cyclization Pentaketide_Intermediate->Reduction_Cyclization This compound This compound Reduction_Cyclization->this compound

Caption: Simplified Biosynthetic Pathway of this compound.

References

Application Note and Protocols: Synthesis and Bioactivity Screening of Mellein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Melleins are a class of 3,4-dihydroisocoumarin natural products primarily produced by fungi, bacteria, plants, and insects.[1][2] These compounds and their synthetic derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4] Their diverse pharmacological profiles make them attractive scaffolds for drug discovery and development. This document provides detailed protocols for the synthesis of mellein derivatives and subsequent bioactivity screening, along with a summary of reported quantitative data to guide research efforts.

Part I: Synthesis of this compound Derivatives

A common and effective method for synthesizing the 3,4-dihydroisocoumarin core of this compound derivatives involves the ortho-lithiation of N-methylbenzamides followed by condensation with epoxides.[5] This approach allows for the construction of the heterocyclic ring system with various substituents.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound derivatives is presented below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Substituted N-Methylbenzamide, Styrene Oxide) lithiation ortho-Lithiation (n-BuLi, THF, -78°C) start->lithiation condensation Condensation with Styrene Oxide lithiation->condensation hydrolysis Alkaline Hydrolysis (KOH) condensation->hydrolysis cyclization Acid-catalyzed Lactonization hydrolysis->cyclization crude Crude this compound Derivative cyclization->crude Reaction Work-up chromatography Column Chromatography (Silica Gel) crude->chromatography pure Pure Compound chromatography->pure analysis Structural Analysis (NMR, MS, IR) pure->analysis

Caption: Workflow for the synthesis and purification of this compound derivatives.

Experimental Protocol: Synthesis of 3-Phenyl-3,4-dihydroisocoumarins

This protocol is adapted from methods involving the condensation of ortho-lithiated N-methylbenzamides with styrene oxide.[5]

Materials:

  • Substituted N-methylbenzamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Styrene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the substituted N-methylbenzamide (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise via a syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes to form the ortho-lithiated species.

  • Condensation: Add a solution of styrene oxide (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.

  • Hydrolysis: Quench the reaction by slowly adding water. Add a solution of aqueous potassium hydroxide (e.g., 10 M) and reflux the mixture for 12-18 hours to hydrolyze the amide.

  • Work-up and Lactonization: After cooling to room temperature, wash the aqueous layer with dichloromethane to remove any non-polar impurities. Acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the intermediate hydroxy acid and induce lactonization.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 3-phenyl-3,4-dihydroisocoumarin derivative by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Part II: Bioactivity of this compound Derivatives

This compound derivatives exhibit a wide range of biological activities. Quantitative data from various studies are summarized below to facilitate comparison and guide screening efforts.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives
CompoundOrganismActivityValueReference
This compoundXanthomonas strains (11)MIC1.9 - 62.5 µg/mL[6]
This compoundVarious BacteriaMIC7.8 - 31.25 µg/mL[6]
This compoundVarious FungiMIC1.9 - 31.25 µg/mL[6]
cis-4-Acetoxyoxythis compoundEscherichia coliAntibacterialStrong Activity[7]
cis-4-Acetoxyoxythis compoundBacillus megateriumAntibacterialStrong Activity[7]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coliAntibacterialStrong Activity[7]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBacillus megateriumAntibacterialStrong Activity[7]
(R)-MelleinPyricularia oryzaeAntifungal (Conidial Germination)IC₅₀ = 30.2 µM[8]
(R)-MelleinPyricularia oryzaeAntifungal (Germ Tube Elongation)IC₅₀ = 20.7 µM[8]
This compound Derivative 39Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, S. aureusAntimicrobialMIC = 10 - 55 µg/mL[1]
Table 2: Enzyme Inhibitory and Cytotoxic Activity of this compound Derivatives
CompoundTargetActivityValueReference
(S)-5-Methylthis compoundHuman Monoamine Oxidase A (hMAO-A)InhibitionIC₅₀ = 5.31 µM[9]
(S)-5-Methylthis compoundHuman Monoamine Oxidase B (hMAO-B)InhibitionIC₅₀ = 9.15 µM[9]
(S)-5-Methylthis compoundAcetylcholinesteraseInhibitionIC₅₀ = 27.07 µM[9]
5-Methylthis compoundFungal Sirtuin (SirA)InhibitionIC₅₀ = 120 µM[1]
(R)-(-)-MelleinHCV ProteaseInhibitionIC₅₀ = 35 µM[1]
(3R,4R)-Hydroxythis compoundK562 Leukemia CellsCytotoxicityGrowth Inhibition at 30 µM[1]
Botryoisocoumarin AK562 Leukemia CellsCytotoxicityGrowth Inhibition at 30 µM[1]

Part III: Protocols for Bioactivity Screening

The following are generalized protocols for assessing the antimicrobial, cytotoxic, and enzyme inhibitory activities of newly synthesized this compound derivatives.

Bioactivity Screening Workflow

G cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening cluster_enzyme Enzyme Inhibition Screening compound Synthesized this compound Derivative Library mic_assay Broth Microdilution Assay (MIC Determination) compound->mic_assay Test against Bacteria/Fungi mtt_assay MTT Assay for Cell Viability (IC₅₀) compound->mtt_assay Test against Cancer Cells inhibition_assay Incubate with Derivative & Measure Activity (IC₅₀) compound->inhibition_assay Test against Target Enzyme mbc_assay Plating for MBC (Optional) mic_assay->mbc_assay cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay enzyme_prep Prepare Enzyme and Substrate Solution enzyme_prep->inhibition_assay

Caption: General workflow for the bioactivity screening of synthesized compounds.

Protocol 1: Antimicrobial Activity (Broth Microdilution for MIC)
  • Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls. Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Enzyme Inhibition Assay (e.g., hMAO-A)
  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human MAO-A enzyme in a suitable buffer, the this compound derivative at various concentrations, and a fluorescent or colorimetric substrate (e.g., kynuramine).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH).

  • Measurement: Measure the fluorescence or absorbance of the product using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Part IV: Potential Mechanism of Action

This compound derivatives can act through various mechanisms. For instance, 5-methylthis compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter degradation.[3][9] Understanding these pathways is key to rational drug design.

Signaling Pathway: MAO-A Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft neurotransmitters Neurotransmitters (Serotonin, Dopamine) maoa MAO-A Enzyme neurotransmitters->maoa Degradation synaptic_nt Increased Neurotransmitters neurotransmitters->synaptic_nt Increased Release metabolites Inactive Metabolites maoa->metabolites inhibitor 5-Methylthis compound (Inhibitor) inhibitor->maoa Inhibits

Caption: Inhibition of MAO-A by 5-methylthis compound increases neurotransmitter levels.

Conclusion The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic protocols provided herein offer a reliable method for generating a library of derivatives. Systematic screening of these compounds using the outlined bioactivity assays can lead to the identification of potent and selective lead molecules for further preclinical development. The diverse biological activities reported for this class of compounds underscore their potential in addressing various unmet medical needs.[1][3][4]

References

Application Notes and Protocols for Testing Antifungal Activity of Mellein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin produced by various fungi and bacteria, has demonstrated a range of biological activities, including antifungal properties. As the threat of drug-resistant fungal pathogens continues to grow, the exploration of novel antifungal agents like this compound is of significant interest. This document provides detailed protocols for assessing the in vitro antifungal activity of this compound, guidance on data presentation, and a visualization of a known signaling pathway affected by a related compound, offering a framework for further investigation into its mechanism of action.

The methodologies outlined below are based on established standards for antifungal susceptibility testing, ensuring reproducibility and comparability of results. These protocols are intended to guide researchers in determining the potency of this compound against various fungal species.

Data Presentation: Antifungal Activity of this compound and Derivatives

To facilitate the comparison of the antifungal efficacy of this compound, all quantitative data should be summarized in a clear and structured format. The following table provides a representative example of how to present Minimum Inhibitory Concentration (MIC) data for this compound and a related compound against common fungal pathogens.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundAspergillus nidulans160 µM (IC50 for SirA inhibition)[1]
5-Methylthis compoundAspergillus nidulans120 µM (IC50 for SirA inhibition)[1]
This compoundBotrytis cinerea< 50[2]
This compoundFulvia fulva< 50[2]
cis-4-Acetoxyoxythis compoundMicrobotryum violaceumGood Activity[3]
cis-4-Acetoxyoxythis compoundBotrytis cinereaGood Activity[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundMicrobotryum violaceumGood Activity[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBotrytis cinereaGood Activity[3]

Note: The presented data is a compilation from various sources for illustrative purposes. Actual MIC values for this compound must be determined empirically for the specific fungal strains of interest.

Experimental Protocols

Two standard and widely accepted methods for determining the antifungal activity of a compound are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing susceptibility.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts (e.g., Candida spp.): Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (e.g., Aspergillus spp.): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of desired concentrations.

    • Prepare serial dilutions of the positive control antifungal in the same manner.

    • Include a growth control well (medium and inoculum, no antifungal) and a sterility control well (medium only).

  • Assay Setup:

    • Add 100 µL of the appropriate dilution of this compound or control antifungal to the designated wells of the 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. The incubation period will vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

    • For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

    • For filamentous fungi, the endpoint is often the complete inhibition of visible growth.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Solvent (e.g., DMSO)

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)

  • Petri dishes

  • Fungal strains of interest

  • Sterile swabs

  • Positive control antifungal disks

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Antifungal Disks:

    • Dissolve this compound in a suitable solvent to a desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the this compound solution and allow the solvent to evaporate completely. Prepare a range of disk potencies if desired.

    • Solvent-only disks should be prepared as a negative control.

  • Preparation of Fungal Inoculum and Agar Plates:

    • Prepare a fungal inoculum as described in the broth microdilution protocol, adjusting the concentration to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a lawn of fungal growth.

    • Allow the plates to dry for a few minutes before applying the disks.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks, positive control disks, and negative control disks onto the surface of the inoculated agar plates.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient fungal growth is observed.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_fungi Prepare Fungal Inoculum add_inoculum Add Inoculum to Plate prep_fungi->add_inoculum prep_this compound Prepare this compound Dilutions add_this compound Add this compound to Plate prep_this compound->add_this compound prep_controls Prepare Controls prep_controls->add_this compound add_this compound->add_inoculum incubate Incubate Plates add_inoculum->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for Broth Microdilution MIC Assay.

Putative Signaling Pathway

This compound and the related compound 5-methylthis compound have been shown to inhibit Sirtuin A (SirA), a NAD+-dependent histone deacetylase, in Aspergillus nidulans.[1] Histone deacetylases play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of SirA by this compound can lead to hyperacetylation of histones, altering the expression of various genes, including those involved in secondary metabolite production.

signaling_pathway This compound This compound SirA Sirtuin A (SirA) (Histone Deacetylase) This compound->SirA Inhibits Histones Histones SirA->Histones Deacetylates AcetylatedHistones Acetylated Histones SirA->AcetylatedHistones Prevents deacetylation Chromatin Chromatin Histones->Chromatin OpenChromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., Secondary Metabolites) OpenChromatin->GeneExpression Leads to

Caption: this compound's Inhibition of Sirtuin A Pathway.

References

Application of Mellein as a Natural Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a 3,4-dihydroisocoumarin first isolated from the fungus Aspergillus melleus, is a secondary metabolite produced by a variety of fungi, plants, and insects. It has garnered significant interest for its wide range of biological activities, including phytotoxic, fungicidal, and antibacterial properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound as a natural herbicide. While the precise mechanism of action is still under investigation, current research suggests that this compound's herbicidal activity stems from its ability to induce a range of phytotoxic effects, leading to growth inhibition and plant death.

Application Notes

Herbicidal Spectrum and Efficacy

This compound has demonstrated phytotoxic effects on a variety of plant species, including both monocots and dicots. Its efficacy as a natural herbicide is concentration-dependent, with symptoms ranging from chlorosis and necrosis to wilting and growth inhibition.

Observed Phytotoxic Effects:

  • Necrosis: this compound can induce necrotic lesions on leaves and stems, indicating cell death.

  • Chlorosis: Yellowing of plant tissues due to chlorophyll degradation is a common symptom.

  • Wilting: this compound has been observed to cause wilting in plants like soybean and tomato.[1]

  • Growth Inhibition: It can inhibit root and coleoptile elongation, as well as overall plant growth.

  • Inhibition of Germination: this compound has been shown to inhibit seed germination.

Putative Mechanism of Action

The exact molecular target of this compound in plants has not been definitively identified. However, based on its observed phytotoxic effects and the known mechanisms of other phytotoxins, several hypotheses can be proposed:

  • Disruption of Cellular Membranes: this compound may compromise the integrity of plant cell membranes, leading to electrolyte leakage and cell death. The plasma membrane H+-ATPase, a crucial enzyme for maintaining membrane potential, is a potential target.[2][3][4][5]

  • Inhibition of Photosynthesis: The observed chlorosis and reduction in CO2 assimilation suggest that this compound may interfere with photosynthetic processes.[6] This could involve direct inhibition of photosynthetic enzymes or disruption of chloroplast function.

  • Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) in plant cells.[7][8] Excessive ROS can lead to oxidative damage to lipids, proteins, and nucleic acids, ultimately causing cell death.

  • Interference with Plant Hormone Signaling: this compound's effects on growth and development suggest it may interfere with plant hormone signaling pathways. Crosstalk between salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) pathways is crucial for plant defense and stress responses, and this compound could potentially modulate these pathways.[6][9][10][11][12][13][14][15][16][17]

  • Inhibition of Mitochondrial Respiration: Disruption of mitochondrial function and ATP synthesis is a common mechanism for phytotoxins. This compound could potentially interfere with the mitochondrial electron transport chain or ATP synthase, leading to an energy crisis within the cell.[18][19][20][21][22]

Further research, including enzyme inhibition assays and transcriptomic studies, is needed to elucidate the precise mechanism of action.

Quantitative Data Summary

The following table summarizes the reported phytotoxic concentrations of this compound against various plant species.

Plant SpeciesAssay TypeConcentrationObserved EffectsReference
Soybean (Glycine max)Hydroponic Culture40–100 µg/mLWilting[6][11]
Apple (Malus domestica)Seedling Culture150 mg/LNecrotic spots, browning, leaf necrosis
Hemp Dogbane (Apocynum cannabinum)Leaf AssayNot specifiedNecrotic leaf spots
Tomato (Lycopersicon esculentum)Cuttings100 mg/mLWilting
Various Weed SpeciesNot specifiedNot specifiedNecrosis

Experimental Protocols

Leaf Disc Senescence Assay

This assay is a rapid method to assess the phytotoxicity of this compound by observing its effect on leaf tissue.

Materials:

  • Healthy, fully expanded leaves from the target plant species

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • MES buffer (e.g., 10 mM, pH 6.0)

  • Petri dishes

  • Cork borer or biopsy punch (e.g., 1 cm diameter)

  • Growth chamber with controlled light and temperature

Protocol:

  • Prepare a series of this compound dilutions in MES buffer from the stock solution. Include a solvent control (buffer with the same concentration of solvent used for the stock solution).

  • Excise leaf discs of uniform size from healthy leaves using a cork borer, avoiding major veins.

  • Float the leaf discs, abaxial side down, in the Petri dishes containing the different this compound concentrations and the control solutions. Use at least 3-5 discs per treatment and replicate each treatment 3-5 times.

  • Incubate the Petri dishes in a growth chamber under a controlled photoperiod (e.g., 16h light / 8h dark) and temperature (e.g., 25°C).

  • Observe and record the development of phytotoxic symptoms (chlorosis, necrosis) daily for 3-7 days.

  • Quantify the phytotoxicity by measuring the affected leaf area (e.g., using image analysis software) or by measuring chlorophyll content (see Protocol 3).

Hydroponic Culture Phytotoxicity Assay

This method allows for the assessment of this compound's effect on whole seedlings, including root and shoot growth.

Materials:

  • Seeds of the target plant species

  • Hydroponic solution (e.g., Hoagland's solution)

  • Containers for hydroponic culture (e.g., beakers, Magenta boxes)

  • Support for seedlings (e.g., foam plugs, rockwool)

  • This compound stock solution

  • Growth chamber or greenhouse

Protocol:

  • Germinate seeds of the target plant species until they have developed a small root and shoot system.

  • Prepare the hydroponic solutions containing a range of this compound concentrations. Include a solvent control.

  • Transfer the seedlings to the hydroponic containers, ensuring the roots are submerged in the solution and the shoots are supported.

  • Grow the seedlings in a controlled environment (light, temperature, humidity).

  • Monitor the plants daily for the appearance of phytotoxic symptoms (stunting, chlorosis, necrosis, wilting).

  • After a set period (e.g., 7-14 days), harvest the plants and measure parameters such as root length, shoot height, fresh weight, and dry weight.

  • Calculate the percent inhibition of growth for each treatment compared to the control.

Chlorophyll Content Measurement

This protocol is used to quantify the degree of chlorosis induced by this compound.

Materials:

  • Leaf tissue from treated and control plants

  • 80% Acetone

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Protocol:

  • Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both this compound-treated and control plants.

  • Homogenize the tissue in 80% acetone until it is completely white.

  • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract in L / Weight of tissue in g)

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Phytotoxicity Assays cluster_analysis Data Analysis Mellein_Stock This compound Stock Solution Leaf_Disc Leaf Disc Assay Mellein_Stock->Leaf_Disc Dilutions Hydroponic Hydroponic Assay Mellein_Stock->Hydroponic Dilutions Plant_Material Target Plant Material Plant_Material->Leaf_Disc Plant_Material->Hydroponic Symptom_Observation Symptom Observation Leaf_Disc->Symptom_Observation Chlorophyll_Assay Chlorophyll Content Assay Leaf_Disc->Chlorophyll_Assay Hydroponic->Symptom_Observation Growth_Measurement Growth Measurement Hydroponic->Growth_Measurement Data_Quantification Data Quantification Symptom_Observation->Data_Quantification Growth_Measurement->Data_Quantification Chlorophyll_Assay->Data_Quantification Herbicidal_Efficacy Herbicidal_Efficacy Data_Quantification->Herbicidal_Efficacy Herbicidal Efficacy Assessment

Fig. 1: Experimental workflow for assessing the herbicidal potential of this compound.

Hypothetical_Signaling_Pathway cluster_signaling Signal Transduction cluster_response Cellular Response This compound This compound Membrane Plasma Membrane (Target?) This compound->Membrane Enzyme Specific Enzyme (Target?) This compound->Enzyme ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Enzyme->ROS Hormone_Signal Hormone Signaling (JA, SA, ET) ROS->Hormone_Signal MAPK MAPK Cascade Hormone_Signal->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Cell_Death Programmed Cell Death Gene_Expression->Cell_Death Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition Photosynthesis_Inhibition Photosynthesis Inhibition Gene_Expression->Photosynthesis_Inhibition

Fig. 2: Hypothetical signaling pathway of this compound's phytotoxic action.

References

Application Notes and Protocols for High-Throughput Screening of Mellein-Producing Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin, is a fungal polyketide with a wide range of reported biological activities, including antimicrobial, phytotoxic, and cytotoxic properties. This makes it and its derivatives attractive targets for drug discovery and development. The biosynthesis of this compound is catalyzed by Polyketide Synthases (PKSs), large, multi-domain enzymes responsible for a vast array of natural products. Identifying novel microbial strains that produce high titers of this compound or unique analogs requires efficient screening of large microbial libraries. High-Throughput Screening (HTS) provides the necessary scalability to interrogate thousands of strains, enabling the rapid discovery of promising candidates.

These application notes provide an overview of strategies and detailed protocols for the high-throughput screening of this compound-producing microbes, with a focus on fluorescence-based assays and confirmatory analysis by UPLC-MS/MS.

Application Notes

Screening Strategies for this compound Producers

The discovery of potent this compound-producing strains can be accelerated by adopting HTS methodologies. The core principle is to miniaturize the cultivation and detection processes, typically in 96- or 384-well microplate formats, allowing for parallel processing of numerous samples.[1][2][3]

1. Fluorescence-Based Screening: Fluorescence-based assays are highly amenable to HTS due to their high sensitivity, rapid signal generation, and compatibility with automated plate readers.[4][5][6] For polyketides like this compound, this can be approached in several ways:

  • Mechanism-Based Probes: A promising strategy involves using fluorescently labeled precursors that are specifically incorporated by PKS enzymes. For instance, a fluorescently tagged acyl-carrier protein (ACP) or a thioester substrate analog can be used.[7] When a ketosynthase (KS) domain of a PKS is active, it may interact with or block the transfer of the fluorescent probe, leading to a measurable change in fluorescence.[7]

  • Biosensors: Genetically encoded biosensors are a more advanced approach. A host organism can be engineered with a transcription factor-based biosensor that binds the target molecule (or a related precursor/product) and drives the expression of a fluorescent reporter protein (e.g., GFP).[8] This creates a direct link between metabolite production and a fluorescent readout. While powerful, developing a specific biosensor for this compound requires significant upfront genetic engineering.

2. Co-culture Screening: Inducing "silent" biosynthetic gene clusters is a common challenge in natural product discovery. Co-cultivating different microbial strains can trigger the expression of previously unobserved secondary metabolites through microbial interactions.[9] This approach can be adapted to an HTS format by co-cultivating a library of strains with an indicator strain or with each other in a matrix on agar plates or in liquid micro-cultures.

3. Hit Confirmation by Mass Spectrometry: Primary hits from HTS assays must be validated to confirm the presence and quantity of this compound. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose. It offers high sensitivity, selectivity, and the ability to accurately quantify the target compound in complex culture extracts.

Regulation of this compound Biosynthesis

This compound is synthesized by a Type I Polyketide Synthase.[10] The expression of the genes encoding these enzymes is tightly regulated. In many filamentous fungi, secondary metabolite gene clusters are controlled by global regulatory networks, such as the Velvet complex (composed of proteins like VeA and VelB) and the master regulator LaeA.[11][12][13][14] These proteins respond to environmental cues like light and nutrient availability, and often control gene expression by modulating chromatin structure.[15] Understanding this regulation is key to optimizing fermentation conditions to maximize this compound production. Deletion or overexpression of these global regulators can dramatically alter the secondary metabolome of a fungus.[13]

Quantitative Data on this compound Production

The following table summarizes this compound production levels reported in various fungal species, providing a baseline for expected yields.

Fungal SpeciesThis compound ConcentrationSource/ContextCitation
Macrophomina phaseolina49–2,203 µg/LCell-free culture filtrates from 89 isolates[16]
Botryosphaeria dothidea0.14–0.94 mg/kgInfected apple fruits[14][15]
Botryosphaeria dothidea5.88–80.29 mg/kgInfected apple branches[14][15]
Lasiodiplodia theobromaeMIC: 1.9-31.25 µg/mLPurified this compound tested against fungal strains[17]

Diagrams

Regulatory Pathway for Fungal PKS Gene Expression

RegulationPathway cluster_input Environmental Cues cluster_regulators Global Regulators cluster_nucleus Nucleus Light Light VeA VeA Light->VeA (inhibits nuclear import) Nutrients Nutrient Status LaeA LaeA (Methyltransferase) Nutrients->LaeA Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA->Velvet_Complex VelB VelB VelB->Velvet_Complex LaeA->Velvet_Complex Chromatin Chromatin (Heterochromatin - Silent) Velvet_Complex->Chromatin Modulates Histone Methylation Open_Chromatin Open Chromatin (Euchromatin - Active) Chromatin->Open_Chromatin Remodeling PKS_Gene This compound Synthase Gene (PKS) Open_Chromatin->PKS_Gene Enables Transcription mRNA mRNA PKS_Gene->mRNA Transcription This compound This compound Biosynthesis mRNA->this compound Translation & Synthesis

Caption: Generalized signaling pathway for fungal polyketide synthase (PKS) gene regulation.

High-Throughput Screening Workflow

HTS_Workflow cluster_validation Hit Validation Lib Microbial Isolate Library (Spores or Mycelia) Inoc Inoculation into 96/384-well Deep-Well Plates Lib->Inoc Ferm Micro-fermentation (Optimized Media, Shaking, Temp.) Inoc->Ferm Assay Primary Screening Assay (e.g., Fluorescence-based) Ferm->Assay Read High-Throughput Plate Reading (Fluorescence Intensity) Assay->Read Hit_ID Primary Hit Identification (Data Analysis) Read->Hit_ID Re_culture Re-culture Hits in Shake Flasks Hit_ID->Re_culture Top Candidates Extract Solvent Extraction of this compound Re_culture->Extract LCMS UPLC-MS/MS Analysis (Quantification & Confirmation) Extract->LCMS Final_Hit Confirmed High-Producing Strain LCMS->Final_Hit

Caption: Experimental workflow for high-throughput screening and validation of this compound producers.

Experimental Protocols

Protocol 1: Fungal Fermentation in 96-Well Deep-Well Plates

This protocol describes the cultivation of a fungal library in a miniaturized format for HTS.

Materials:

  • Fungal spore suspensions or mycelial homogenates

  • Sterile 96-well deep-well plates (2 mL volume)

  • Breathable plate seals (e.g., AeraSeal™)

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or a custom production medium)[18][19]

  • Multi-channel pipette or automated liquid handler

  • Shaking incubator

Procedure:

  • Plate Preparation: Using an automated liquid handler or multi-channel pipette, dispense 1 mL of sterile fermentation medium into each well of the 96-well deep-well plates.

  • Inoculation: Inoculate each well with a defined amount of fungal spore suspension (e.g., 10 µL of a 1x10^6 spores/mL suspension) or mycelial homogenate. Leave at least four wells per plate as sterile controls (medium only).

  • Incubation: Seal the plates with sterile, breathable seals.

  • Incubate the plates at 25-28°C with shaking (e.g., 200-250 rpm) for 5-14 days. The optimal incubation time should be determined empirically.[18]

  • After incubation, the plates are ready for the primary screening assay or for metabolite extraction.

Protocol 2: Fluorescence-Based HTS Assay (Conceptual)

This protocol is a conceptual framework based on mechanism-based probes for PKS activity. It requires the synthesis of a suitable fluorescent probe, such as a fluorescently-labeled N-acetylcysteamine (SNAC) thioester, which can be accepted by the PKS ketosynthase domain.[7]

Materials:

  • Fungal culture plates from Protocol 1

  • Fluorescent PKS probe (e.g., fluorescent acyl-SNAC analog) dissolved in DMSO

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence microplate reader

Procedure:

  • Culture Homogenization: After fermentation (Protocol 1), disrupt the fungal mycelia. This can be achieved by adding sterile glass beads to each well and vortexing, or by using a bead beater designed for microplates.

  • Lysate Transfer: Centrifuge the deep-well plates to pellet the mycelial debris. Transfer 50 µL of the supernatant (containing extracellular metabolites and enzymes) to a new black, clear-bottom assay plate. Alternatively, for intracellular activity, a cell lysis step would be required.

  • Reagent Addition: Add 50 µL of assay buffer containing the fluorescent probe to each well. The final probe concentration needs to be optimized but is typically in the low micromolar range.

  • Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: A decrease in fluorescence may indicate that the probe has been accepted and processed by a PKS, leading to quenching or a conformational change. Wells showing a significant change in fluorescence compared to the controls are identified as primary hits.

Protocol 3: Solvent Extraction of this compound for Confirmatory Analysis

This protocol is for extracting this compound from liquid cultures of hit candidates for UPLC-MS/MS analysis.[18][20]

Materials:

  • Fungal culture broth (from scaled-up 50 mL flask cultures)

  • Ethyl acetate (or other suitable organic solvent like chloroform-methanol)[20]

  • Separatory funnel or centrifuge tubes

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Culture Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Transfer the culture supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter off the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.

  • Sample Preparation for Analysis: Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for UPLC-MS/MS analysis.

Protocol 4: UPLC-MS/MS Analysis for this compound Confirmation

This protocol provides general parameters for the detection and quantification of this compound. Instrument parameters will need to be optimized for the specific system used.

Materials:

  • UPLC-MS/MS system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • This compound analytical standard

  • Extracted samples from Protocol 3

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound analytical standard in methanol to create a standard curve for quantification (e.g., 1 ng/mL to 1000 ng/mL).

  • LC Method:

    • Flow Rate: 0.3-0.4 mL/min

    • Injection Volume: 2-5 µL

    • Gradient: A typical gradient would be to start with 95% A, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized, but positive is common).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ): The precursor ion would be [M+H]⁺ at m/z 179.1. Product ions for fragmentation would need to be determined by infusing the standard, but common fragments can be predicted.

  • Analysis: Run the standard curve samples followed by the extracted hit samples.

  • Quantification: Integrate the peak area for the this compound-specific MRM transition in each sample and calculate the concentration based on the linear regression of the standard curve. This confirms the identity and determines the production titer of this compound in the hit strains.

References

Engineering Mellein Biosynthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melleins are a class of 3,4-dihydroisocoumarin polyketides produced by a wide variety of fungi, bacteria, plants, and insects.[1][2] These specialized metabolites exhibit a broad range of biological activities, including antifungal, antibacterial, phytotoxic, and enzyme-inhibitory properties, making them attractive targets for drug discovery and development.[1] The biosynthesis of melleins originates from the polyketide pathway, catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[1][2] Genetic engineering of these biosynthetic pathways in heterologous hosts offers a powerful strategy to overcome the limitations of native producers, such as low yields and complex purification processes, and to generate novel mellein analogs with improved therapeutic potential.

This document provides detailed application notes and protocols for the genetic engineering of this compound biosynthesis pathways. It covers the identification and cloning of biosynthetic gene clusters, heterologous expression in microbial hosts, and strategies for optimizing production.

This compound Biosynthesis Pathways

Melleins are synthesized by iterative Type I PKSs. The core structure is assembled from acetyl-CoA and malonyl-CoA extender units. The diversity of this compound structures arises from the varied programming of the PKSs, particularly the domains responsible for reductive processing of the growing polyketide chain.

Several distinct PKS systems for this compound biosynthesis have been characterized:

  • Partially Reducing PKS (pr-PKS): A single, multidomain PKS is responsible for the entire biosynthesis of (R)-mellein. An example is the SN477 gene from the wheat pathogen Parastagonospora nodorum, which has been functionally characterized as an (R)-mellein synthase.[3]

  • Collaborative Non-Reducing PKS (nr-PKS) and Ketoreductase (KR): In the biosynthesis of 6-hydroxythis compound in Aspergillus terreus, a canonical nr-PKS (TerA) collaborates with a separate, trans-acting ketoreductase-containing protein (TerB).[4][5][6] TerA synthesizes a pentaketide intermediate, which is then reduced by TerB to yield 6-hydroxythis compound.[4][6]

The following diagram illustrates a generalized biosynthetic pathway for a this compound-type compound, highlighting the key enzymatic steps.

Mellein_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain Chain Elongation reduction Reduction (KR domain) polyketide_chain->reduction cyclization Cyclization/Thioesterase (TE) reduction->cyclization This compound This compound Core cyclization->this compound tailoring Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) This compound->tailoring mellein_derivatives This compound Derivatives tailoring->mellein_derivatives

Caption: Generalized this compound Biosynthesis Pathway.

Experimental Workflow for Heterologous this compound Production

The successful heterologous production of melleins involves a multi-step process, from the identification of the biosynthetic gene cluster (BGC) to the analysis of the final product. A typical workflow is outlined below.

Experimental_Workflow start Start: Identify Putative this compound BGC clone_bgc Clone BGC into Expression Vector(s) (e.g., Yeast Homologous Recombination) start->clone_bgc transform Transform Heterologous Host (e.g., A. oryzae protoplasts) clone_bgc->transform screen Screen Transformants (e.g., PCR, Phenotype) transform->screen cultivate Cultivate Positive Transformants screen->cultivate extract Extract Metabolites (e.g., Ethyl Acetate Extraction) cultivate->extract analyze Analyze Extracts (HPLC, LC-MS) extract->analyze optimize Strain Optimization (Metabolic Engineering) analyze->optimize Low Titer end End: Purified this compound analyze->end High Titer optimize->cultivate

Caption: Experimental workflow for this compound production.

Data Presentation: Production of this compound and Related Polyketides

This table summarizes the production titers of this compound-related compounds achieved through heterologous expression in Aspergillus oryzae. These values serve as a benchmark for what can be achieved with current technologies.

CompoundBiosynthetic EnzymesHost OrganismTiter (mg/L)Reference
6-Hydroxythis compoundTerA + TerBAspergillus oryzae~530[6]
Triketide PyroneTerAAspergillus oryzae71[4]
Orsellinic AcidTerAAspergillus oryzae153[4]
Pentaketide AcidTerAAspergillus oryzae91[4]
Triketide Lactone (TKL)DEBS1-TEAspergillus oryzae<0.01 - 7.4[7][8][9]
Daurichromenic AcidStbA, StbC, DCASAspergillus oryzae1.23[10]
Halogenated Daurichromenic Acid AnalogsStbA, StbC, DCAS, AscDAspergillus oryzae2.06[10]

Experimental Protocols

Protocol 1: Cloning of a this compound Biosynthetic Gene Cluster (BGC) using Yeast Homologous Recombination

This protocol describes a general method for cloning a fungal BGC into an expression vector using the intrinsic homologous recombination machinery of Saccharomyces cerevisiae.[1]

Materials:

  • High-fidelity DNA polymerase

  • Genomic DNA from the native this compound-producing fungus

  • Expression vector (e.g., pTYGS series) with homology arms to the target BGC

  • S. cerevisiae competent cells

  • Yeast transformation reagents (e.g., PEG, Lithium Acetate)

  • Selective yeast media

Procedure:

  • Primer Design: Design primers to amplify the entire BGC from the genomic DNA. The primers should include 5' extensions that are homologous to the cloning site of the expression vector.

  • PCR Amplification: Amplify the BGC using a high-fidelity DNA polymerase to minimize the introduction of mutations.

  • Vector Linearization: Linearize the expression vector at the cloning site using a suitable restriction enzyme.

  • Yeast Transformation: Co-transform the amplified BGC and the linearized vector into S. cerevisiae competent cells.

  • Selection: Plate the transformed yeast cells on a selective medium to isolate colonies that have successfully assembled the plasmid.

  • Plasmid Rescue: Isolate the assembled plasmid from the positive yeast colonies.

  • Verification: Verify the integrity of the cloned BGC by restriction digest and sequencing.

Protocol 2: Protoplast Transformation of Aspergillus oryzae

This protocol details the preparation of protoplasts from A. oryzae and their subsequent transformation with a plasmid containing the this compound BGC.[1][11][12]

Materials:

  • A. oryzae spores

  • DPY medium

  • Enzyme solution (e.g., Yatalase, Lallzyme) in an osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)[11][13]

  • PEG solution (e.g., 60% PEG 4000)[11]

  • Selective regeneration medium (e.g., CD medium with sorbitol)[11]

Procedure:

  • Mycelia Growth: Inoculate A. oryzae spores into liquid DPY medium and incubate with shaking for 16-20 hours.[13]

  • Mycelia Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer.

  • Protoplast Formation: Resuspend the mycelia in the enzyme solution and incubate until a sufficient number of protoplasts are formed (monitor microscopically).

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtration through miracloth and wash with the osmotic stabilizer.

  • Transformation: a. Resuspend the protoplasts in a buffer containing the plasmid DNA. b. Add PEG solution to induce DNA uptake and incubate. c. Wash the protoplasts to remove the PEG.

  • Regeneration and Selection: Plate the transformed protoplasts on a selective regeneration medium.

  • Isolate Transformants: Incubate the plates until transformant colonies appear.

Protocol 3: Metabolic Engineering to Enhance Precursor Supply

To increase the production of melleins, it is often necessary to engineer the primary metabolism of the host to enhance the supply of the precursor, malonyl-CoA.[14]

Strategy: Overexpression of Acetyl-CoA Carboxylase (ACC)

  • Identify the ACC gene: Identify the native acetyl-CoA carboxylase (ACC) gene in the host organism (e.g., A. oryzae).

  • Construct Overexpression Cassette: Clone the ACC gene into an expression vector under the control of a strong, constitutive promoter (e.g., PgpdA).

  • Host Transformation: Transform the host strain with the ACC overexpression cassette.

  • Verify Expression: Confirm the overexpression of the ACC gene through RT-qPCR or proteomic analysis.

  • Evaluate this compound Production: Cultivate the engineered strain and compare this compound production to the parent strain.

The following diagram illustrates how overexpressing ACC can boost the malonyl-CoA pool for polyketide synthesis.

Precursor_Supply_Enhancement acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) (Overexpressed) acetyl_coa->acc Biotin, ATP malonyl_coa Malonyl-CoA acc->malonyl_coa Increased Flux pks This compound PKS malonyl_coa->pks This compound Increased this compound Production pks->this compound primary_metabolism Primary Metabolism primary_metabolism->acetyl_coa

Caption: Enhancing malonyl-CoA supply for this compound production.
Protocol 4: HPLC Analysis of this compound Production

This protocol provides a general method for the extraction and quantification of melleins from fungal cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fungal culture broth and/or mycelia

  • Ethyl acetate or methanol

  • Rotary evaporator

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid

  • This compound standard

Procedure:

  • Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the culture filtrate and/or the ground lyophilized mycelia with an equal volume of ethyl acetate. c. Evaporate the organic solvent using a rotary evaporator.

  • Sample Preparation: a. Reconstitute the dried extract in a known volume of methanol or mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. b. Column: A reversed-phase C18 column. c. Detection: Monitor at wavelengths such as 254 nm and 280 nm. A DAD can be used for peak purity assessment.

  • Quantification: a. Prepare a calibration curve using a certified this compound standard at various concentrations. b. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Conclusion

The genetic engineering of this compound biosynthesis pathways is a rapidly advancing field with significant potential for the discovery and development of new therapeutic agents. The protocols and data presented here provide a framework for researchers to successfully clone, express, and optimize the production of melleins in heterologous hosts. By leveraging these techniques, the vast and largely untapped chemical diversity of fungal polyketides can be explored to address pressing needs in medicine and agriculture.

References

Mellein as a Biomarker for Fungal Contamination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin, is a secondary metabolite produced by a variety of fungal species, notably within the Aspergillus and Penicillium genera. Its presence in agricultural commodities, food products, and indoor environments can be indicative of fungal contamination. The detection and quantification of this compound serve as a valuable tool for assessing food safety and quality, as well as evaluating potential health risks associated with mold exposure in water-damaged buildings. This compound and its derivatives have been shown to exhibit a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects. This document provides detailed application notes and protocols for the use of this compound as a biomarker for fungal contamination, targeting researchers, scientists, and drug development professionals.

Data Presentation: this compound Concentrations in Various Matrices

The concentration of this compound can vary significantly depending on the fungal species, substrate, and environmental conditions. The following tables summarize quantitative data from published studies, providing a reference for expected concentration ranges in different contaminated materials.

Table 1: this compound Concentration in Plant Tissues

MatrixFungal SpeciesThis compound ConcentrationAnalytical MethodReference
Apple Fruits (infected)Botryosphaeria dothidea0.14 - 0.94 mg/kgUPLC-MS/MS[1]
Apple Branches (infected)Botryosphaeria dothidea5.88 - 80.29 mg/kgUPLC-MS/MS[1]

Table 2: this compound and Related Compound Concentrations in Fungal Cultures and Contaminated Commodities

MatrixFungal Species/ContaminantCompoundConcentrationAnalytical MethodReference
Fungal Culture (liquid)Diplodia seriataThis compound0.40 - 1.37 µg/mLNot Specified[2]
Fungal Culture (liquid)Macrophomina phaseolinaThis compound49 - 2,203 µg/LLC-MS/MS[1]
Barley (naturally contaminated)Not SpecifiedViothis compound*~ 1 mg/kgNot Specified[3]

_Viothis compound is a structurally related nephrotoxic mycotoxin often co-produced with this compound by the same fungal species.

Experimental Protocols

Accurate and sensitive detection of this compound is crucial for its use as a biomarker. The following are detailed protocols for the extraction and quantification of this compound from solid and liquid matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Protocol 1: UPLC-MS/MS for this compound Quantification in Plant Tissues (e.g., Apple)

This protocol is adapted from the methodology described for the analysis of this compound in infected apple tissues[1].

1. Sample Preparation and Extraction

  • Homogenization: Weigh 1.0 g of the homogenized plant tissue (fruit or branch) into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of ethyl acetate to the tube.

  • Extraction: Homogenize the mixture at 12,000 rpm for 1 minute, followed by ultrasonic extraction for 30 minutes.

  • Centrifugation: Centrifuge the extract at 8,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the remaining solid residue with another 10 mL of ethyl acetate.

  • Pooling and Drying: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the dried residue in 1.0 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7-7.1 min: 90% to 10% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound Precursor Ion (m/z): 179.1

      • This compound Product Ions (m/z): 161.1 (quantification), 133.1 (confirmation)

    • Optimize collision energies and other source parameters for the specific instrument used.

3. Quantification

  • Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 500 ng/mL.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS for this compound Quantification in Cereal Grains (e.g., Barley, Wheat)

This protocol is a general approach for mycotoxin analysis in cereals and can be adapted for this compound.

1. Sample Preparation and Extraction

  • Grinding: Grind the cereal grain sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/water, 80:20, v/v).

    • Shake vigorously for 30-60 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase A) to minimize matrix effects.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase:

    • A: Water with 5 mM ammonium acetate and 0.1% formic acid

    • B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be developed to separate this compound from other matrix components and potential co-occurring mycotoxins.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive or negative mode (to be optimized).

    • MRM Transitions: As in Protocol 1, with optimization for the specific instrument.

3. Quantification

  • Use matrix-matched calibration standards to compensate for matrix effects. Prepare standard solutions in the extract of a blank (this compound-free) cereal sample.

  • Construct a calibration curve and quantify this compound as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the analysis of this compound as a fungal biomarker is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation Sample Sample Collection (Food, Feed, Environmental) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up/Dilution Centrifugation->Cleanup Filtration Filtration Cleanup->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification Assessment Contamination Assessment Quantification->Assessment

General workflow for this compound analysis.
Signaling Pathway of this compound Toxicity

The precise molecular signaling pathways of this compound-induced toxicity in mammalian cells are not well-elucidated in the current scientific literature. However, its known biological activities suggest interference with fundamental cellular processes. The diagram below illustrates a proposed general pathway for this compound-induced cytotoxicity, based on the known effects of other mycotoxins and cytotoxic agents.

mellein_toxicity_pathway cluster_cell Mammalian Cell This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis

Proposed general pathway of this compound cytotoxicity.

Conclusion

This compound serves as a promising biomarker for the detection of fungal contamination in a variety of matrices. The analytical protocols provided here, based on LC-MS/MS, offer the sensitivity and specificity required for accurate quantification. The presented quantitative data provides a baseline for interpreting analytical results. While the precise molecular mechanisms of this compound's toxicity in mammalian cells require further investigation, its established cytotoxic effects underscore the importance of monitoring its presence in food and indoor environments. The methodologies and information in this document are intended to support researchers in their efforts to ensure food safety, improve indoor air quality, and explore the therapeutic potential of fungal metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mellein Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mellein. The information provided is intended to help users anticipate and resolve issues related to the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring dihydroisocoumarin, a class of secondary metabolites produced by various fungi.[1][2] Its stability is a critical factor in research and development as degradation can lead to a loss of biological activity, inaccurate quantification, and the formation of unknown impurities that could confound experimental results.[2][3]

Q2: What are the primary factors that contribute to this compound instability in solution?

The main factors that can cause the degradation of this compound include:

  • pH: The lactone ring within the isocoumarin structure of this compound is susceptible to hydrolysis under both acidic and basic conditions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the decomposition of this compound.[2]

Q3: What are the visible signs of this compound degradation in my solution?

A change in the color of your this compound solution, such as turning brown, is often a visual indicator of degradation.[2] This can be due to the oxidation of the phenolic group in the this compound molecule, leading to the formation of polymeric or quinone-like structures.[2] The appearance of new peaks in your analytical chromatogram (e.g., HPLC) is another strong indicator of degradation.[3]

Q4: What is the recommended solvent for preparing and storing this compound solutions?

This compound is soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. For long-term storage, it is recommended to store this compound as a solid, crystalline powder in a desiccated, dark environment at -20°C or lower.[2] For short-term storage in solution, it is advisable to prepare fresh solutions before each experiment or to conduct a stability study in the desired solvent.[3]

Q5: How can I assess the stability of this compound under my specific experimental conditions?

To determine the stability of this compound in your specific experimental setup, it is highly recommended to perform a stability study. This typically involves exposing a this compound solution to your experimental conditions (e.g., specific buffer, temperature, and light exposure) over a defined period and monitoring its concentration and purity using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions and provides potential solutions.

Problem Possible Cause Recommended Solution
Loss of biological activity in an assay Degradation of this compound due to improper storage or handling.• Ensure stock solutions are stored at -20°C and protected from light.• Prepare fresh working solutions before each experiment.• Verify the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).[3]
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.• Review your sample storage and handling procedures.• Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.• Use a validated, stability-indicating HPLC method to separate this compound from its degradation products.[3]
Inconsistent experimental results Instability of this compound under the experimental conditions.• Minimize the time between sample preparation and analysis.• Tightly control and monitor environmental factors such as temperature and light exposure during the experiment.• Evaluate the stability of this compound in the specific solvents and buffers used in your experiments.[3]
Discoloration of this compound solution (e.g., browning) Oxidation of the phenolic group of this compound.• Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, ensuring it does not interfere with your experiment.• Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[2]

Quantitative Data Summary

Detailed quantitative data on the stability of this compound under various conditions are not extensively available in the public domain. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions. The following table provides a template for summarizing data from such a study.

Table 1: Template for this compound Stability Data

Condition Time Point This compound Concentration (%) Degradation Products (Peak Area %)
pH 3 (4°C) 0 h1000
24 h
48 h
pH 7 (4°C) 0 h1000
24 h
48 h
pH 9 (4°C) 0 h1000
24 h
48 h
Room Temp (Light) 0 h1000
24 h
48 h
Room Temp (Dark) 0 h1000
24 h
48 h

Experimental Protocols

1. Protocol for a General Stability Study of this compound

This protocol outlines a general approach for assessing the stability of this compound under various conditions.

  • Objective: To evaluate the stability of this compound under different storage conditions (e.g., temperature, pH, light) over a defined period.

  • Materials:

    • This compound (solid powder)

    • Solvent (e.g., DMSO, Methanol)

    • Buffers of various pH values (e.g., pH 3, 7, and 9)

    • Calibrated stability chambers with temperature and humidity control

    • Photostability chamber

    • Amber and clear glass vials

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Validated stability-indicating HPLC method

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Aliquot the solution into different buffers to achieve the desired final pH.

    • Storage: Store the aliquots in both amber and clear vials under different temperature and light conditions.

    • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

    • Data Evaluation: Calculate the percentage of remaining this compound at each time point and quantify the formation of any degradation products.

2. Protocol for a Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing an HPLC method to separate this compound from its degradation products.

  • Objective: To develop a stability-indicating HPLC method for the analysis of this compound.

  • Materials:

    • This compound

    • Forced degradation samples of this compound (acid, base, oxidative, thermal, and photolytic stress)

    • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

    • C18 reversed-phase column

    • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Procedure:

    • Forced Degradation: Subject this compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) to generate degradation products.

    • Initial Chromatographic Conditions:

      • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start with a broad gradient (e.g., 10% to 90% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 320 nm.

    • Method Optimization: Inject the forced degradation samples and optimize the chromatographic conditions (gradient, flow rate, column temperature) to achieve baseline separation of this compound from all degradation products.

    • Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Mellein_Degradation_Pathway This compound This compound (Dihydroisocoumarin) Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Ring-Opened Hydroxy Acid) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Solution Prepare this compound Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prep_Solution->Stress_Conditions Time_Points Sample at Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Assess Stability

References

Resolving co-eluting peaks in mellein chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges with co-eluting peaks during the chromatographic analysis of mellein and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments.

Q1: What are the common signs of co-eluting peaks in my this compound chromatogram?

A1: Co-elution occurs when two or more compounds exit the chromatography column at nearly the same time, resulting in overlapping peaks.[1] The most common indicators are distorted peak shapes. Instead of a symmetrical, Gaussian peak, you might observe:

  • Peak Shoulders: A small, secondary peak appearing on the leading or tailing edge of the main peak.[1][2]

  • Peak Tailing or Fronting: Asymmetry where the peak gradually declines (tail) or rises. While this can have other causes, it can also indicate a hidden overlapping peak.[1]

  • Broader-than-expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram under the same conditions.

  • Inconsistent Resolution: Variable separation between peaks across different runs.

Q2: My this compound peak is co-eluting with an unknown compound. What are the likely culprits?

A2: When analyzing this compound, especially from natural extracts like fungal cultures or infected plant tissues, co-elution often occurs with structurally similar compounds.[3][4] These can include:

  • This compound Isomers and Analogs: Fungi produce a variety of this compound derivatives, such as 5-methylthis compound, 4,6-dihydroxythis compound, or other isomers that have very similar chemical properties and therefore similar retention behavior.[5][6][7]

  • Structurally Related Polyketides: The biosynthetic pathway for this compound is part of the larger polyketide family of secondary metabolites.[5] Other polyketides produced by the organism can have similar chromatographic properties.

  • Matrix Components: In complex samples like fermentation broth or plant extracts, endogenous compounds from the matrix can interfere with the analysis.[3][4]

Q3: How can I confirm that a single chromatographic peak actually contains co-eluting compounds?

A3: Visual inspection of the peak shape is the first step, but modern detectors offer powerful tools for confirming peak purity.[1]

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra continuously across the entire peak. Peak purity software can compare these spectra. If the spectra at the beginning, apex, and end of the peak are identical, the peak is likely pure. If they differ, it indicates the presence of multiple compounds with different chromophores.[1][2]

  • Mass Spectrometry (MS): An MS detector is invaluable for identifying co-elution. By extracting ion chromatograms for different mass-to-charge ratios (m/z), you can determine if multiple compounds are present under a single peak. Even if two isomers have the same mass, their fragmentation patterns in MS/MS might differ, allowing for their distinction.[1][2][8]

Q4: What is the first and most straightforward step I should take to resolve co-eluting peaks?

A4: The first step is typically to optimize the mobile phase conditions, as this can be done without changing the column. The goal is to adjust the retention and selectivity of the separation.[9][10]

  • Adjust the Mobile Phase Strength: In reversed-phase HPLC, this compound is often eluted with a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol. To increase retention and potentially improve separation, you can weaken the mobile phase by decreasing the percentage of the organic solvent.[1][9]

  • Optimize the Gradient: If you are using a gradient elution, try making it shallower (i.e., decrease the rate of change in solvent composition). A slower, more gradual increase in the organic solvent percentage can significantly enhance the resolution of closely eluting compounds.[10]

Q5: Adjusting the mobile phase gradient and strength was not enough. What should I try next?

A5: If simple adjustments are insufficient, the next step is to alter the selectivity of your chromatographic system. Selectivity (α) refers to the ability of the system to distinguish between two analytes.

  • Change the Organic Modifier: Switching the organic solvent can have a significant impact on selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different chemical properties of these solvents alter their interactions with the analytes and the stationary phase, which can change the elution order and improve separation.[10]

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound or its co-eluting compounds, which in turn affects their retention. Using a buffer or adjusting the concentration of an acid modifier like formic or acetic acid is a common strategy.[10][11]

  • Change the Stationary Phase: If mobile phase optimization fails, changing the HPLC column is the most powerful way to alter selectivity.[9] If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different separation mechanisms.[10]

Q6: Can I improve resolution without changing my column or mobile phase composition?

A6: Yes, you can often improve resolution by adjusting parameters that affect the column's efficiency (N), which relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

  • Lower the Flow Rate: Reducing the flow rate generally increases column efficiency and can lead to better resolution, although it will increase the total analysis time.[12][13]

  • Adjust Column Temperature: Temperature can influence both solvent viscosity and analyte interaction with the stationary phase. Lowering the temperature often increases retention and can improve resolution. Conversely, increasing the temperature can sometimes alter selectivity and improve separation for specific compound pairs. This parameter should be tested systematically.[9][12]

  • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., <3 µm) or those using solid-core particle technology provide significantly higher efficiency, leading to sharper peaks and superior resolution.[9][10]

Q7: Could my sample preparation be contributing to the co-elution problem?

A7: Absolutely. Inadequate sample preparation can introduce interfering compounds from the sample matrix that co-elute with this compound.[14][15] It is a critical step for ensuring accurate analysis.[16][17] Consider implementing or refining a cleanup step to remove matrix components before injection. Techniques to consider include:

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.[16][18]

  • Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating analytes of interest from a complex matrix while removing interfering compounds.[16]

  • Filtration: At a minimum, all samples should be filtered through a 0.22 or 0.45 µm filter to remove particulate matter that can clog the column and affect performance.[16]

Troubleshooting Summary Table

ProblemPossible CauseSuggested Solution
Peak Shoulders or Tailing Co-eluting impurity or isomer.Use a DAD or MS detector to check for peak purity.[1] If co-elution is confirmed, proceed with method optimization.
Poor Resolution (Rs < 1.5) 1. Insufficient Retention: Peaks are eluting too close to the void volume.Weaken the mobile phase (decrease % organic solvent) to increase the capacity factor (k').[1][2]
2. Poor Selectivity: The column and mobile phase do not adequately differentiate between the compounds.Change the organic modifier (ACN to MeOH or vice-versa), adjust the mobile phase pH, or switch to a column with a different stationary phase (e.g., Phenyl-Hexyl).[9][10]
3. Low Efficiency: Peaks are too broad.Lower the flow rate, adjust the column temperature, or use a column with smaller particles or solid-core technology to increase the plate number (N).[9][12]
Inconsistent Retention Times 1. Inadequate Equilibration: The column is not ready for the next injection, especially in gradient methods.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each run.
2. Mobile Phase Changes: Solvent evaporation or inaccurate mixing.Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure accurate solvent proportioning.
Multiple Interfering Peaks Complex sample matrix with insufficient cleanup.Implement a more rigorous sample preparation protocol, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove matrix components.[16][18]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and co-eluting species.

  • HPLC System: A standard HPLC or UPLC system with a UV/DAD detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm and 315 nm.

  • Injection Volume: 10 µL.

  • Scouting Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25-26 min: 95% to 5% B (return to initial)

    • 26-30 min: 5% B (equilibration)

Protocol 2: Systematic Approach for Resolving Co-eluting Peaks

This protocol describes a logical workflow for method modification when co-elution is observed with the initial method.

  • Confirm Co-elution: Use a DAD for peak purity analysis or an MS to identify multiple components under the target peak.

  • Optimize Gradient Slope: Based on the scouting run from Protocol 1, identify the time window where this compound and the co-eluting peak elute. Modify the gradient to be shallower in this region. For example, if the peaks elute at 40% B, you might slow the gradient from 30% to 50% B over a longer period.

  • Change Organic Modifier: Prepare a new mobile phase B using methanol instead of acetonitrile. Run the same gradient program. The change in solvent properties often alters selectivity and can resolve the peaks.[10]

  • Adjust pH: If compounds are ionizable, adjust the pH of Mobile Phase A. Try increasing the formic acid concentration to 0.2% or switching to a different modifier like 0.1% trifluoroacetic acid (TFA).

  • Modify Temperature: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) while keeping other parameters constant.[12]

  • Change Stationary Phase: If the above steps fail, select a column with a different chemistry. A good alternative to C18 for aromatic compounds like this compound is a Phenyl-Hexyl column, which provides alternative π-π interactions.[10]

Visualizations

TroubleshootingWorkflow Start Co-elution Suspected (Peak Shoulder, Tailing) Confirm Confirm with DAD (Purity) or MS (m/z) Start->Confirm OptimizeGradient Optimize Mobile Phase: 1. Weaken Solvent Strength 2. Decrease Gradient Slope Confirm->OptimizeGradient Check1 Resolution Improved? OptimizeGradient->Check1 ChangeSelectivity Alter Selectivity: 1. Change Organic Solvent (ACN <> MeOH) 2. Adjust pH Check1->ChangeSelectivity No End Baseline Resolution Achieved Check1->End Yes Check2 Resolution Improved? ChangeSelectivity->Check2 ChangeEfficiency Alter Efficiency: 1. Lower Flow Rate 2. Adjust Temperature Check2->ChangeEfficiency No Check2->End Yes Check3 Resolution Improved? ChangeEfficiency->Check3 ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check3->ChangeColumn No Check3->End Yes ChangeColumn->End ReviewPrep Review Sample Preparation ChangeColumn->ReviewPrep

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.

ResolutionFactors Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention MobilePhase Mobile Phase (Solvent, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate Temperature Temperature Efficiency->Temperature SolventStrength Solvent Strength (% Organic) Retention->SolventStrength

Caption: Key factors influencing chromatographic peak resolution based on the resolution equation.

References

Technical Support Center: Optimizing Mellein Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture conditions for mellein production. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are reliable producers of this compound?

A1: this compound is an isocoumarin compound produced by a variety of filamentous fungi. Key producers include species from the genera Aspergillus and Penicillium. Notably, Aspergillus ochraceus and Aspergillus melleus are well-documented this compound producers.[1][2]

Q2: What are the recommended baseline culture media for initiating this compound production?

A2: For initial studies, standard fungal media such as Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (YES) agar are good starting points for submerged and solid-state fermentation, respectively. However, for optimized production, a synthetic medium with defined carbon and nitrogen sources is often preferable.[3] Solid substrates like yellow corn have also been shown to support this compound production by Aspergillus ochraceus.[4][5]

Q3: What is the optimal pH range for this compound production?

A3: While the optimal pH can be strain-specific, a general guideline for secondary metabolite production in Aspergillus and Penicillium species is a pH range of 5.0 to 7.0.[3] It is highly recommended to perform a pH optimization study for your specific strain and culture conditions to determine the ideal pH for maximal this compound yield.

Q4: What is the ideal incubation temperature for maximizing this compound output?

A4: The optimal temperature for the growth of many Aspergillus and Penicillium species and their production of secondary metabolites is typically around 25°C.[3] Significant deviations from this temperature can negatively impact this compound yield.

Q5: How do aeration and agitation affect this compound production in submerged cultures?

A5: Adequate aeration is critical for the growth of aerobic fungi like Aspergillus and for the biosynthesis of secondary metabolites. In submerged cultures, agitation serves several key functions: it disperses air bubbles to increase oxygen transfer, suspends fungal mycelia for uniform nutrient access, and enhances heat and mass transfer.[3] However, excessive shear stress from high agitation rates can damage the mycelia and reduce productivity. Therefore, the optimal agitation and aeration rates should be determined empirically for each specific fermentation setup.

Q6: When is the optimal time to harvest the culture for maximal this compound yield?

A6: The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth, which follows the initial phase of rapid biomass accumulation (logarithmic phase).[3] To pinpoint the peak of this compound production, it is advisable to conduct a time-course experiment, analyzing samples at regular intervals.

Troubleshooting Guide

Problem 1: Low or no this compound production despite fungal growth.

Possible Cause Troubleshooting Steps
Suboptimal Media Composition The composition of the culture medium significantly affects secondary metabolite synthesis.[6] Systematically evaluate different carbon and nitrogen sources. Some studies indicate that slowly metabolized sugars can enhance secondary metabolite production.[7]
Incorrect pH of the Medium The pH of the culture medium can drift during fermentation, impacting enzyme activity and metabolite production. Monitor and control the pH throughout the cultivation period, maintaining it within the optimal range (typically 5.0-7.0).[3]
Inadequate Aeration Insufficient oxygen can limit the production of secondary metabolites. In shake flask cultures, increase the agitation speed or use baffled flasks to improve aeration. For bioreactors, optimize the aeration and agitation rates.[3]
Trace Element Limitation The absence of essential trace elements can hinder metabolic pathways. For stationary cultures of Aspergillus ochraceus, the addition of zinc and molybdenum has been shown to increase this compound production.[1][4]
Suboptimal Incubation Temperature Ensure the incubator is calibrated and maintaining the optimal temperature, typically around 25°C.[3]

Problem 2: Inconsistent this compound yields between batches.

Possible Cause Troubleshooting Steps
Inoculum Variability The age and concentration of the spore suspension or mycelial inoculum can affect the lag phase and subsequent production. Standardize your inoculum preparation procedure, ensuring a consistent spore concentration (e.g., 1 x 10^6 spores/mL).[3]
Lack of Homogeneity in Solid-State Fermentation Uneven moisture content and nutrient distribution in solid substrates can lead to variable growth and metabolite production. Ensure thorough mixing of the substrate and inoculum.
Genetic Instability of the Fungal Strain High-producing strains can sometimes lose their productivity over successive subcultures. Maintain a stock of the original high-yielding isolate and avoid excessive subculturing.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound and related secondary metabolite production.

Table 1: Recommended Culture Conditions for this compound Production

ParameterRecommended Range/ValueFungal GenusSource
pH 5.0 - 7.0Aspergillus, Penicillium[3]
Temperature ~25°CPenicillium[3]
Incubation Time 14-21 days (Solid Culture)Aspergillus, Penicillium[3]

Table 2: Media Components for Mycelial Biomass and Secondary Metabolite Production

ComponentOptimized ConcentrationFungal SpeciesSource
Bean Cake Extract 25%Armillaria mellea[8][9]
Corn Steep Liquor 2%Armillaria mellea[8][9]
Dextrin 2.5%Armillaria mellea[8][9]
Thiamin 0.06%Armillaria mellea[8][9]
Ethanol 1.0%Armillaria mellea[8][9]
KH2PO4 0.3%Armillaria mellea[8][9]

Note: While the data in Table 2 is for Armillaria mellea, the components listed are common in fungal media and can serve as a starting point for the optimization of this compound production.

Experimental Protocols

Protocol 1: this compound Production in Submerged Culture

  • Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a synthetic medium with optimized carbon and nitrogen sources. Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculum Preparation: Prepare a spore suspension of the desired fungal strain (e.g., Aspergillus ochraceus) in sterile water containing a surfactant like 0.05% Tween 80 to prevent clumping. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.[3]

  • Inoculation: Aseptically inoculate the sterile liquid medium with the spore suspension.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate speed (e.g., 150-200 rpm) at 25°C for the desired duration (e.g., 7-14 days).

  • Sampling and Analysis: Aseptically withdraw samples from the culture broth at regular intervals. Separate the mycelium from the broth by filtration or centrifugation. The supernatant can then be used for this compound extraction and quantification.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • For liquid cultures, extract the cell-free supernatant with an equal volume of a suitable organic solvent like ethyl acetate.

    • For solid cultures, dry the fungal culture (e.g., at 60°C overnight), grind it to a fine powder, and extract with an appropriate solvent.[3]

  • Solvent Evaporation: Evaporate the organic solvent from the extract under reduced pressure to obtain the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.

    • Detection: Monitor the absorbance at the characteristic wavelength for this compound.

    • Quantification: Create a calibration curve using a certified reference standard of this compound to accurately quantify its concentration in the samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Production Optimization cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis cluster_optimization Optimization Loop media_prep Media Preparation inoculation Inoculation media_prep->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation extraction Extraction incubation->extraction quantification Quantification (HPLC) extraction->quantification optimization Data Analysis & Optimization quantification->optimization optimization->media_prep Modify Conditions

Caption: Workflow for optimizing this compound production.

signaling_pathways Simplified Fungal Signaling Pathways in Secondary Metabolism cluster_pka PKA Pathway cluster_hog HOG Pathway camp cAMP pka PKA camp->pka tf Transcription Factors pka->tf stress Environmental Stress (e.g., Osmotic) hog HOG-MAPK stress->hog hog->tf genes This compound Biosynthetic Genes tf->genes Regulation This compound This compound Production genes->this compound

Caption: Fungal signaling pathways regulating secondary metabolism.

References

Enhancing the solubility of mellein for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the solubility of mellein in bioassays. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for optimal experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays? A1: this compound is a naturally occurring dihydroisocoumarin, a type of phenolic compound produced by various fungi, plants, and bacteria.[1][2] Like many organic compounds with a complex aromatic structure, this compound is hydrophobic and has low aqueous solubility. For bioassays conducted in aqueous buffers or cell culture media, poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response data and unreliable experimental outcomes.[3]

Q2: What are the initial signs of solubility issues in my experiment? A2: The primary indicators of poor solubility are visual. You may observe the formation of a precipitate, which can appear as distinct crystals, amorphous particles, or a general cloudiness (turbidity) in your buffer or cell culture medium after adding the this compound stock solution.[3] It is strongly recommended not to proceed with an experiment if you observe any of these signs.[3]

Q3: What is the recommended starting solvent for preparing a this compound stock solution? A3: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating concentrated stock solutions for bioassays.[4] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF), though their suitability depends on the specific requirements and sensitivities of your experimental system.[4]

Q4: How can I minimize the risk of solvent toxicity in my cell-based assays? A4: Solvent toxicity is a critical factor. The most important rule is to minimize the final concentration of the organic solvent in the assay medium. As a general guideline, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%, to avoid cytotoxic effects.[4] Always include a "vehicle control" in your experimental design, which consists of the assay medium containing the same final concentration of the solvent as the test samples, but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Troubleshooting Guide

Q5: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or medium. How can I fix this? A5: Precipitation upon dilution is a common challenge with hydrophobic compounds. This occurs because the compound, which is stable in the organic stock solvent, becomes insoluble when the solvent polarity dramatically increases upon mixing with the aqueous medium. Here are several strategies to troubleshoot this issue:

  • Optimize Final Solvent Concentration: This is the most common cause of precipitation. If your final solvent concentration is too high (e.g., >1%), the solvent itself can become immiscible. Prepare a more concentrated stock solution so you can add a smaller volume to your assay medium to reach the desired final this compound concentration.[5]

  • Modify the Dilution Technique: The method of mixing is crucial. Instead of adding the aqueous medium to your stock, always add the small volume of stock solution to the larger volume of aqueous medium. Add the stock dropwise while gently vortexing or stirring the medium to promote rapid dispersion and prevent localized areas of high concentration that can trigger precipitation.[3]

  • Increase Temperature: Some compounds are more soluble at higher temperatures. Try gently pre-warming your aqueous medium (e.g., to 37°C) before adding the this compound stock solution. However, be mindful of this compound's thermal stability.[3]

  • Use Sonication: Brief sonication can help break down small aggregates and improve the dissolution of the compound in the final medium.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the final assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.[4]

Data Presentation

Table 1: General Suitability of Common Solvents for this compound
SolventSuitability for Stock Solution (High Concentration)Common Final Concentration in BioassayNotes
DMSO Excellent< 0.5%The most common and recommended starting solvent.[4] Can be toxic to some cells at higher concentrations.
Ethanol Good< 1%A potential alternative to DMSO. Can have biological effects on its own.
Methanol Fair-Good< 1%Generally more volatile and toxic than ethanol.
DMF Good< 0.5%Effective solvent, but generally more toxic than DMSO.
Aqueous Buffers PoorN/ADirect dissolution of this compound in aqueous solutions is generally unsuccessful.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound (Molar Mass: 178.18 g/mol ) in high-purity DMSO.[1]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.18 g/mol = 0.0017818 g = 1.78 mg

  • Weighing: In a sterile tube, accurately weigh 1.78 mg of this compound powder.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to aid dissolution if necessary.[4] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.[4]

Protocol 2: Dilution of this compound Stock for a Cell-Based Bioassay

Objective: To prepare a final working solution of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation from a large single dilution, first prepare an intermediate dilution.

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.

  • Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

    • This results in a final 10 mL working solution with 10 µM this compound and a final DMSO concentration of 0.1%.

  • Mixing: Mix thoroughly by gentle inversion or swirling. Do not vortex vigorously if the medium contains serum, to avoid protein denaturation.

  • Verification: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.[6]

  • Vehicle Control: Prepare a corresponding vehicle control by performing the same dilution steps with pure DMSO instead of the this compound stock solution.

Mandatory Visualization

Mellein_Solubility_Workflow start Start: this compound Solubility Issue in Bioassay check_stock Is a concentrated stock solution prepared in an organic solvent (e.g., DMSO)? start->check_stock prep_stock Prepare a concentrated stock solution (e.g., 10-50 mM in 100% DMSO). (See Protocol 1) check_stock->prep_stock No check_precip Precipitation or cloudiness observed upon dilution into aqueous medium? check_stock->check_precip Yes prep_stock->check_stock troubleshoot_hub Troubleshooting Steps check_precip->troubleshoot_hub Yes end_success Solution is Clear: Proceed with Bioassay. ALWAYS include a vehicle control. check_precip->end_success No step1 1. Check Final Solvent %: Aim for <= 0.5%. Make stock more concentrated if needed. troubleshoot_hub->step1 step2 2. Modify Dilution Technique: Add stock dropwise to stirred aqueous medium. step1->step2 step3 3. Pre-warm Medium: Gently warm aqueous medium (e.g., to 37°C) before adding stock. step2->step3 step4 4. Use Sonication: Briefly sonicate final diluted solution to break up aggregates. step3->step4 step4->end_success Issue Resolved

Caption: Troubleshooting workflow for enhancing this compound solubility.

References

Strategies to increase the stereoselectivity of mellein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of mellein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this chiral dihydroisocoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in this compound synthesis?

A1: The main challenge lies in controlling the stereochemistry at the C3 position of the dihydroisocoumarin core. This compound exists as two enantiomers, (R)-(-)-mellein and (S)-(+)-mellein, which often exhibit different biological activities. Achieving high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) requires careful selection of synthetic strategy and optimization of reaction conditions. Common issues include incomplete conversion, low stereoselectivity, and difficulties in separating stereoisomers.

Q2: Which stereoselective strategies are most commonly employed for the synthesis of this compound?

A2: Several effective strategies are utilized, each with its own advantages and potential pitfalls. The most common approaches include:

  • Chiral Auxiliary-Controlled Synthesis: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of key bond-forming reactions.

  • Asymmetric Hydrogenation: Using chiral catalysts to selectively hydrogenate a prochiral precursor.

  • Diastereoselective Reduction of Ketones: Reducing a ketone precursor with a chiral reducing agent or catalyst to set the stereocenter.

  • Biocatalysis: Employing enzymes to catalyze stereoselective transformations, such as kinetic resolutions or asymmetric reductions.

Q3: How do I choose the best strategy for my specific research needs?

A3: The choice of strategy depends on several factors, including the desired enantiomer, required scale, available starting materials and reagents, and laboratory equipment. For instance, biocatalytic methods can offer very high enantioselectivity under mild conditions but may require specific enzymes and longer reaction times. Chiral auxiliary methods are robust and well-established but involve additional steps for attachment and removal of the auxiliary.[1] Asymmetric hydrogenation can be highly efficient but may require specialized high-pressure equipment and expensive catalysts.

Q4: I am having trouble removing my Evans chiral auxiliary after an aldol reaction. What are the recommended procedures?

A4: Removal of Evans-type oxazolidinone auxiliaries can sometimes be challenging due to steric hindrance.[2][3] Standard hydrolysis with lithium hydroxide and hydrogen peroxide is a common method.[4] If you are experiencing slow or incomplete reaction, or epimerization at the α-carbon, consider the following:

  • Alternative Reagents: Lithium hydroperoxide (LiOOH), generated in situ, can be a more effective nucleophile for hindered esters.

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can reductively cleave the auxiliary to afford the corresponding chiral alcohol.

  • Transesterification: Using a Lewis acid such as titanium(IV) isopropoxide with an alcohol can facilitate the removal of the auxiliary.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Controlled Aldol Reaction
  • Symptom: The formation of the β-hydroxy carbonyl precursor to this compound results in a low diastereomeric ratio (d.r.).

  • Possible Causes:

    • Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for stereocontrol in Evans aldol reactions.[5]

    • Suboptimal Lewis Acid: The choice of Lewis acid can significantly impact the transition state and, consequently, the diastereoselectivity.[6]

    • Inappropriate Reaction Temperature: Aldol reactions are often temperature-sensitive, with higher temperatures leading to reduced selectivity.[7]

  • Troubleshooting Workflow:

    G start Low d.r. in Aldol Reaction check_enolate Verify Enolate Formation Conditions (Base, Lewis Acid) start->check_enolate optimize_lewis_acid Screen Different Lewis Acids (e.g., Bu₂BOTf, TiCl₄) check_enolate->optimize_lewis_acid If enolate formation is correct optimize_temp Lower Reaction Temperature (e.g., -78 °C to -40 °C) optimize_lewis_acid->optimize_temp If d.r. is still low check_reagents Ensure Purity of Reagents and Anhydrous Conditions optimize_temp->check_reagents If further improvement is needed solution Improved Diastereoselectivity check_reagents->solution

    Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation of Unsaturated Lactone Precursor
  • Symptom: The hydrogenation of a this compound precursor containing a C=C double bond in the lactone ring results in low enantiomeric excess (e.e.).

  • Possible Causes:

    • Suboptimal Catalyst System: The combination of the metal precursor and the chiral ligand is critical for high enantioselectivity.[8]

    • Incorrect Hydrogen Pressure: Hydrogen pressure can significantly influence the reaction rate and selectivity.[8]

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst performance.

    • Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.

  • Troubleshooting Workflow:

    G start Low e.e. in Asymmetric Hydrogenation screen_ligands Screen a Library of Chiral Ligands (e.g., BINAP derivatives, Josiphos) start->screen_ligands optimize_pressure Vary Hydrogen Pressure screen_ligands->optimize_pressure If e.e. is still low optimize_solvent Screen Different Solvents (e.g., MeOH, EtOH, THF, DCM) optimize_pressure->optimize_solvent purify_substrate Purify Substrate and Dry Solvent optimize_solvent->purify_substrate solution Improved Enantioselectivity purify_substrate->solution

    Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Comparison of Stereoselective Strategies

The following table summarizes reported stereoselectivity data for different synthetic approaches to this compound and related dihydroisocoumarins.

StrategyChiral ControllerSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Chiral Auxiliary Evans OxazolidinoneN-Acyloxazolidinone>95:5>98%[9][10]
(S)-4-isopropyl-2-(o-tolyl)oxazolineLaterally lithiated oxazolineup to 84% deup to 97%[11]
Asymmetric Hydrogenation Ru-BINAP catalyst3-Substituted isocoumarinN/A>98%[12]
Biocatalysis Polyketide Synthase (PKS)Acetyl-CoA, Malonyl-CoAN/AHigh (not quantified)[11]
Aromatoleum aromaticum PEDHProchiral ketonesN/A>99%[10]
Lipase PS (Amano)Racemic alcohol precursorN/A (Kinetic Resolution)96:4 e.r.[13]

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of a 3-Substituted Isocoumarin using a Noyori Catalyst

This protocol is a general representation based on the Noyori asymmetric hydrogenation of isocoumarin precursors to furnish chiral dihydroisocoumarins.[12]

Materials:

  • 3-Substituted isocoumarin precursor

  • [RuCl₂(benzene)]₂

  • (R)- or (S)-BINAP

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas (high pressure)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with the 3-substituted isocoumarin, add [RuCl₂(benzene)]₂ and the chiral BINAP ligand (typically in a 1:1.1 Ru:ligand ratio) under an inert atmosphere.

  • Reaction Setup: Add the anhydrous, degassed solvent via cannula.

  • Hydrogenation: Transfer the sealed Schlenk flask to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4-100 atm).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 23-100 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction by TLC or HPLC.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 3,4-dihydroisocoumarin.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Logical Relationship of Key Synthetic Strategies:

G cluster_0 Synthetic Approach cluster_1 Stereoselective Transformation cluster_2 Outcome Prochiral Prochiral Precursor (e.g., keto-acid, unsaturated lactone) ChiralAux Chiral Auxiliary (e.g., Evans) Prochiral->ChiralAux AsymHydro Asymmetric Hydrogenation (e.g., Noyori Catalyst) Prochiral->AsymHydro DiastRed Diastereoselective Reduction (e.g., CBS Catalyst) Prochiral->DiastRed Biocat Biocatalysis (e.g., Enzyme) Prochiral->Biocat This compound Enantiomerically Enriched This compound ChiralAux->this compound AsymHydro->this compound DiastRed->this compound Biocat->this compound

Caption: Overview of strategies for stereoselective this compound synthesis.

References

Preventing microbial contamination in mellein production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing microbial contamination during mellein production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a dihydroisocoumarin, a type of secondary metabolite. It is produced by various species of fungi, most notably from the Aspergillus and Penicillium genera.[1][2] Aspergillus ochraceus is a known producer of this compound and its derivatives.[1][3]

Q2: What are the most common sources of microbial contamination in fungal fermentation?

A2: Contamination in fungal fermentations can arise from several sources. These include airborne spores (especially from other fungi like Aspergillus and Penicillium), bacteria from non-sterile equipment or reagents, and contaminants present in the inoculum itself.[4][5][6] The surrounding air, water sources, raw materials, and even personnel can introduce transient or resident microbes into the production chain.[5]

Q3: What are the fundamental aseptic techniques I should follow?

A3: Aseptic techniques are critical to prevent contamination. Key practices include:

  • Working in a sterile environment, such as a laminar flow hood or near a Bunsen burner, which creates an upward flow of air to prevent contaminants from settling.[7]

  • Thoroughly sterilizing all media, glassware, and tools before use.[8]

  • Disinfecting work surfaces with agents like 70% ethanol or a 4% bleach solution.[8]

  • Minimizing the exposure time of sterile materials to the open air. For instance, when transferring cultures, open plates or tubes for the shortest time possible.[7]

  • Using sterile pipettes and inoculation loops, and flaming the mouths of test tubes and flasks when opening and closing them.[7][8]

Q4: How can I visually identify microbial contamination in my fungal culture?

A4: Visual inspection can often provide the first clues of contamination.

  • Bacterial Contamination: Look for cloudy or turbid broth in liquid cultures. On solid media, bacterial colonies may appear as slimy, wet, or shiny patches that are distinct from the fuzzy, filamentous growth of the fungus.

  • Fungal/Yeast Contamination: Unwanted mold growth may appear as distinct colonies with different colors (e.g., green, black, or orange patches) or textures from your target fungus.[9] Yeasts may form creamy, opaque colonies similar to bacteria. A change in the culture medium's color, sometimes due to pH shifts caused by contaminants, can also be an early indicator.[9]

Q5: Can I use antibiotics in my culture medium to prevent bacterial contamination?

A5: While adding antibiotics to the culture medium is a common practice to inhibit bacterial growth, it should not be a substitute for proper aseptic technique. If used, select broad-spectrum antibiotics that do not affect the growth of your this compound-producing fungus or the biosynthesis of this compound itself. It is crucial to validate that the chosen antibiotic does not interfere with your experimental outcomes.

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Q: My liquid fungal culture has become unexpectedly cloudy and has a foul odor. What should I do?

A: These are classic signs of bacterial contamination.[4]

Troubleshooting Steps:

  • Isolate the Culture: Immediately separate the suspected contaminated flasks or bioreactors from other experiments to prevent cross-contamination.

  • Microscopic Verification:

    • Aseptically take a small sample from the culture.

    • Prepare a wet mount on a microscope slide and examine it under a phase-contrast or bright-field microscope at high magnification (400x or 1000x with oil immersion).

    • Look for small, motile or non-motile single cells (cocci or rods) which are distinct from the larger fungal hyphae.

  • Review Your Protocol:

    • Sterilization: Was the medium sterilized correctly? Incomplete sterilization is a common cause of contamination.[4] Ensure your autoclave is reaching the proper temperature and pressure for the required duration.

    • Aseptic Technique: Were all transfers performed under sterile conditions? Review your inoculation procedure for any potential breaches in sterility.[4]

    • Inoculum: Could the contamination have originated from your stock culture? It is good practice to periodically check the purity of your master and working cell banks.[9]

  • Action: If contamination is confirmed, the culture should be discarded. Sterilize the contaminated culture and glassware by autoclaving before cleaning to ensure all microbes are killed.

Issue 2: Unwanted Fungal Growth

Q: I see a different colored mold growing on my agar plate alongside my target fungus. How do I handle this?

A: This indicates cross-contamination from another fungus.

Troubleshooting Steps:

  • Identify the Contaminant (if possible): Different molds have characteristic appearances. Common laboratory contaminants include Aspergillus (often green, yellow, or black) and Penicillium (typically blue-green).[6] This can help in tracing the source.

  • Assess the Source:

    • Airborne Spores: The most likely source is airborne spores. Ensure that work is performed in a laminar flow hood that has been properly sterilized and has a certified HEPA filter.[10] Minimize the time agar plates are open.[7]

    • Upstream Contamination: Check the purity of your inoculum stock. Streak a sample of the stock culture onto a fresh agar plate to verify its purity.[9]

  • Action:

    • If the contamination is localized to a small area on a plate, you may be able to rescue the pure culture by carefully transferring a small piece of mycelium from a clean, uncontaminated area to a fresh sterile medium. Perform this transfer in a sterile environment.

    • If the contamination is widespread, it is best to discard the plate. Autoclave the contaminated plates before disposal.

    • Thoroughly clean and disinfect the incubator and work area to eliminate spores.

Data Presentation: Sterilization and Culture Conditions

For successful this compound production, optimizing sterilization and culture parameters is essential. The following tables provide general guidelines.

Table 1: Autoclave Sterilization Times for Liquid Media

Volume of Medium per VesselMinimum Autoclaving Time (at 121°C, 15 psi)
Up to 100 mL15 minutes
500 mL25 minutes
1 Liter30 minutes
2 Liters40 minutes
10 Liters> 60 minutes

Note: These times represent the duration the liquid is held at 121°C. Larger volumes require longer to reach the target temperature.[11] It is recommended to validate sterilization cycles for your specific autoclave and load configuration.

Table 2: General Optimal Conditions for this compound-Producing Fungi

ParameterOptimal RangeNotes
Temperature 25-30°CThe optimal temperature for growth of many Aspergillus and Penicillium species is around 25°C.[1][12][13]
pH 5.0 - 7.0The initial pH of the medium should be adjusted before sterilization. A pH optimization study is recommended for your specific strain.[12][13]
Aeration Shaking (120-150 rpm)Adequate aeration is crucial for the growth of aerobic fungi and the production of secondary metabolites in submerged cultures.[14]
Incubation Time 6 - 21 daysSecondary metabolite production often peaks during the stationary phase of growth.[12][14] A time-course experiment is advised to determine the optimal harvest time.

Experimental Protocols

Protocol 1: Aseptic Media Preparation and Sterilization
  • Preparation: Weigh and dissolve all media components in the appropriate volume of distilled or deionized water. For solid media, add agar after dissolving other components.[15]

  • pH Adjustment: Adjust the pH of the medium to the desired value (e.g., 5.8) using 1M HCl or 1M NaOH while stirring.[15]

  • Dispensing: Dispense the medium into appropriate culture vessels (e.g., Erlenmeyer flasks or test tubes). Do not fill flasks more than 20-25% of their total volume to ensure adequate aeration.

  • Sealing: Seal the vessels with cotton plugs, foam stoppers, or autoclavable caps to allow for air exchange while preventing contamination. Cover the closures with aluminum foil.

  • Autoclaving: Place the vessels in an autoclave and sterilize at 121°C and 15 psi (1.05 kg/cm ²). Use the appropriate cycle time based on the volume of the liquid in the largest vessel (see Table 1).

  • Cooling: After the cycle is complete, allow the autoclave to cool and depressurize slowly to prevent media from boiling over.

  • Storage: Store the sterilized media at room temperature in a clean, dry location. Inspect for any signs of contamination before use.

Protocol 2: Aseptic Inoculation of Fungal Cultures

This protocol describes the transfer of a fungal culture from an agar plate to a liquid medium.

  • Work Area Preparation: Disinfect the laminar flow hood or work surface with 70% ethanol. Arrange all necessary sterile materials (media flask, inoculating loop or scalpel, stock culture plate) within easy reach.[8]

  • Sterilize Tools: Flame an inoculating loop until it glows red-hot and allow it to cool. Alternatively, use a sterile disposable loop or a sterile scalpel.

  • Perform Transfer:

    • Partially lift the lid of the stock culture plate, keeping it over the plate to shield it from airborne contaminants.

    • Use the sterile, cooled tool to cut a small piece of agar (approx. 5x5 mm) containing fungal mycelium from the edge of an actively growing colony.

    • Remove the cap/plug from the flask of sterile liquid medium. Briefly flame the mouth of the flask.[8]

    • Aseptically transfer the agar plug into the liquid medium.

    • Flame the mouth of the flask again and replace the cap/plug.

  • Incubation: Label the flask and place it in an incubator shaker set to the desired temperature and agitation speed (e.g., 25°C and 120 rpm).[14]

Visualizations

Workflow for Aseptic this compound Production

G cluster_prep Preparation Phase cluster_culture Culturing Phase cluster_harvest Harvesting & Analysis Media Media Component Weighing & Dissolving Dispense Dispense into Flasks & Seal Media->Dispense Sterilize Autoclave Sterilization (121°C, 15 psi) Dispense->Sterilize Inoculate Aseptic Inoculation with Fungal Stock Sterilize->Inoculate Incubate Incubation with Shaking (e.g., 25°C, 120 rpm) Inoculate->Incubate Monitor Monitor for Growth & Contamination Incubate->Monitor Harvest Harvest Culture at Optimal Time Monitor->Harvest Extract Extraction of this compound from Broth/Mycelia Harvest->Extract Analyze Purification & Analysis (HPLC, TLC) Extract->Analyze Aseptic Strict Aseptic Technique Aseptic->Inoculate Aseptic->Monitor

Caption: Aseptic workflow for this compound production from media prep to analysis.

Troubleshooting Microbial Contamination

G Start Suspected Contamination in Culture Isolate Isolate Suspect Culture Immediately Start->Isolate Visual Visual Inspection: Cloudy Broth? Foreign Colonies? Microscope Microscopic Examination Visual->Microscope Signs of Contamination Bacteria Bacteria Confirmed (Rods/Cocci Seen) Microscope->Bacteria Yes Fungi Foreign Fungi/Yeast Confirmed Microscope->Fungi Yes NoContam No Contaminants Detected Microscope->NoContam No Isolate->Visual Discard Discard & Autoclave Contaminated Culture Bacteria->Discard Fungi->Discard Widespread Rescue Attempt to Rescue Pure Culture (If Localized) Fungi->Rescue Localized Review Review Sterilization & Aseptic Procedures Discard->Review Clean Clean & Disinfect Workspace/Incubator Review->Clean Rescue->Review

Caption: Decision-making flowchart for troubleshooting contamination events.

References

Technical Support Center: Mellein Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of mellein using mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for sensitive this compound detection?

A1: Electrospray ionization (ESI) is the most commonly used and effective ionization mode for this compound. While it can be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, positive ion mode is often preferred as it typically yields a higher abundance of the protonated molecule, leading to greater sensitivity.

Q2: What are the primary precursor and product ions for this compound in MS/MS analysis?

A2: For this compound (monoisotopic mass ≈ 178.06 g/mol ), the primary ion to monitor in positive mode is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 179.1. In Multiple Reaction Monitoring (MRM) experiments, this precursor ion is fragmented to produce characteristic product ions for quantification and qualification. Common transitions are detailed in the tables below.

Q3: How can I improve the signal-to-noise ratio for this compound detection?

A3: To enhance the signal-to-noise ratio, consider the following:

  • Mobile Phase Optimization: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial. This acts as a proton source, promoting the formation of [M+H]⁺ ions and improving peak shape.[1]

  • Source Parameter Tuning: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, by directly infusing a this compound standard.[2]

  • Sample Cleanup: Employ a robust sample preparation protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[2]

Q4: What are common sources of contamination that can interfere with this compound analysis?

A4: Common contaminants include sodium and potassium ions, which can lead to the formation of adducts ([M+Na]⁺, [M+K]⁺), splitting the analyte signal across multiple ions and reducing the intensity of the target [M+H]⁺ ion.[1] Using high-purity, LC-MS grade solvents and meticulously clean glassware can minimize this issue. Other interferences can arise from co-eluting compounds from complex sample matrices.[2]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Fungal Culture Broth

This protocol outlines a liquid-liquid extraction (LLE) method suitable for isolating this compound from fungal cultures.[3]

  • Centrifugation: Centrifuge the fungal culture broth to pellet the mycelium.

  • Supernatant Collection: Carefully collect the supernatant for extraction.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[3]

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times.

  • Drying and Concentration:

    • Pool the collected organic extracts and dry them over anhydrous sodium sulfate.[3]

    • Filter the extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Data Tables: Optimized MS Parameters

The following tables summarize optimized and starting-point parameters for the sensitive detection of this compound using a triple quadrupole mass spectrometer in MRM mode. Parameters should be optimized for your specific instrument.[4]

Table 1: Optimized LC-MS/MS Parameters for this compound

ParameterValuePurpose
Ionization ModeESI PositivePromotes formation of [M+H]⁺
Precursor Ion (Q1)m/z 179.1Protonated molecule of this compound
Product Ion (Q3) - Quantifierm/z 161.1Most abundant fragment for quantification
Product Ion (Q3) - Qualifierm/z 133.1Second fragment for confirmation
Declustering Potential (DP)61 VPrevents ion clustering before the quadrupole
Collision Energy (CE) - for m/z 161.115 VEnergy for fragmentation of precursor ion
Collision Energy (CE) - for m/z 133.121 VEnergy for fragmentation of precursor ion
Cell Exit Potential (CXP)10 VPotential to guide product ions from collision cell

Table 2: Recommended Starting LC Conditions

ParameterDescription
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Solvent AWater + 0.1% Formic Acid
Solvent BAcetonitrile or Methanol + 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientStart with 5-10% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume2 - 10 µL

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in a question-and-answer format.

Problem 1: I am observing a very weak or no signal for this compound.

  • Is the MS instrument properly tuned and calibrated?

    • Solution: Regularly perform mass calibration using the manufacturer's recommended standards to ensure mass accuracy.[5] Tune the instrument by directly infusing a this compound standard to optimize source and lens parameters for m/z 179.1.[5]

  • Is your sample concentration too low?

    • Solution: If possible, concentrate your sample extract further. Ensure your sample preparation method provides adequate recovery. If the signal is still low, consider that the analyte may be below the instrument's limit of detection.[5]

  • Could ion suppression be the issue?

    • Solution: Complex sample matrices can suppress the ionization of this compound.[2] Dilute your sample extract to reduce the concentration of interfering matrix components. You can also improve chromatographic separation to resolve this compound from co-eluting suppressors or use matrix-matched calibration standards.[2]

Problem 2: My peak shape is poor (e.g., broad, split, or tailing).

  • Is the mobile phase composition optimal?

    • Solution: Poor peak shape can result from an incompatible mobile phase. Ensure an acidic additive like formic acid is present.[1] For highly polar compounds, ensure you are not using too strong of an initial organic solvent percentage, which can cause breakthrough.

  • Could the issue be with the LC column?

    • Solution: Contaminants on the column can lead to peak splitting or broadening.[5] Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

Problem 3: The retention time for this compound is inconsistent between injections.

  • Is the LC system pressure stable?

    • Solution: Fluctuating pressure can indicate a leak in the system or a problem with the pump seals. Check all fittings for leaks and monitor the pressure trace. Unstable pressure will lead to variable retention times.

  • Is the column temperature controlled and stable?

    • Solution: Ensure you are using a column oven and that the temperature is constant. Fluctuations in ambient temperature can affect retention time if a column heater is not used.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to this compound analysis.

Mellein_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Fungal Culture Extract Liquid-Liquid Extraction Sample->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (Quantification) MS->Data

General workflow for the analysis of this compound.

Troubleshooting_Low_Signal Start Problem: Low or No Signal Check_MS Check MS Tuning & Calibration Start->Check_MS Check_LC Verify LC System (Pressure, Leaks) Start->Check_LC Check_Sample Assess Sample Prep & Concentration Start->Check_Sample Solution_MS Solution: Re-tune & Calibrate with Standard Check_MS->Solution_MS Fails Solution_LC Solution: Fix Leaks, Service Pump Check_LC->Solution_LC Fails Solution_Sample Solution: Optimize Extraction, Check for Ion Suppression Check_Sample->Solution_Sample Fails

Troubleshooting logic for low signal intensity.

Mellein_Signaling_Pathway This compound This compound / 5-Methylthis compound SirA Fungal Sirtuin (SirA) (Histone Deacetylase) This compound->SirA Inhibition Histones Histone Proteins SirA->Histones Deacetylation GeneCluster Secondary Metabolite Biosynthetic Gene Cluster Histones->GeneCluster Silencing Transcription Gene Transcription GeneCluster->Transcription Metabolites Altered Secondary Metabolite Production Transcription->Metabolites

Inhibition of fungal sirtuin by this compound.[3]

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Mellein Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the enantiomers of mellein, a dihydroisocoumarin produced by various fungi and plants. The primary focus is on the naturally abundant (R)-(-)-mellein, with available data on its counterpart, (+)-(S)-mellein, included where accessible. This document synthesizes experimental data on their antifungal, antibacterial, and phytotoxic properties, offering a resource for researchers in natural product chemistry, drug discovery, and agricultural science.

Data Presentation: Bioactivity of this compound Enantiomers

The majority of published research has concentrated on the biological effects of (R)-(-)-mellein. While (+)-(S)-mellein has been isolated from natural sources, comprehensive, direct comparative studies detailing its bioactivity alongside the (R)-(-) enantiomer are not extensively available in the current literature. The following table summarizes the known bioactivities of (R)-(-)-mellein.

BioactivityTarget Organism(s)Key FindingsQuantitative Data (for (R)-(-)-mellein)Citations
Antifungal Botrytis cinerea, Fulvia fulvaGrowth inhibitionEC₅₀ values below 50 μg/mL[1]
Eurotium repens, Ustilago violaceaAntifungal activity demonstratedNot specified[1]
Athelia rolfsii, Sclerotinia sclerotiorumSignificant to weak activityActive at 0.2 mg/plug[1]
Antibacterial Gram-positive bacteriaModerate activityNot specified[1]
Staphylococcus aureusInactiveMIC > 128 μg/mL[1]
Phytotoxic Dicotyledonous and monocotyledonous plantsCauses necrosis and wiltingInduces necrosis on Vitis vinifera leaf discs at 100 and 200 μg/mL. Causes wilting in soybean seedlings at 40–100 µg/mL.[1][2][3]
Hemp dogbane (Apocynum cannabinum)Non-specific toxin causing necrosisNot specified[1]
Tomato (Lycopersicon esculentum) cuttingsCauses wiltingActive at 100 mg/mL[1]
Antiviral Hepatitis C Virus (HCV)Inhibition of HCV proteaseIC₅₀ value of 35 μM[1]
Zootoxic Artemia salina (brine shrimp) larvae100% mortalityActive at 200 μg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound's bioactivity.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

1. Preparation of Materials:

  • Test Compound: Stock solutions of (+)-mellein and (-)-mellein are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Microorganisms: Pure cultures of test bacteria or fungi are grown on appropriate agar plates.

  • Growth Media: A suitable liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is sterilized.

  • 96-Well Microplates: Sterile, flat-bottomed 96-well plates are used.

2. Inoculum Preparation:

  • A few colonies of the microorganism are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • The inoculum is then diluted in the growth medium to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

3. Assay Procedure:

  • The test compound stock solution is serially diluted in the 96-well plate using the growth medium to achieve a range of concentrations.

  • The prepared microbial inoculum is added to each well.

  • Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Leaf Puncture Assay for Phytotoxicity

This assay assesses the ability of a compound to cause damage to plant tissue.

1. Plant Material:

  • Healthy, fully expanded leaves from the test plant species are collected.

2. Test Solution Preparation:

  • Solutions of the this compound enantiomers are prepared at various concentrations in a solvent that is non-toxic to the plant at the concentration used. A solvent control is also prepared.

3. Assay Procedure:

  • The leaves are gently washed and dried.

  • Small wounds are made on the leaf surface with a sterile needle.

  • A small droplet (e.g., 10-20 µL) of the test solution or control is applied to each wound.

  • The leaves are placed in a humid chamber to prevent drying and incubated under controlled light and temperature conditions for 48-72 hours.

4. Assessment of Phytotoxicity:

  • The leaves are observed for the development of necrotic lesions (dead tissue) around the puncture site.

  • The diameter of the necrotic zone is measured to quantify the phytotoxic effect.

Mandatory Visualization

Experimental Workflow for Comparative Bioactivity Screening

Since a specific signaling pathway for this compound enantiomers has not been elucidated, the following diagram illustrates a logical experimental workflow for a comprehensive comparative bioactivity study.

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis start Isolation/Synthesis of (+)-Mellein and (-)-Mellein purification Purification and Characterization start->purification stock Preparation of Stock Solutions purification->stock antifungal Antifungal Assays (e.g., Broth Microdilution) stock->antifungal antibacterial Antibacterial Assays (e.g., Broth Microdilution) stock->antibacterial phytotoxicity Phytotoxicity Assays (e.g., Leaf Puncture) stock->phytotoxicity mic Determination of MIC/EC₅₀ Values antifungal->mic antibacterial->mic phytotoxicity->mic comparison Comparative Analysis of Enantiomer Activity mic->comparison conclusion Conclusion on Enantioselective Bioactivity comparison->conclusion

Comparative Bioactivity Screening Workflow

This workflow outlines the necessary steps from obtaining the pure enantiomers to the final analysis of their respective biological activities. Such a systematic approach is essential to elucidate the enantioselective properties of this compound and its potential applications. Further research, particularly direct comparative studies, is warranted to fully understand the therapeutic and agricultural potential of both this compound enantiomers.

References

Mellein and Patulin: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two naturally occurring mycotoxins, mellein and patulin. Both compounds have demonstrated inhibitory effects against a range of fungi, but differ significantly in their potency, mechanisms of action, and potential for therapeutic development. This analysis synthesizes available experimental data to offer a clear perspective on their respective antifungal profiles.

Quantitative Assessment of Antifungal Potency

The antifungal efficacy of this compound and patulin is most effectively compared through their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. These metrics quantify the lowest concentration of a compound required to inhibit visible fungal growth and to kill the fungus, respectively.

CompoundFungal SpeciesMIC (µg/mL)IC₅₀ (µM)MFC (µg/mL)
This compound Alternaria alternata1.9 - 31.25--
Aspergillus flavus---
Botrytis cinerea-<50 µg/mL (EC₅₀)-
Fulvia fulva-<50 µg/mL (EC₅₀)-
Fusarium oxysporum1.9 - 31.25--
Penicillium expansum---
Pyricularia oryzae-30.2 (conidial germination)-
20.7 (germ tube elongation)
Patulin Alternaria alternataInhibits conidial germination--
Aspergillus clavatus---
Aspergillus flavus---
Colletotrichum fiorinaeInhibits conidial germination--
Penicillium expansum---

Mechanisms of Antifungal Action

The distinct antifungal profiles of this compound and patulin stem from their different molecular mechanisms of action.

This compound: The primary antifungal mechanism of this compound is the inhibition of fungal sirtuins, which are NAD+-dependent histone deacetylases.[1] By inhibiting these enzymes, this compound disrupts the regulation of gene expression in fungi, leading to altered secondary metabolite production and impaired growth.[1]

Patulin: Patulin's toxicity is largely attributed to its high reactivity with sulfhydryl (-SH) groups in proteins.[2][3] This interaction leads to the inhibition of various essential enzymes, disrupting critical cellular processes and ultimately leading to fungal cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[4][5]

  • Preparation of Antifungal Agent Stock Solution: A stock solution of the test compound (this compound or patulin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates.[1][6] A row of wells without the antifungal agent serves as a positive control for fungal growth, and a well with medium alone serves as a negative (sterility) control.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[1]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (typically 35°C) for 24-72 hours.[1][6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a spectrophotometer.[5][6]

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay is performed as a subsequent step to the MIC assay to determine the fungicidal activity of the compound.[6]

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (e.g., 20 µL) is taken from each well of the MIC plate that shows no visible growth.[6]

  • Plating on Agar: The aliquots are plated onto a suitable agar medium that does not contain the antifungal agent.

  • Incubation: The agar plates are incubated at the appropriate temperature for a period sufficient to allow for fungal growth (typically 24-72 hours).[6]

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating that the initial inoculum has been killed. This typically corresponds to a 99% to 99.5% reduction in CFU/mL compared to the initial inoculum.[6]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Fungal Inoculum Fungal Inoculum Fungal Inoculum->Inoculation Incubation_MIC Incubation (24-72h) Inoculation->Incubation_MIC MIC Reading Read MIC Incubation_MIC->MIC Reading Subculture Subculture MIC Reading->Subculture From wells with no growth Incubation_MFC Incubation (24-72h) Subculture->Incubation_MFC MFC Reading Read MFC Incubation_MFC->MFC Reading

Experimental workflow for determining MIC and MFC.

Mellein_Mechanism This compound This compound This compound->Inhibition Sirtuin Fungal Sirtuin (Histone Deacetylase) Deacetylation Deacetylation Sirtuin->Deacetylation Histone Acetylated Histones Histone->Deacetylation GeneSilencing Gene Silencing & Altered Metabolism Deacetylation->GeneSilencing Inhibition->Sirtuin

This compound's mechanism of action via sirtuin inhibition.

Patulin_Mechanism Patulin Patulin Binding Covalent Binding to -SH Group Patulin->Binding Enzyme Essential Fungal Enzyme (with Sulfhydryl Group) Enzyme->Binding Inactivation Enzyme Inactivation Binding->Inactivation Disruption Disruption of Cellular Processes Inactivation->Disruption

Patulin's mechanism of action via enzyme inhibition.

References

A Researcher's Guide to Mellein Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the accurate quantification of mellein, a fungal secondary metabolite with diverse biological activities, is crucial for advancing research and ensuring product quality. This guide provides a comprehensive comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance at a Glance

The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 0.3 - 0.6 µg/mL[1]1.25 - 12.5 ng/mL[2]~10 ng/mL[3]
Limit of Quantification (LOQ) 1.1 - 1.8 µg/mL[1]1.25 - 12.5 ng/mL[2]10.0 - 50.0 ng/L[3]
**Linearity (R²) **> 0.999[4]> 0.99[2]> 0.999[5][6]
Recovery 98.24% - 100.03%[1]80.07% - 98.80%[7]> 90%[3]
Precision (%RSD) < 2%[8]< 15%[2][7]< 15%[5][6]
Selectivity ModerateHighHigh
Cost LowHighMedium
Throughput HighMediumMedium

Experimental Workflows and Methodologies

A general workflow for this compound quantification, from sample acquisition to data analysis, is depicted below. This is followed by detailed experimental protocols for each of the three analytical methods.

This compound Quantification Workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Purification/Cleanup Purification/Cleanup Extraction->Purification/Cleanup Chromatographic Separation Chromatographic Separation Purification/Cleanup->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Method Comparison Comparison of this compound Quantification Methods Start Start High Sensitivity & Selectivity Needed? High Sensitivity & Selectivity Needed? Start->High Sensitivity & Selectivity Needed? Volatile & Thermally Stable Analyte? Volatile & Thermally Stable Analyte? High Sensitivity & Selectivity Needed?->Volatile & Thermally Stable Analyte? No LC-MS/MS LC-MS/MS High Sensitivity & Selectivity Needed?->LC-MS/MS Yes Cost-Effective & High Throughput? Cost-Effective & High Throughput? Volatile & Thermally Stable Analyte?->Cost-Effective & High Throughput? No GC-MS GC-MS Volatile & Thermally Stable Analyte?->GC-MS Yes HPLC-UV HPLC-UV Cost-Effective & High Throughput?->HPLC-UV Yes Consider other factors Consider other factors Cost-Effective & High Throughput?->Consider other factors No

References

A Comparative Analysis of Mellein Production in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of mellein production across various fungal strains. This compound, a dihydroisocoumarin, has garnered significant interest for its wide range of biological activities, including antifungal, antibacterial, phytotoxic, and enzyme-inhibitory properties. Understanding the production capabilities of different fungi is crucial for harnessing its therapeutic and biotechnological potential. This document summarizes quantitative production data, details experimental protocols for extraction and quantification, and visualizes the biosynthetic pathway and experimental workflows.

Quantitative this compound Production Across Fungal Genera

The production of this compound varies significantly among different fungal species and even between isolates of the same species. Environmental and culture conditions also play a crucial role in influencing yields. The following table summarizes reported this compound production values from various fungal strains.

Fungal SpeciesStrain InformationCulture Conditions/SubstrateThis compound YieldReference(s)
Macrophomina phaseolina25 of 89 isolates from soybeanPotato Dextrose Broth (PDB)49–2,203 µg/L[1][2][3]
Botryosphaeria dothidea-Infected apple branches5.88–80.29 mg/kg[4][5]
Botryosphaeria dothidea-Infected apple fruits0.14–0.94 mg/kg[4][5]
Diplodia seriata (teleomorph Botryosphaeria obtusa)Isolate 99.7Liquid malt medium0.40 ± 0.46 µg/mL[6]
Neofusicoccum parvum-Not specifiedDetected in infected grapevine wood[7]
Aspergillus ochraceus-Yellow cornProduced, but not quantified[8]
Aspergillus melleus-Not specifiedFirst reported producer[9]
Nigrospora sp.EndophyteNot specifiedIdentified as a product[9]
Pezicula sp.EndophyteNot specifiedIdentified as a product[9]
Xylaria sp.EndophyteLiquid cultureProduced this compound derivatives[9]

This compound Biosynthesis Signaling Pathway

This compound is a polyketide, synthesized by a large multi-domain enzyme known as a polyketide synthase (PKS). The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units. The pathway for the closely related compound, 6-hydroxythis compound, provides a model for this compound biosynthesis, involving a non-reducing PKS (nr-PKS) that collaborates with another PKS-like enzyme containing a ketoreductase domain.

Mellein_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks polyketide_chain Linear Pentaketide Chain pks->polyketide_chain Chain elongation reduction Ketoreduction polyketide_chain->reduction cyclization Cyclization & Thioesterase action reduction->cyclization This compound This compound cyclization->this compound

Proposed biosynthetic pathway of this compound via a Polyketide Synthase (PKS).

Experimental Protocols

Fungal Culture and this compound Production

A generalized workflow for the culture of filamentous fungi for this compound production is outlined below. Optimal conditions, including media composition, temperature, and incubation time, should be determined empirically for each fungal strain.

Experimental_Workflow inoculation Inoculation of Fungal Spores/Mycelia into Liquid or Solid Media incubation Incubation (e.g., 14-21 days, 25-28°C, shaking or static) inoculation->incubation harvest Harvesting of Mycelia and Culture Broth incubation->harvest extraction Extraction of this compound harvest->extraction quantification Quantification (HPLC/UPLC-MS) extraction->quantification analysis Data Analysis quantification->analysis

General experimental workflow for this compound production, extraction, and analysis.

1. Culture Media Preparation and Inoculation:

  • Liquid Culture: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth. Dispense into flasks and autoclave. Inoculate with a spore suspension or mycelial plugs of the desired fungal strain.

  • Solid-State Fermentation: Use a solid substrate like rice or corn. Add an appropriate amount of water to the substrate in flasks and autoclave. Inoculate with a spore suspension of the fungus.

2. Incubation:

  • Incubate the cultures under appropriate conditions. For many this compound-producing fungi, a temperature range of 25-28°C is optimal. Incubation can be carried out under static conditions or with shaking for liquid cultures, for a period of 14 to 21 days.

This compound Extraction Protocol

This protocol is a general guideline and may require optimization for specific fungal strains and culture types.

1. Sample Preparation:

  • Liquid Culture: Separate the mycelia from the culture broth by filtration. The broth can be directly used for extraction. The mycelia can also be extracted separately after lyophilization and grinding.

  • Solid Culture: The entire solid culture can be dried and ground into a fine powder.

2. Solvent Extraction:

  • Extract the prepared sample with a suitable organic solvent such as ethyl acetate or methanol. This can be done by maceration (soaking) or sonication to improve extraction efficiency.

  • For liquid broth, perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat the extraction process three times.

  • For solid samples, suspend the powder in the solvent and agitate for several hours.

3. Concentration:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Sample Preparation for Analysis:

  • Reconstitute the dried crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

This compound Quantification Protocol

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the preferred methods for the quantification of this compound.

1. Instrumentation:

  • An HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and/or a mass spectrometer.

2. Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 310 nm.

3. Quantification:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Inject the standards into the HPLC/UPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared fungal extracts and determine the this compound concentration by comparing the peak area to the standard curve.

This guide provides a foundational understanding of this compound production in different fungal strains. Further research and optimization of culture and extraction conditions are essential for maximizing the yield of this promising bioactive compound for various applications.

References

Validating the Phytotoxicity of Mellein: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytotoxic effects of mellein on various plant species, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the herbicidal potential of this natural compound.

This compound, a dihydroisocoumarin produced by various fungi, has demonstrated significant phytotoxic activity across a range of plant species. Understanding the extent and nature of this phytotoxicity is crucial for its potential development as a natural herbicide. This guide summarizes the current findings on this compound's effects on plant health, offering a comparative analysis of its impact on different species and detailing the experimental protocols used for its validation.

Comparative Phytotoxicity of this compound on Various Plant Species

The phytotoxic effects of this compound have been observed in several plant species, manifesting as inhibition of seed germination, reduced root elongation, leaf wilting, chlorosis, and necrosis. The following table summarizes the quantitative data from various studies.

Plant SpeciesAssay TypeThis compound ConcentrationObserved Phytotoxic EffectsReference
Soybean (Glycine max)Hydroponic Culture40–100 µg/mLWilting of seedlings.[1][2][1][2]
Apple (Malus domestica)Seedling Culture150 mg/LNecrotic spots, browning, and leaf necrosis.[3][3]
Tomato (Solanum lycopersicum)CuttingsNot SpecifiedWilting.[4]
Vitis vinifera (Grape)Leaf Disc Assay500 µg/mLNecrosis on leaf discs.[4][4]
Hemp Dogbane (Apocynum cannabinum)Not SpecifiedNot SpecifiedNecrotic leaf spots.[3][3]

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key experiments cited in the comparative data table.

Seedling Hydroponic Phytotoxicity Assay (adapted from studies on Soybean)

This method assesses the systemic phytotoxic effects of this compound on whole seedlings.

a. Plant Material and Germination:

  • Soybean seeds are surface-sterilized and germinated on moist filter paper in the dark.

  • Uniformly sized seedlings are selected for the assay.

b. Hydroponic System Setup:

  • Seedlings are transferred to a hydroponic system containing a nutrient solution.

  • The roots are submerged in the solution, while the shoots are supported above.

c. This compound Treatment:

  • Commercially available this compound is dissolved in a suitable solvent and then diluted in the hydroponic solution to achieve the desired final concentrations (e.g., 40, 60, 80, 100 µg/mL).

  • A control group with the solvent alone is included.

d. Incubation and Observation:

  • The hydroponic systems are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

  • Phytotoxic symptoms, such as wilting, chlorosis, and necrosis, are observed and recorded daily for a period of 96 hours.[2]

Leaf Disc Bioassay (adapted from studies on Vitis vinifera)

This assay is useful for rapidly screening the direct phytotoxic effects of a compound on leaf tissue.

a. Plant Material:

  • Young, healthy leaves are collected from Vitis vinifera plants.

  • Leaf discs of a uniform diameter (e.g., 1 cm) are excised using a cork borer.

b. Treatment Application:

  • This compound is dissolved in a solvent and diluted to the desired concentration (e.g., 500 µg/mL).

  • A small volume of the this compound solution is applied to the surface of each leaf disc. Control discs are treated with the solvent alone.

c. Incubation and Assessment:

  • The treated leaf discs are placed on moist filter paper in petri dishes.

  • The petri dishes are incubated in a controlled environment.

  • The development of necrotic lesions on the leaf discs is observed and quantified after a specific period, typically 48 hours.[4]

Visualizing Experimental Workflow and Putative Signaling Pathway

To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_hydroponic Seedling Hydroponic Assay cluster_leafdisc Leaf Disc Bioassay H1 Soybean Seed Germination H2 Transfer to Hydroponic System H1->H2 H3 This compound Treatment Application H2->H3 H4 Incubation (96h) H3->H4 H5 Observation of Wilting H4->H5 L1 Vitis vinifera Leaf Disc Excision L2 This compound Application L1->L2 L3 Incubation (48h) L2->L3 L4 Assessment of Necrosis L3->L4

Figure 1. Experimental workflows for phytotoxicity validation.

While the precise signaling pathway of this compound-induced phytotoxicity is not yet fully elucidated, the observed symptoms of necrosis and wilting suggest the involvement of common plant stress response pathways. The following diagram illustrates a putative signaling cascade.

Putative_Signaling_Pathway This compound This compound Plasma_Membrane Plasma Membrane Disruption This compound->Plasma_Membrane ROS_Production Reactive Oxygen Species (ROS) Production Plasma_Membrane->ROS_Production MAPK_Cascade MAPK Cascade Activation ROS_Production->MAPK_Cascade Hormone_Signaling Stress Hormone Signaling (e.g., Ethylene, Jasmonic Acid) MAPK_Cascade->Hormone_Signaling Gene_Expression Altered Gene Expression (Defense Genes, Cell Death Genes) Hormone_Signaling->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Necrosis Necrosis Cellular_Response->Necrosis Wilting Wilting Cellular_Response->Wilting

Figure 2. Putative signaling pathway of this compound-induced phytotoxicity.

This proposed pathway suggests that this compound may initially disrupt the plant cell's plasma membrane, leading to the production of reactive oxygen species (ROS). This oxidative stress could then trigger a mitogen-activated protein kinase (MAPK) cascade, a common signaling module in plant stress responses. The activation of the MAPK cascade can, in turn, modulate stress hormone signaling pathways, such as those involving ethylene and jasmonic acid. These signaling events are known to converge on the regulation of gene expression, leading to the transcription of defense-related genes and genes involved in programmed cell death. The culmination of these cellular responses manifests as the observed macroscopic symptoms of necrosis and wilting. Further research is required to validate this hypothetical model and to identify the specific molecular components involved in this compound's mode of action.

References

Mellein's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of mycotoxins is paramount for risk assessment and the development of novel therapeutics. This guide provides a detailed comparison of the mechanism of action of mellein, a dihydroisocoumarin mycotoxin, with other prominent mycotoxins: ochratoxin A, zearalenone, citrinin, and patulin. This objective analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

This compound, a secondary metabolite produced by various fungi of the Aspergillus and Penicillium genera, has garnered interest for its diverse biological activities. Unlike many of its mycotoxin counterparts that exhibit potent toxicity, this compound often displays more subtle, modulatory effects on cellular processes. This comparison will delve into these differences, providing a clear perspective on its unique mode of action.

Comparative Analysis of Mycotoxin Mechanisms of Action

The primary mechanisms of action for this compound and the selected mycotoxins are summarized below, highlighting their distinct molecular targets and cellular consequences.

MycotoxinPrimary Mechanism of ActionKey Molecular Targets/Pathways
This compound Inhibition of NAD+-dependent histone deacetylases (sirtuins).[1][2][3]Fungal Sirtuin A (SirA).[1][2][3]
Ochratoxin A Competitive inhibition of phenylalanyl-tRNA synthetase, induction of oxidative stress, formation of DNA adducts, and disruption of cellular signaling pathways.Phenylalanyl-tRNA synthetase, Mitochondria (disruption of electron transport chain), DNA.
Zearalenone Binds to estrogen receptors, mimicking the effects of estrogen and leading to endocrine disruption. It can also induce oxidative stress and apoptosis.Estrogen Receptors (ERα and ERβ), signaling pathways related to cell proliferation and apoptosis.
Citrinin Induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.Mitochondria (disruption of membrane potential and ATP synthesis), various cellular enzymes and signaling pathways affected by oxidative stress.
Patulin Covalent binding to sulfhydryl (-SH) groups of proteins, leading to enzyme inhibition, depletion of glutathione (GSH), induction of oxidative stress, and DNA damage.Enzymes with critical cysteine residues, Glutathione, DNA.

Quantitative Comparison of Biological Activities

The following table presents a summary of quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of the potency of these mycotoxins in various biological assays.

MycotoxinAssaySystem/Cell LineIC50 Value
This compoundSirtuin A (SirA) InhibitionFungal enzyme160 µM[1][2][3]
5-Methylthis compoundSirtuin A (SirA) InhibitionFungal enzyme120 µM[1][2][3]
Aflatoxin B1Cytotoxicity (MTT assay)Human intestinal NCM460 cells8.10 ± 1.44 µM[4]
Aflatoxin M1Cytotoxicity (MTT assay)Human intestinal NCM460 cells10.47 ± 2.40 µM[4]
CitrininCytotoxicityHuman lung adenocarcinoma A549 cells128 µM[5]
SterigmatocystinCytotoxicityHuman lung adenocarcinoma A549 cells60 µM[5]
5-MethoxysterigmatocystinCytotoxicityHuman lung adenocarcinoma A549 cells5.5 µM[5]

Note: Direct comparative IC50 values for the cytotoxicity of this compound are not widely available, reflecting its generally lower toxicity profile compared to other mycotoxins.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate key signaling pathways affected by these mycotoxins and a typical experimental workflow for assessing their activity.

Mycotoxin_Signaling_Pathways cluster_this compound This compound cluster_ochratoxin Ochratoxin A cluster_zearalenone Zearalenone cluster_citrinin Citrinin cluster_patulin Patulin This compound This compound Sirtuin Sirtuin (e.g., SirA) This compound->Sirtuin Inhibits Histone_Deacetylation Histone Deacetylation Sirtuin->Histone_Deacetylation Gene_Expression Altered Gene Expression Histone_Deacetylation->Gene_Expression Ochratoxin_A Ochratoxin_A Phe_tRNA_Synthetase Phenylalanyl-tRNA Synthetase Ochratoxin_A->Phe_tRNA_Synthetase Inhibits Oxidative_Stress Oxidative Stress Ochratoxin_A->Oxidative_Stress DNA_Adducts DNA Adducts Ochratoxin_A->DNA_Adducts Protein_Synthesis Protein Synthesis Phe_tRNA_Synthetase->Protein_Synthesis Zearalenone Zearalenone Estrogen_Receptor Estrogen Receptor Zearalenone->Estrogen_Receptor Binds Hormonal_Response Altered Hormonal Response Estrogen_Receptor->Hormonal_Response Citrinin Citrinin Mitochondria Mitochondria Citrinin->Mitochondria ROS_Production ROS Production Mitochondria->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Patulin Patulin SH_Groups Sulfhydryl Groups (-SH) Patulin->SH_Groups Binds Enzyme_Inhibition Enzyme Inhibition SH_Groups->Enzyme_Inhibition GSH_Depletion GSH Depletion SH_Groups->GSH_Depletion

Caption: Comparative signaling pathways of this compound and other mycotoxins.

Sirtuin_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Sirtuin Enzyme - Acetylated Peptide Substrate - NAD+ - this compound (Inhibitor) start->prepare_reagents incubate Incubate Enzyme, Substrate, NAD+, and this compound prepare_reagents->incubate deacetylation Enzymatic Deacetylation incubate->deacetylation develop Add Developer Solution deacetylation->develop measure Measure Fluorescence/ Absorbance develop->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for a sirtuin inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound and other mycotoxins.

Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring the activity of sirtuins.[6][7][8][9]

  • Principle: This assay measures the NAD+-dependent deacetylase activity of sirtuins. An acetylated peptide substrate is deacetylated by the sirtuin enzyme. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent group that can be quantified.

  • Materials:

    • Purified sirtuin enzyme (e.g., SirA)

    • Acetylated fluorogenic peptide substrate

    • NAD+ solution

    • Assay buffer

    • Developer solution

    • This compound or other inhibitors

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NAD+, and the acetylated peptide substrate.

    • Add varying concentrations of this compound (or other inhibitors) to the wells of the microplate.

    • Initiate the reaction by adding the sirtuin enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

    • Incubate for an additional 10-15 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a common method for assessing the antioxidant capacity of compounds.[10][11][12]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured.

  • Materials:

    • DPPH solution in methanol

    • This compound or other test compounds dissolved in a suitable solvent

    • Methanol

    • 96-well microplate

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) in methanol.

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add the different concentrations of the test compound to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

NF-κB Activation Assay (Translocation)

This protocol outlines a method to assess the activation of the NF-κB signaling pathway.[13][14][15][16][17][18]

  • Principle: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by an inflammatory agent), IκB is degraded, and NF-κB translocates to the nucleus where it activates the transcription of target genes. This translocation can be visualized and quantified using immunofluorescence microscopy.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • Cell culture medium and supplements

    • Stimulating agent (e.g., Lipopolysaccharide - LPS)

    • Test compound (this compound)

    • Fixation and permeabilization buffers

    • Primary antibody against NF-κB p65 subunit

    • Fluorescently labeled secondary antibody

    • Nuclear stain (e.g., DAPI)

    • Fluorescence microscope

  • Procedure:

    • Seed cells in a multi-well plate suitable for imaging.

    • Pre-treat the cells with different concentrations of this compound for a specified time.

    • Stimulate the cells with LPS to induce NF-κB activation.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear translocation of NF-κB. The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of NF-κB activation.

Conclusion

This compound exhibits a distinct mechanism of action compared to other major mycotoxins. Its primary identified target is the sirtuin class of enzymes, suggesting a role in epigenetic regulation and cellular metabolism. This contrasts with the more overtly cytotoxic and genotoxic mechanisms of mycotoxins like ochratoxin A and patulin, or the endocrine-disrupting properties of zearalenone. The induction of oxidative stress appears to be a common theme among several mycotoxins, including ochratoxin A, citrinin, and patulin, while this compound's primary mode of action does not seem to be directly linked to ROS production.

The relatively high IC50 value for this compound's inhibition of sirtuin A and its generally low cytotoxicity underscore its character as a modulator rather than a potent toxin. This comparative guide provides a foundational understanding for researchers investigating the diverse world of mycotoxins, highlighting the unique position of this compound and paving the way for further exploration of its biological effects and potential applications. Further research is warranted to fully elucidate the downstream consequences of sirtuin inhibition by this compound in various biological systems and to obtain more extensive quantitative data on its other potential activities.

References

A Comparative Analysis of Mellein and Its Hydroxylated Derivatives: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of mellein and its hydroxylated derivatives, focusing on their diverse biological activities. This compound, a dihydroisocoumarin produced by various fungi, and its hydroxylated forms have garnered significant interest for their potential as antimicrobial, antifungal, cytotoxic, phytotoxic, and antioxidant agents. This document summarizes key quantitative data, details experimental methodologies for the evaluation of these activities, and explores the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of this compound and its hydroxylated derivatives. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Antifungal and Antibacterial Activity of this compound and Its Derivatives

CompoundTarget OrganismActivity MetricValueReference
This compound Pyricularia oryzaeIC₅₀ (Conidial Germination)30.2 µM[1]
Pyricularia oryzaeIC₅₀ (Germ Tube Elongation)20.7 µM[1]
Botrytis cinereaEC₅₀< 50 µg/mL[2]
Fulvia fulvaEC₅₀< 50 µg/mL[2]
(3R,4R)-4-Hydroxythis compound Staphylococcus aureusMIC> 128 µg/mL[3]
(3R,4S)-4-Hydroxythis compound Staphylococcus aureusMIC> 128 µg/mL[3]
cis-4-Acetoxyoxythis compound Escherichia coliStrong Activity-[4]
Bacillus megateriumStrong Activity-[4]
Microbotryum violaceumGood Activity-[4]
8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound Escherichia coliStrong Activity-[4]
Bacillus megateriumStrong Activity-[4]
Microbotryum violaceumGood Activity-[4]

Table 2: Cytotoxic and Anti-inflammatory Activity of this compound and Its Derivatives

CompoundCell LineActivity MetricValueReference
This compound HCV ProteaseIC₅₀35 µM[3]
5-Methylthis compound Fungal Sirtuin (SirA)IC₅₀120 µM[3]
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein HepG2IC₅₀42.8 mM[3]
RAW 264.7 (NO Production)IC₅₀38.7 µM[3]
(3R)-5-chloro-6,7-dihydroxy-8-methoxy-mellein RAW 264.7 (NO Production)IC₅₀26.3 µM[3]

Table 3: Phytotoxic Activity of this compound and Its Derivatives

CompoundPlant SpeciesEffectConcentrationReference
This compound AppleNecrosis, Browning, Leaf Necrosis150 mg/L[5]
Tomato CuttingsWiltingMillimolar range[6]
Soybean SeedlingsWilting40-100 µg/mL[5]
(3R)-3-Hydroxythis compound Vitis viniferaNecrosis100 µg/mL[3]
(3R,4R)-4-Hydroxythis compound Tomato CuttingsHigh PhytotoxicityNot specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[2]

  • Fungal Inoculum Preparation:

    • For yeast (e.g., Candida spp.), culture on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline to a 0.5 McFarland standard.

    • For filamentous fungi (e.g., Aspergillus spp.), grow on Potato Dextrose Agar at 35°C for 5-7 days. Harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (inoculum + medium) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

  • Assay Procedure:

    • Add a small volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.

Phytotoxicity Assay (Leaf Disc or Seedling Assay)

This assay assesses the toxic effects of a compound on plant tissues.[6][13]

  • Leaf Disc Assay:

    • Excise small discs from healthy plant leaves.

    • Place the leaf discs in a petri dish containing a solution of the test compound at various concentrations.

    • Incubate under controlled light and temperature conditions.

    • Observe and record the development of necrosis, chlorosis, or other signs of toxicity over time.

  • Seedling Assay:

    • Germinate seeds in a suitable medium.

    • Transfer the seedlings to a hydroponic system or a medium containing the test compound at various concentrations.

    • Observe and measure parameters such as root and shoot growth, biomass, and signs of toxicity (e.g., wilting, discoloration) over a period of several days.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).

    • Stimulate the cells with LPS (a potent inducer of NO production) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. The Griess reaction is a colorimetric assay that detects nitrite, a stable and quantifiable breakdown product of NO.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its hydroxylated derivatives exert their biological effects are still under investigation. However, based on the activities of similar natural products and some preliminary evidence, several pathways are likely to be involved.

  • Antimicrobial and Antifungal Activity: The disruption of cell membrane integrity and the inhibition of key enzymes involved in microbial growth and survival are potential mechanisms.

  • Cytotoxic Activity: Induction of apoptosis through the modulation of pro- and anti-apoptotic proteins, cell cycle arrest, and interference with critical cellular signaling pathways are likely mechanisms of action.

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory mediators such as nitric oxide (NO) suggests an interaction with inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are key regulators of inflammation and are common targets for natural products with anti-inflammatory properties.[17][18][19][20][21] It is plausible that this compound derivatives may inhibit the activation of these pathways, leading to a reduction in the expression of inflammatory genes.

  • Phytotoxic Activity: this compound has been shown to interfere with the jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways in plants, which are crucial for plant defense and growth regulation.[22]

Visualizations

Experimental Workflow for Antifungal MIC Determination

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungus Fungal Culture Inoculum Prepare Fungal Inoculum Fungus->Inoculum Plate 96-Well Plate (Compound + Inoculum) Inoculum->Plate Compound Test Compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Dilutions->Plate Incubation Incubate (35°C, 24-48h) Plate->Incubation Read Visual/Spectrophotometric Reading Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Proposed Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound / Hydroxylated Derivatives This compound->MAPKKK inhibits? This compound->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammation Inflammatory Response (e.g., NO production) Nucleus->Inflammation

Caption: Proposed inhibitory mechanism of this compound derivatives on inflammatory signaling pathways.

References

Validating the Role of Mellein in Fungal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of the secondary metabolite mellein in fungal virulence. By examining key studies, we present contrasting evidence, detail experimental methodologies, and visualize the underlying biological pathways to offer a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

This compound's Duality in Fungal Pathogenesis: A Comparative Overview

This compound, a dihydroisocoumarin compound, is produced by a variety of fungi and is known for its broad range of biological activities, including phytotoxic, antimicrobial, and insecticidal effects.[1][2] However, its specific role as a virulence factor—a molecule that contributes to the pathogenicity of an organism—is not uniform across different fungal species and host interactions. This guide highlights two well-documented cases that exemplify this duality: Curvularia lunata, where this compound is a key virulence factor in maize infection, and Parastagonospora nodorum, where it appears to be dispensable for wheat pathogenesis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on wild-type (WT) and this compound-deficient mutant fungal strains.

Fungal SpeciesHost PlantGene Disrupted (this compound Synthesis)Virulence Assay MetricResult in Mutant vs. Wild-TypeConclusion on this compound's Role in Virulence
Curvularia lunata Maize (Zea mays)Clpks18Lesion area on leavesSignificantly reducedEssential
Parastagonospora nodorum Wheat (Triticum aestivum)SN477Disease lesion developmentNo significant differenceDispensable
Botryosphaeria dothidea Apple (Malus domestica)Not Applicable (Phytotoxicity Study)Necrosis on leaves and stemsThis compound induces symptomsContributes to Phytotoxicity
Macrophomina phaseolina Soybean (Glycine max)Not Applicable (Correlation Study)Correlation between this compound concentration and phytotoxicityWeak, negative, insignificant correlationNot a major contributor

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of this compound's role in fungal virulence.

Generation of this compound-Deficient Fungal Mutants

Objective: To create a fungal strain incapable of producing this compound to compare its virulence against the wild-type strain.

Methodology (based on studies of C. lunata and P. nodorum):

  • Gene Identification: Identify the Polyketide Synthase (PKS) gene responsible for this compound biosynthesis through bioinformatic analysis of the fungal genome. For example, Clpks18 in C. lunata and SN477 in P. nodorum.[3][4]

  • Gene Knockout Cassette Construction:

    • Amplify the 5' and 3' flanking regions of the target PKS gene from fungal genomic DNA using PCR.

    • Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in a suitable vector.

  • Fungal Transformation:

    • Prepare fungal protoplasts by treating mycelia with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the gene knockout cassette using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification of Mutants:

    • Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Screen the resulting colonies by PCR to confirm the homologous recombination event and the absence of the target PKS gene.

    • Confirm the inability of the mutant to produce this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of culture filtrates.

Fungal Virulence Assays on Host Plants

Objective: To quantitatively assess and compare the disease-causing ability of wild-type and this compound-deficient fungal strains on their host plants.

Methodology (Maize Leaf Spot Assay for C. lunata):

  • Inoculum Preparation:

    • Grow wild-type, mutant (ΔClpks18), and complemented strains of C. lunata on potato dextrose agar (PDA) to induce sporulation.[3]

    • Harvest conidia and adjust the concentration to 1 x 10^5 conidia/mL in sterile distilled water containing a surfactant (e.g., 0.05% Tween 20).

  • Plant Inoculation:

    • Use maize seedlings at the three-leaf stage.

    • Inoculate the leaves by placing 10 µL droplets of the conidial suspension onto the leaf surface. For wounded assays, the leaf can be pricked with a sterile needle prior to inoculation.

    • For complementation assays with exogenous this compound, the conidial suspension of the mutant strain is mixed with a known concentration of purified (R)-(-)-mellein (e.g., 800 ng/mL) prior to inoculation.[5]

  • Incubation and Disease Assessment:

    • Incubate the inoculated plants in a high-humidity chamber at approximately 28°C with a 12-hour light/dark cycle.

    • Measure the lesion area on the leaves at specific time points (e.g., 3, 5, and 7 days post-inoculation) using digital imaging software.

    • Statistically compare the lesion areas caused by the different fungal strains.

Methodology (Detached Leaf Assay):

  • Leaf Preparation:

    • Excise healthy, young leaves from the host plant.

    • Surface sterilize the leaves and place them on water agar plates or moist filter paper in a petri dish to maintain humidity.[6][7]

  • Inoculation:

    • Place a small agar plug containing fungal mycelium or a droplet of spore suspension onto the center of the leaf.

  • Incubation and Assessment:

    • Incubate the plates under controlled light and temperature conditions.

    • Measure the diameter of the necrotic lesion that develops around the inoculation site over several days.

Phytotoxicity Assay of this compound

Objective: To determine the direct toxic effect of purified this compound on plant tissues.

Methodology (based on studies of B. dothidea and M. phaseolina):

  • Preparation of this compound Solution:

    • Dissolve purified this compound in a suitable solvent (e.g., ethanol or methanol) and then dilute to various concentrations in sterile water or a nutrient solution.[8][9]

  • Application to Plant Tissue:

    • For detached leaf assays, apply a small droplet of the this compound solution to a slightly wounded leaf surface.

    • For seedling assays, add the this compound solution to the hydroponic growth medium of young seedlings.[10]

  • Observation and Quantification:

    • Observe the plant tissue for the development of symptoms such as necrosis, chlorosis, or wilting over a period of hours to days.

    • Quantify the phytotoxic effect by measuring the lesion size or by scoring the severity of the symptoms.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to the role of this compound in fungal virulence.

This compound Biosynthesis and its Regulation

Mellein_Biosynthesis cluster_upstream Upstream Regulation cluster_pks Polyketide Synthesis Environmental_Cues Environmental Cues (e.g., nutrient limitation) TF_Regulation Transcription Factor Regulation (e.g., PnPf2) Environmental_Cues->TF_Regulation PKS_Gene Polyketide Synthase (PKS) Gene (e.g., Clpks18, SN477) TF_Regulation->PKS_Gene gene expression PKS_Enzyme PKS Enzyme PKS_Gene->PKS_Enzyme transcription & translation This compound (R)-(-)-Mellein PKS_Enzyme->this compound biosynthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS_Enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Enzyme

Caption: this compound biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme.

This compound's Impact on Host Signaling Pathways in Maize

Host_Signaling_Impact cluster_ja Jasmonic Acid (JA) Pathway cluster_iaa Auxin (IAA) Pathway This compound (R)-(-)-Mellein (from C. lunata) JA_Synthesis JA Synthesis This compound->JA_Synthesis inhibits JAZ_Repressor JAZ Repressor Activation This compound->JAZ_Repressor stimulates IAA_Accumulation IAA Accumulation This compound->IAA_Accumulation stimulates JA_Signaling JA Signaling (Defense Response) JA_Synthesis->JA_Signaling JAZ_Repressor->JA_Signaling inhibition Growth_Response Plant Growth Response IAA_Accumulation->Growth_Response

Caption: this compound interferes with JA and IAA signaling pathways in maize.

Experimental Workflow for Validating this compound's Role in Virulence

Experimental_Workflow Start Start: Hypothesis This compound is a virulence factor Gene_Disruption 1. Create this compound-Deficient Mutant (e.g., ΔClpks18) Start->Gene_Disruption Virulence_Assay 2. Comparative Virulence Assay (WT vs. Mutant vs. Complemented) Gene_Disruption->Virulence_Assay Data_Collection 3. Quantify Disease Symptoms (e.g., Lesion Size) Virulence_Assay->Data_Collection Analysis 4. Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on this compound's Role Analysis->Conclusion

Caption: Workflow for assessing this compound's contribution to fungal virulence.

Conclusion

The role of this compound in fungal virulence is not absolute and appears to be highly dependent on the specific fungus-host interaction. In the case of Curvularia lunata on maize, this compound is a critical virulence factor, and its biosynthesis is a potential target for disease control strategies. Conversely, in Parastagonospora nodorum infecting wheat, this compound does not appear to be a major determinant of pathogenicity. These findings underscore the importance of empirical validation for each specific pathosystem. For drug development professionals, this highlights the need for targeted approaches rather than broad assumptions about the roles of secondary metabolites in fungal diseases. Future research should continue to explore the role of this compound and its derivatives in a wider range of fungal pathogens to build a more complete picture of its significance in fungal pathogenesis.

References

A Comparative Analysis of the Bioactivity of Natural versus Synthetic Mellein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of naturally occurring and synthetically produced mellein. The information presented is supported by experimental data from peer-reviewed literature to aid in evaluating their potential therapeutic applications.

This compound, a naturally occurring 3,4-dihydroisocoumarin, has garnered significant interest in the scientific community due to its diverse range of biological activities.[1][2] Primarily produced by fungi, it has also been isolated from plants and insects.[1][2] The advent of synthetic chemistry has enabled the production of this compound and its analogs, raising questions about the comparative efficacy of these synthetic compounds against their natural counterparts. This guide aims to provide a comprehensive overview of the reported bioactivities of both natural and synthetic this compound, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of natural and synthetic this compound and their derivatives. The data is presented to facilitate a clear comparison of their potency across various assays.

Table 1: Antifungal Activity of Natural and Synthetic this compound Derivatives

CompoundFungal StrainBioassayActivity (MIC/EC₅₀)SourceReference
(R)-(-)-MelleinBotrytis cinereaMycelial Growth InhibitionEC₅₀ < 50 µg/mLNatural[1]
(R)-(-)-MelleinFulvia fulvaMycelial Growth InhibitionEC₅₀ < 50 µg/mLNatural[1]
This compound AnaloguesEurotium repensNot SpecifiedActiveNatural[1]
This compound AnaloguesUstilago violaceaNot SpecifiedActiveNatural[1]
Synthetic Quinazolinone DerivativesFusarium oxysporum f. sp. NiveumMycelial Growth Inhibition62.42% inhibition at 300 mg/LSynthetic[3]
Synthetic Zingerone Derivative (ZN22)Aspergillus flavusAgar DiffusionActive at 10 mg/mLSynthetic[4]
Synthetic Zingerone Derivative (ZN22)Fusarium graminearumAgar DiffusionActive at 50 mg/mLSynthetic[4]

Table 2: Cytotoxic and Anti-inflammatory Activity of Natural and Synthetic this compound Derivatives

CompoundCell LineBioassayActivity (IC₅₀)SourceReference
3-PentylisocoumarinHL-60MTT Assay≥100 µMSynthetic[5]
6-Chloro-3-pentylisocoumarinHL-60MTT Assay58 µMSynthetic[5]
3-PentyldihydroisocoumarinHL-60MTT Assay49 µMSynthetic[5]
Synthetic Isocoumarins and DihydroisocoumarinsHL-60MTT Assay40 - 80 µMSynthetic[6]
Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-7Not Specified0.81 ± 0.04 μg/mLSynthetic[7]
Synthetic β-nitrostyrene derivative (CYT-Rx20)MDA-MB-231Not Specified1.82 ± 0.05 μg/mLSynthetic[7]
Synthetic β-nitrostyrene derivative (CYT-Rx20)ZR75-1Not Specified1.12 ± 0.06 μg/mLSynthetic[7]

Table 3: Phytotoxic Activity of Natural and Synthetic this compound Derivatives

CompoundPlant SpeciesBioassayActivity (ED₅₀)SourceReference
(R)-(-)-MelleinTomato cuttingsNot SpecifiedPhytotoxic at 100 mg/mLNatural[1]
Synthetic Coumarin DerivativesWeedsSeed Germination50–115 µMSynthetic[8]
Synthetic Coumarin DerivativesArabidopsis thalianaShoot Fresh Weight≤ 60 µMSynthetic[8]
Synthetic Coumarin DerivativesArabidopsis thalianaRoot Growth≤ 170 µMSynthetic[8]

Signaling Pathways and Mechanism of Action

While the exact signaling pathways modulated by this compound are not yet fully elucidated, some studies on related isocoumarin compounds suggest potential mechanisms. For instance, some synthetic isocoumarins have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic pathway that could be a potential mechanism of action for cytotoxic this compound derivatives.

apoptosis_pathway This compound This compound Derivative Cell Cancer Cell This compound->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed apoptotic signaling pathway for cytotoxic this compound derivatives.

Experimental Protocols

To ensure the reproducibility of the cited bioactivity data, this section provides detailed methodologies for the key experimental assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]

antifungal_protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compound in a 96-well plate p2 Prepare fungal inoculum to a standardized concentration p3 Inoculate each well with the fungal suspension p2->p3 p4 Incubate the plate at an appropriate temperature and duration p3->p4 p5 Visually assess for fungal growth inhibition p4->p5 p6 Determine the MIC as the lowest concentration with no visible growth p5->p6

Figure 2: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Preparation of Test Compounds: Serially dilute the natural or synthetic this compound compounds in a suitable solvent and add them to the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus from a fresh culture.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at a temperature and for a duration suitable for the growth of the specific fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

mtt_assay_workflow A Seed cells in a 96-well plate B Treat cells with different concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Figure 3: Experimental workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of natural or synthetic this compound.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Discussion and Conclusion

The bioactivity of this compound is influenced by its stereochemistry, with the naturally predominant (R)-(-)-enantiomer often exhibiting higher activity. Synthetic strategies that allow for the enantioselective synthesis of this compound are therefore crucial for producing compounds with optimal biological effects.

The development of synthetic analogs has opened avenues for structure-activity relationship (SAR) studies, allowing for the modification of the this compound scaffold to enhance potency and selectivity for specific targets. For instance, the introduction of different substituents on the aromatic ring or at the C-3 position of the dihydroisocoumarin core can significantly impact cytotoxicity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mellein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Mellein, a fungal metabolite. By following these protocols, you contribute to a culture of safety and build trust in your laboratory's operations.

I. This compound Waste Characterization and Segregation

Before initiating any disposal procedures, it is crucial to characterize and segregate waste contaminated with this compound. The appropriate disposal method depends on the nature of the waste stream.

  • Liquid Waste: This category includes solutions containing this compound, such as reaction mixtures, chromatographic eluents, and contaminated solvents.

  • Solid Waste: This encompasses items contaminated with this compound, including personal protective equipment (PPE) like gloves and lab coats, contaminated glassware, pipette tips, and solid culture media.

  • Sharps Waste: Needles, scalpels, and other sharp objects contaminated with this compound must be handled with extreme care and disposed of in designated puncture-resistant containers.

II. Decontamination and Disposal Procedures

Given the lack of specific disposal data for this compound, it should be handled as a potentially hazardous compound, similar to other mycotoxins. The core principle for the safe disposal of such compounds is inactivation, which involves chemical or physical treatment to render the substance non-toxic before it enters the waste stream.[1]

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations regarding hazardous waste management. [1]

A. Liquid Waste Disposal

  • Chemical Inactivation: Treat liquid waste containing this compound with a freshly prepared solution of 2.5% sodium hypochlorite (bleach) and 0.25N sodium hydroxide.[1]

    • Procedure: In a designated chemical fume hood, carefully add the this compound-contaminated liquid to the inactivation solution. A general guideline is to use a 1:4 ratio of bleach solution to contaminated liquid.[1]

    • Contact Time: Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation.[1]

  • Neutralization: After the inactivation period, check the pH of the treated waste. If required by your institution's policies, neutralize the solution to a pH between 6.0 and 8.0.[1]

  • Final Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, provided this is permitted by your local regulations. Otherwise, collect it in a designated hazardous waste container for pickup by your EHS office.

B. Solid Waste Disposal

  • Autoclavable Waste:

    • Collection: Collect all contaminated, autoclavable solid waste (e.g., pipette tips, gloves, petri dishes) in a clearly labeled, leak-proof autoclavable biohazard bag.[1]

    • Autoclaving: Autoclave the sealed bag at 121°C and 15 psi for at least 60 minutes to ensure sterilization.[1][2]

    • Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste, but confirm this with your institutional guidelines.[1]

  • Non-Autoclavable/Burnable Waste:

    • Segregation: Separate burnable from non-burnable waste.[1]

    • Incineration: Place burnable waste in a designated container for incineration.

    • Chemical Decontamination (for non-burnable items): Submerge non-burnable items in a 2.5% sodium hypochlorite + 0.25N sodium hydroxide solution for at least 4 hours.[1] After decontamination, rinse the items and dispose of them according to institutional guidelines.[1]

III. Quantitative Data on Mycotoxin Inactivation

Inactivation MethodTarget Mycotoxin(s)Efficacy/Conditions
Chemical Inactivation
2.5% Sodium Hypochlorite (NaOCl) + 0.25N Sodium Hydroxide (NaOH)T-2 mycotoxin, Brevetoxin, Microcystin, TetrodotoxinComplete inactivation after 4 hours of soaking for liquid samples, spills, and non-burnable waste.[1]
1% Sodium Hypochlorite (NaOCl)Saxitoxin, Tetrodotoxin, Ricin, Botulinum toxin, Staphylococcal Enterotoxins B (SEB)Effective for working solutions and equipment decontamination.[1]
Physical Inactivation
Autoclaving (121°C, 15 psi)General biological contaminationMinimum 60-minute cycle for effective sterilization of solid waste.[1]

IV. Experimental Protocols

Protocol for Chemical Inactivation of Liquid this compound Waste:

  • Prepare Inactivation Solution: In a chemical fume hood, prepare a fresh solution of 2.5% sodium hypochlorite and 0.25N sodium hydroxide.

  • Waste Collection: Collect all liquid waste known to be contaminated with this compound in a chemically resistant container.

  • Inactivation: Carefully and slowly add the inactivation solution to the waste container. A common practice is to add one volume of the inactivation solution to four volumes of the contaminated liquid.[1] Ensure the container is not sealed tightly to allow for any potential gas release.

  • Contact Time: Allow the mixture to react for a minimum of 4 hours at room temperature.[1]

  • pH Measurement and Neutralization: Using a calibrated pH meter, check the pH of the treated solution. If necessary, adjust the pH to a neutral range (6.0-8.0) as per your institution's guidelines for drain disposal.

  • Disposal: Following institutional and local regulations, either dispose of the neutralized solution down the drain with a large volume of water or transfer it to a labeled hazardous waste container for collection.

V. This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound-contaminated waste.

G cluster_start Start cluster_characterize Waste Characterization cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Waste start This compound-Contaminated Waste Generated characterize Characterize Waste Stream start->characterize liquid_waste Liquid Waste characterize->liquid_waste Liquid solid_waste Solid Waste characterize->solid_waste Solid sharps_waste Sharps Waste characterize->sharps_waste Sharps chem_inactivate Chemical Inactivation (e.g., Bleach + NaOH) liquid_waste->chem_inactivate neutralize Neutralize (if required) chem_inactivate->neutralize drain_disposal Drain Disposal (if permitted) neutralize->drain_disposal collect_waste Collect for EHS Pickup neutralize->collect_waste autoclavable Autoclavable? solid_waste->autoclavable autoclave Autoclave (121°C, 60 min) autoclavable->autoclave Yes incinerate Segregate for Incineration autoclavable->incinerate No regular_waste Dispose as Regular Waste (confirm with EHS) autoclave->regular_waste sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup_sharps Arrange for EHS Pickup sharps_container->ehs_pickup_sharps

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Mellein

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice for Researchers: The term "Mellein" can refer to a class of chemical compounds. This document provides essential safety and logistical information based on data available for 5-Methylthis compound as a representative compound. It is imperative that all laboratory personnel consult the specific Safety Data Sheet (SDS) for the exact this compound derivative being used, as hazards and handling requirements may vary.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The primary routes of potential exposure to 5-Methylthis compound are inhalation, skin contact, and eye contact.[1] Therefore, the use of appropriate Personal Protective Equipment is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1]To prevent skin contact, which may lead to irritation. Gloves must be inspected before use and disposed of properly after handling.[1]
Protective Clothing A flame-retardant lab coat or chemical-resistant overalls.[1]To provide a barrier against spills and prevent contamination of personal clothing.[1]
Footwear Closed-toe, closed-heel shoes constructed of a durable material.[1]To protect feet from chemical spills and falling objects.[1]
Respiratory Protection All work should be conducted in a well-ventilated area or within a certified chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[1]To minimize the inhalation of potentially harmful vapors or mists.[1]

Operational Plan: Safe Handling and Disposal

A systematic workflow is crucial for minimizing exposure risks and ensuring the integrity of experimental procedures.

Safe Handling Workflow

Adherence to the following procedural steps is required for all activities involving 5-Methylthis compound.

HandlingWorkflow Safe Handling Workflow for 5-Methylthis compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handling1 Weigh/Measure 5-Methylthis compound in Fume Hood prep3->handling1 handling2 Perform Experimental Procedure handling1->handling2 handling3 Keep Containers Tightly Closed When Not in Use handling2->handling3 post1 Decontaminate Work Surfaces handling3->post1 post2 Segregate and Dispose of Waste post1->post2 post3 Carefully Remove and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of 5-Methylthis compound.[1]

Disposal Plan

The disposal of 5-Methylthis compound and any contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations.[1]

Waste Disposal Protocol:

  • Identification: All waste streams containing 5-Methylthis compound (solid, liquid, and contaminated labware) must be identified as hazardous.

  • Segregation: Isolate 5-Methylthis compound waste from other chemical waste streams to prevent potential reactions.

  • Containerization: Use dedicated, leak-proof, and chemically compatible containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "5-Methylthis compound".

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that provides secondary containment.

  • Collection: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) department.

Spill Response Protocol:

Immediate and appropriate action is required in the event of a spill to mitigate exposure and contamination.

SpillResponse Spill Response Protocol for 5-Methylthis compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Area is Well-Ventilated evacuate->ventilate contain Contain Spill with Inert Absorbent Material (e.g., sand, silica gel) ventilate->contain collect Carefully Scoop Absorbed Material into a Designated Hazardous Waste Container contain->collect decontaminate Thoroughly Clean the Spill Area collect->decontaminate report Report the Spill to the Appropriate Safety Officer decontaminate->report

Caption: Immediate procedural steps for responding to a 5-Methylthis compound spill.[1]

Experimental Protocols

General Handling Procedures
  • All manipulations of 5-Methylthis compound, including weighing and transferring, must be performed within a certified chemical fume hood.[1]

  • Direct contact with skin and eyes must be avoided.[1]

  • Containers holding 5-Methylthis compound should be kept tightly sealed when not in active use to prevent the release of vapors.[1]

  • Following any handling activities, all work surfaces and equipment must be thoroughly decontaminated.[1]

  • All waste materials are to be segregated and disposed of according to the established disposal plan.[1]

  • Contaminated PPE, particularly gloves, should be removed and disposed of carefully to prevent cross-contamination.[1]

  • It is mandatory to wash hands thoroughly with soap and water after handling the chemical and before exiting the laboratory.[1]

Storage Procedures
  • 5-Methylthis compound should be stored in a cool, dry, and well-ventilated area.[1]

  • The storage container must be kept tightly closed.[1]

  • The compound should be stored away from heat, sparks, open flames, and strong oxidizing agents or strong bases.[1]

  • For long-term storage, a temperature of -20°C is recommended, with protection from light, particularly when in solution.[1]

Disposal of Empty Containers
  • Under no circumstances should the contents of containers be emptied into drains.[1]

  • All materials contaminated with 5-Methylthis compound, such as absorbent pads and used PPE, must be collected in a designated hazardous waste container.[1]

  • For the disposal of the primary container, follow institutional guidelines. This typically involves a triple-rinse procedure with a suitable solvent, with the rinsate being collected as hazardous chemical waste, before the decontaminated container is discarded.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.